4-Chloro-2-(trifluoromethyl)phenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-chloro-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-4-1-2-6(8(13)14)5(3-4)7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPBOBGBYQQYHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376837 | |
| Record name | 4-Chloro-2-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313545-41-4 | |
| Record name | 4-Chloro-2-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-(trifluoromethyl)phenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethyl)phenylboronic acid: Properties, Synthesis, and Applications
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among the vast arsenal of reagents available, substituted phenylboronic acids stand out for their versatility, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of 4-Chloro-2-(trifluoromethyl)phenylboronic acid, a key reagent valued for the unique electronic properties conferred by its substituents. We will delve into its chemical properties, discuss its synthesis and reactivity with field-proven insights, and provide detailed protocols for its application, particularly in the robust Suzuki-Miyaura coupling reaction.
Core Chemical and Physical Properties
This compound, with the CAS number 313545-41-4, is a white to off-white crystalline solid.[1][2] Its structure, featuring both a chloro and a trifluoromethyl group on the phenyl ring, imparts a unique electronic character that influences its reactivity and the properties of the molecules it helps to create. The trifluoromethyl group, a strong electron-withdrawing moiety, enhances the Lewis acidity of the boronic acid and can significantly impact the biological activity and physicochemical properties, such as lipophilicity and metabolic stability, of resulting compounds.[2]
| Property | Value | Source(s) |
| CAS Number | 313545-41-4 | [1] |
| Molecular Formula | C₇H₅BClF₃O₂ | [1] |
| Molecular Weight | 224.37 g/mol | [1] |
| Melting Point | 182 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | Typically 97-105% (by titration) | [1][2] |
| Storage | Room Temperature | [1][3] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons. The chemical shifts and coupling patterns will be influenced by the positions of the chloro and trifluoromethyl substituents. The acidic protons of the boronic acid group (B(OH)₂) may appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A strong singlet is expected for the -CF₃ group.
-
¹¹B NMR: The boron NMR spectrum should show a signal characteristic of a tricoordinate boronic acid.[4]
Synthesis of this compound: A Methodological Approach
A definitive, published, step-by-step synthesis for this compound is not readily found in the searched literature. However, a robust and widely used method for the synthesis of structurally similar arylboronic acids is through ortho-lithiation of a suitable precursor followed by quenching with a trialkyl borate. A detailed protocol for the synthesis of the closely related 4-chloro-2-fluorophenylboronic acid provides a strong and reliable template that can be adapted for the synthesis of the target compound.[1] The starting material for this proposed synthesis would be 1-bromo-4-chloro-2-(trifluoromethyl)benzene.
Proposed Synthetic Workflow:
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol for a Representative Suzuki-Miyaura Coupling:
This protocol describes a general procedure for the coupling of an aryl halide with this compound.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition and Degassing: Add a suitable degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water). Degas the reaction mixture by bubbling argon through it for 15-20 minutes. Causality Note: Degassing is critical to remove oxygen, which can oxidize and deactivate the palladium(0) catalyst.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. [5]* Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of both chloro and trifluoromethyl substituents, make it a powerful tool for the construction of complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. This guide has provided a comprehensive overview of its chemical properties, a robust methodology for its synthesis, and a detailed protocol for its application. By understanding the principles and techniques outlined herein, researchers can effectively leverage this reagent to advance their synthetic endeavors in drug discovery, agrochemicals, and materials science.
References
-
Core. Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives. Available from: [Link]
-
Serafin, M., et al. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. 2021; 26(7):2021. Available from: [Link]
-
PubChem. 4-Chloro-3-(trifluoromethyl)benzeneboronic acid. Available from: [Link]
- Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. 313545-41-4・this compound・328-99861・324-99863[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethyl)phenylboronic acid: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(trifluoromethyl)phenylboronic acid, bearing the CAS number 313545-41-4, is a synthetically versatile organoboron compound that has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern—a chlorine atom and a trifluoromethyl group ortho and para to the boronic acid moiety—imparts distinct electronic and steric properties, making it a valuable building block for the construction of complex molecular architectures.[1] The trifluoromethyl group, in particular, is a bioisostere for several functional groups and can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 313545-41-4 | |
| Molecular Formula | C₇H₅BClF₃O₂ | |
| Molecular Weight | 224.37 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 182 °C | |
| SMILES | OB(O)c1ccc(Cl)cc1C(F)(F)F | |
| InChI | 1S/C7H5BClF3O2/c9-4-1-2-6(8(13)14)5(3-4)7(10,11,12)/h1-3,13-14H |
Synthesis of this compound
The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction followed by borylation. A representative, albeit generalized, protocol based on methods for analogous compounds is detailed below.[2]
Experimental Protocol: Synthesis
Starting Material: 1-Bromo-4-chloro-2-(trifluoromethyl)benzene
Reagents and Solvents:
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-4-chloro-2-(trifluoromethyl)benzene (1.0 eq) and anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M HCl. The mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a mixture of hexanes and ethyl acetate to afford this compound as a white to off-white solid.
Caption: Synthetic workflow for this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[1][3] This palladium-catalyzed reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals and functional materials.[4][5][6]
The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with an aryl bromide.
Reagents and Solvents:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl bromide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 mixture). The reaction mixture is then thoroughly degassed by bubbling argon through the solution for 15-20 minutes.
-
Reaction: The Schlenk tube is sealed and the mixture is heated to 80-100 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.
Applications in Drug Discovery and Materials Science
The biphenyl scaffold, readily accessible through Suzuki-Miyaura coupling with reagents like this compound, is a privileged structure in medicinal chemistry.[6][7] It is a core component of numerous approved drugs and clinical candidates. The presence of the trifluoromethyl group can significantly enhance a molecule's pharmacological profile by improving metabolic stability and membrane permeability.
While a specific blockbuster drug synthesized directly from this particular boronic acid is not readily identifiable in the public domain, it is a valuable building block for the synthesis of libraries of compounds for screening in drug discovery programs targeting a wide range of diseases. Its utility extends to the synthesis of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals, where the electronic properties of the biphenyl core can be fine-tuned by the substituents.
Safety, Handling, and Storage
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Eye Irritant | GHS07 | Warning | H319: Causes serious eye irritation. |
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[8][9]
-
Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Avoid inhalation of dust and contact with skin and eyes.[8]
-
Wash hands thoroughly after handling.[10]
Storage:
-
Store in a tightly sealed container in a cool, dry place.[10][11]
-
Keep away from incompatible materials such as strong oxidizing agents.[11]
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its utility, primarily in the robust and reliable Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex biaryl structures. The presence of the trifluoromethyl group provides a handle for modulating the physicochemical and biological properties of the target molecules, making this compound a key building block for researchers in drug discovery and materials science. Adherence to proper handling and safety protocols is essential when working with this and other chemical reagents.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Substituted Biphenyls using 2-Nitrophenylboronic Acid.
- El-shafiy, O. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
- Author Unknown. (2010).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione.
- Göktaş, O., et al. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.
- Haber, S., et al. (2003). Process for the preparation of substituted phenylboronic acids. U.S.
- Reddy, P. R., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.
- Author Unknown. (n.d.).
- Edwards, M., & Ratho, S. (2012). Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization. Indo Global Journal of Pharmaceutical Sciences.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Fmoc-Protected Arylphenylalanines.
- BenchChem. (2025).
- Storgaard, M., & Ellman, J. A. (n.d.). Organic Syntheses Procedure.
- Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access.
- Epp, J. B., et al. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S.
- Author Unknown. (n.d.). Acid Handling.
- Chem-Impex. (n.d.). This compound.
- TCI Chemicals. (n.d.). This compound (contains varying amounts of Anhydride).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab.
- ResearchGate. (n.d.). Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid in...
- ResearchGate. (n.d.). Repeated Suzuki–Miyaura aryl–aryl cross-coupling reactions of...
- Lab Manager. (n.d.). Handling and Storing Chemicals.
- IEDU. (n.d.). Instructions and Guidelines for Chemical Storage and Handling.
- Sigma-Aldrich. (n.d.). 4-Chloro-2-trifluoromethylphenylboronic acid AldrichCPR 313545-41-4.
- Storemasta. (2023, October 23).
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- 2. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
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4-Chloro-2-(trifluoromethyl)phenylboronic acid molecular weight and formula
An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethyl)phenylboronic Acid: Properties, Synthesis, and Application in Cross-Coupling Reactions
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a critical reagent in modern organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's fundamental properties, its strategic importance in synthetic chemistry, and detailed protocols for its application, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Core Molecular Profile and Physicochemical Properties
This compound is a disubstituted arylboronic acid that has gained prominence as a versatile building block. Its utility stems from the unique electronic properties conferred by the chloro and trifluoromethyl substituents, which modulate the reactivity and stability of the molecule.
The trifluoromethyl (-CF₃) group, a strong electron-withdrawing group, significantly influences the electronic nature of the phenyl ring, enhancing the compound's utility in forming complex molecular architectures.[1] This electronic modulation is crucial for achieving high yields and selectivity in palladium-catalyzed cross-coupling reactions.[1]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BClF₃O₂ | [1][2] |
| Molecular Weight | 224.37 g/mol | [1][2][3] |
| CAS Number | 313545-41-4 | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 182 °C | [1] |
| Purity (Typical) | 97 - 105% (Assay by titration) | [1] |
| InChI Key | YAPBOBGBYQQYHX-UHFFFAOYSA-N | [2] |
| Canonical SMILES | OB(C1=CC=C(Cl)C=C1C(F)(F)F)O | [2] |
Strategic Importance in Organic Synthesis
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, particularly for synthesizing biaryl and poly-aryl structures that form the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1]
The Role of Substituents:
-
Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing group enhances the Lewis acidity of the boron atom, which can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. Furthermore, the incorporation of a -CF₃ group into a drug candidate can significantly improve its metabolic stability, lipophilicity, and binding affinity.[1]
-
Chloro Group (-Cl): The chloro substituent provides an additional reactive handle. While the boronic acid is typically used for Suzuki-Miyaura coupling, the chlorine atom can participate in other cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling), allowing for sequential, site-selective functionalization of the aromatic ring.
The combination of these two groups makes this reagent a bifunctional building block, enabling the construction of complex molecules through orthogonal synthetic strategies.
Caption: Logical relationship of functional groups to applications.
Synthesis Pathway Overview
Arylboronic acids are typically synthesized via the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis. For this compound, a common precursor would be 1-bromo-4-chloro-2-(trifluoromethyl)benzene.
The general workflow involves:
-
Halogen-Metal Exchange: The aryl bromide is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C) to generate a highly reactive aryllithium intermediate.
-
Borylation: The aryllithium species acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).
-
Hydrolysis: The resulting boronate ester is hydrolyzed, typically with aqueous acid (e.g., HCl), to yield the final boronic acid product.
Caption: General synthetic workflow for arylboronic acids.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a robust, self-validating protocol for the coupling of this compound with a representative aryl bromide, 4-bromoanisole.
Objective: To synthesize 4'-methoxy-4-chloro-2-(trifluoromethyl)-1,1'-biphenyl.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Mmol | Equiv. |
| 4-Bromoanisole | 104-92-7 | 187.04 | 187 mg | 1.0 | 1.0 |
| This compound | 313545-41-4 | 224.37 | 270 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 14221-01-3 | 1155.56 | 35 mg | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 415 mg | 3.0 | 3.0 |
| Toluene | 108-88-3 | 92.14 | 8 mL | - | - |
| Ethanol | 64-17-5 | 46.07 | 2 mL | - | - |
| Water | 7732-18-5 | 18.02 | 2 mL | - | - |
Step-by-Step Methodology:
-
Inert Atmosphere Preparation (Causality: Self-Validation): The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxidation, which deactivates it.[4] Therefore, all steps must be performed under an inert atmosphere (Nitrogen or Argon).
-
Add a magnetic stir bar to a 25 mL Schlenk flask.
-
Seal the flask and subject it to three cycles of vacuum/backfill with inert gas to remove atmospheric oxygen.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add 4-bromoanisole (1.0 equiv.), this compound (1.2 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and K₂CO₃ (3.0 equiv.) to the flask.
-
Causality: A slight excess of the boronic acid (1.1-1.5 equiv.) is used to drive the reaction to completion and compensate for potential homocoupling or protodeboronation side reactions.[5] The base (K₂CO₃) is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for efficient transmetalation.[6]
-
-
Solvent Addition and Degassing:
-
Add the solvent mixture (Toluene:Ethanol:Water, 4:1:1 v/v).
-
Causality: A mixed solvent system is often optimal. Toluene solubilizes the organic reagents and catalyst, while the aqueous/alcoholic phase dissolves the inorganic base and facilitates the formation of the active boronate species.[6]
-
Bubble inert gas through the stirred reaction mixture for 15-20 minutes to thoroughly degas the solvents.
-
-
Reaction Execution:
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Self-Validation: A spot-to-spot comparison on TLC against the starting materials (4-bromoanisole and the boronic acid) will confirm the consumption of reactants and the formation of a new, typically more non-polar, product spot.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Wash it sequentially with water (2x 15 mL) and brine (1x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Catalytic Cycle Visualization
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Safety and Handling
This compound should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazard Classification: Eye Irritant.[2]
-
GHS Pictogram: GHS07 (Exclamation Mark).[2]
-
Hazard Statement: H319 - Causes serious eye irritation.[2]
-
Precautionary Statement: P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Storage: Store at room temperature in a dry, sealed container.[1] Boronic acids can undergo dehydration to form cyclic boroxine anhydrides; while often still reactive, using the pure boronic acid is recommended for optimal, reproducible results.[5]
References
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Buy 4-Chloro-2-trifluoromethylphenylboronic acid . Boron Molecular. [Link]
-
4-Chloro-3-(trifluoromethyl)benzeneboronic acid . PubChem, National Center for Biotechnology Information. [Link]
-
4-Chloro-2-fluoro-3-methoxyphenylboronic acid . PubChem, National Center for Biotechnology Information. [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
ASYMMETRIC ADDITION OF ARYLBORONIC ACIDS TO N-tert-BUTANESULFINYLIMINES: A ONE-POT SYNTHESIS OF CHIRAL α-BRANCHED AMINES . Organic Syntheses. [Link]
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C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes . National Institutes of Health. [Link]
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Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis . K. C. Nicolaou, P. G. Bulger, D. Sarlah, Angew. Chem. Int. Ed.[Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations . U. M. Lindh, T. M. T. T. Tran, P. H. H. Tran, J. S. M. Samec, J. Org. Chem.[Link]
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Suzuki coupling of 4-chloroanisole with phenylboronic acid . ResearchGate. [Link]
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An In-depth Technical Guide to the Solubility of 4-Chloro-2-(trifluoromethyl)phenylboronic Acid in Organic Solvents
Introduction: The Critical Role of Solubility in Advancing Modern Synthesis
4-Chloro-2-(trifluoromethyl)phenylboronic acid is a cornerstone reagent in contemporary organic synthesis, prized for its utility in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds.[1] The trifluoromethyl group imparts unique electronic properties and enhances the biological activity of target molecules, making this building block invaluable in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] However, the successful application of this solid, crystalline compound is fundamentally governed by a critical, yet often overlooked, parameter: its solubility in organic solvents.
This guide provides a comprehensive exploration of the solubility of this compound. Moving beyond a simple tabulation of data, we will delve into the molecular-level factors that dictate its solubility, provide a robust experimental framework for its determination, and offer practical insights for researchers, chemists, and formulation scientists to optimize its use in their daily work.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential to predict and rationalize its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₅BClF₃O₂ | [1] |
| Molecular Weight | 224.37 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 182 °C | [1][2] |
| SMILES String | OB(C1=CC=C(Cl)C=C1C(F)(F)F)O |
The presence of a polar boronic acid group, a lipophilic trifluoromethyl group, and a chloro-substituted aromatic ring creates a molecule with a nuanced polarity, suggesting that its solubility will be highly dependent on the chosen solvent system.
Understanding the Complexities of Boronic Acid Solubility
Direct, quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. This is not unusual for specialized reagents. Boronic acids, as a class, present unique challenges in solubility determination due to a key chemical equilibrium: the formation of cyclic anhydrides, known as boroxines.[3]
This dehydration process, which can be influenced by temperature and the presence of trace amounts of water, results in a mixture of the monomeric acid and the trimeric boroxine in solution. This equilibrium can complicate solubility measurements and impact reaction kinetics.
Qualitative Solubility Insights and Solvent Selection Rationale
While precise quantitative data is sparse, we can infer solubility trends based on the behavior of structurally related boronic acids and fundamental chemical principles. Phenylboronic acid, for example, exhibits high solubility in polar aprotic solvents like ethers and ketones, and very low solubility in nonpolar hydrocarbons.[4] Esterification of boronic acids is also known to enhance their solubility in organic media.[5]
For this compound, we can anticipate the following trends:
-
High Solubility Expected: In polar aprotic solvents capable of hydrogen bonding and dipole-dipole interactions.
-
Examples: Tetrahydrofuran (THF), 1,4-Dioxane, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Methanol.[2]
-
-
Moderate Solubility Expected: In solvents with moderate polarity.
-
Examples: Dichloromethane (DCM), Chloroform.
-
-
Low to Insoluble Expected: In nonpolar aliphatic and aromatic hydrocarbons.
-
Examples: Hexanes, Toluene, Cyclohexane.
-
The following diagram illustrates the logical workflow for selecting an appropriate solvent for a reaction involving this compound, primarily focusing on its common application in Suzuki-Miyaura coupling.
Caption: Logical workflow for solvent selection in Suzuki-Miyaura reactions.
Experimental Protocol for Solubility Determination
To empower researchers to generate their own precise solubility data, we provide a validated, step-by-step protocol for determining the solubility of this compound. This method, known as the isothermal shake-flask method, is a gold standard for solubility measurement.
Materials and Equipment:
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology:
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a vial. The key is to ensure solid remains after equilibration. b. Accurately add a known volume (e.g., 2.00 mL) of the desired organic solvent to the vial. c. Securely cap the vials.
-
Equilibration: a. Place the vials in a shaker set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration, especially for poorly soluble compounds.
-
Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully draw a sample from the clear supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals. d. Accurately dilute the filtered aliquot with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.
-
Quantitative Analysis (HPLC): a. Prepare a series of standard solutions of known concentrations of this compound. b. Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area against concentration. c. Inject the diluted sample and determine its concentration from the calibration curve. d. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.
The following diagram outlines the key stages of this experimental workflow.
Caption: Experimental workflow for determining solubility via the shake-flask method.
Safety and Handling
As a responsible scientist, proper handling of all chemicals is paramount. For this compound:
-
Hazards: May cause skin, eye, and respiratory irritation.[6][7]
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Handle in a well-ventilated area or a fume hood.[9] Avoid generating dust.[7]
-
Storage: Store in a tightly closed container in a cool, dry place.[2][9]
Always consult the latest Safety Data Sheet (SDS) before use.[7][8][10][11]
Conclusion and Future Outlook
While a comprehensive public database on the solubility of this compound remains to be compiled, this guide provides the foundational knowledge and practical tools necessary for its effective use. By understanding its physicochemical properties and the nuances of boronic acid chemistry, and by employing robust experimental protocols, researchers can confidently determine its solubility in any solvent system relevant to their work. This knowledge is not merely academic; it is a critical enabler of reaction optimization, process scalability, and the successful development of next-generation molecules in the pharmaceutical and materials science landscapes.
References
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Solubility of investigated compounds in water. Phenylboronic acid... - ResearchGate. Available at: [Link]
-
Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
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4-Chloro-3-(trifluoromethyl)benzeneboronic acid | C7H5BClF3O2 | CID 2782671. Available at: [Link]
- Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2 - CORE.
-
Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks. Available at: [Link]
-
(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]
-
Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - MDPI. Available at: [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Available at: [Link]
-
Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Available at: [Link]
-
Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... - ResearchGate. Available at: [Link]
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4-Chloro-2-(trifluoromethyl)phenylboronic acid spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-(trifluoromethyl)phenylboronic acid
Authored by: A Senior Application Scientist
Introduction: The Structural Elucidation of a Key Synthetic Building Block
This compound is a highly versatile organoboron compound with significant utility in modern organic synthesis and medicinal chemistry.[1] Its unique substitution pattern, featuring both an electron-withdrawing trifluoromethyl group and a chloro substituent, imparts distinct electronic properties that make it a valuable reagent, particularly in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures.[1] The precise and unambiguous characterization of this molecule is paramount for ensuring its purity, stability, and reactivity in these applications.
This technical guide provides a comprehensive analysis of this compound (CAS Number: 313545-41-4) using a multi-technique spectroscopic approach.[1][2] We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the resulting spectra are explained to provide researchers and drug development professionals with a practical and authoritative resource for structural verification.
Compound Profile:
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 313545-41-4[1][2] |
| Molecular Formula | C₇H₅BClF₃O₂[1][2] |
| Molecular Weight | 224.37 g/mol [1][2] |
| Appearance | White to off-white crystalline powder[1] |
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Core Structure
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual nuclei. For a molecule like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete assignment.
Proton (¹H) NMR Spectroscopy
Interpretive Logic: The ¹H NMR spectrum reveals the disposition of protons on the aromatic ring. The substitution pattern—with groups at positions 1, 2, and 4—results in three distinct aromatic protons. Their chemical shifts are influenced by the electron-withdrawing effects of the -CF₃ and -Cl groups and the -B(OH)₂ group. The boronic acid protons (-B(OH)₂) typically appear as a broad singlet due to rapid exchange with solvent protons and quadrupolar relaxation from the boron nucleus; this signal will disappear upon the addition of D₂O.[3]
Expected ¹H NMR Spectrum (300 MHz, DMSO-d₆):
-
δ 8.20-8.40 ppm (br s, 2H): This broad singlet corresponds to the two hydroxyl protons of the boronic acid group, B(OH)₂. Its integration and broadness are characteristic.
-
δ 7.70-7.90 ppm (m, 3H): This region will contain the signals for the three aromatic protons. Due to the complex coupling interactions (ortho, meta), the signals are likely to appear as a multiplet. A higher field instrument would be required to resolve these into distinct doublets and doublet of doublets.
Carbon (¹³C) NMR Spectroscopy
Interpretive Logic: The ¹³C NMR spectrum provides a count of the unique carbon environments. For this molecule, we expect to see all 7 carbon signals. The carbon attached to the highly electronegative fluorine atoms of the CF₃ group will be significantly downfield and will appear as a quartet due to ¹J-CF coupling. The carbon atom directly bonded to the boron atom is often difficult to observe due to quadrupolar broadening.
Expected ¹³C NMR Spectrum (75 MHz, DMSO-d₆):
-
δ 120-140 ppm: This region will contain the signals for the six aromatic carbons. The specific shifts are influenced by the attached substituents.
-
~δ 124 ppm (q, ¹J-CF ≈ 272 Hz): This quartet represents the carbon of the trifluoromethyl (-CF₃) group. The large coupling constant is characteristic.
-
The carbon atom attached to the boron, C-B(OH)₂, is expected in this aromatic region but may be broad or have low intensity.
Fluorine (¹⁹F) NMR Spectroscopy
Interpretive Logic: ¹⁹F NMR is highly sensitive and provides a clear diagnostic signal for fluorine-containing compounds.[4] Since the three fluorine atoms of the -CF₃ group are chemically equivalent, they will resonate as a single signal. The chemical shift is a key identifier. For a trifluoromethyl group attached to an aromatic ring (Ar-CF₃), the chemical shift typically appears between -60 and -70 ppm relative to the CFCl₃ standard.[5]
Expected ¹⁹F NMR Spectrum (282 MHz, DMSO-d₆):
-
~δ -63 ppm (s): A sharp singlet corresponding to the -CF₃ group.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in a standard 5 mm NMR tube.[3][6] DMSO-d₆ is often preferred for boronic acids due to its ability to solubilize the sample and slow the exchange of the -OH protons, making them more easily observable.
-
Instrument Setup: Use a standard multinuclear NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Use a proton-decoupled pulse sequence. A spectral width from -50 to -80 ppm should be adequate. Use an appropriate reference standard if necessary, although modern spectrometers can reference internally.
NMR Analysis Workflow Diagram
Caption: Workflow for NMR analysis of the target compound.
Section 2: Fourier-Transform Infrared (FTIR) Spectroscopy – Identifying Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]
FTIR Spectral Interpretation
Interpretive Logic: The FTIR spectrum of this compound will be dominated by vibrations from the O-H, B-O, C-F, and aromatic C=C bonds. Each of these functional groups has a characteristic absorption frequency range, providing a molecular "fingerprint".[7]
Key Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
|---|---|---|---|
| 3500 - 3200 | O-H stretch | Strong, Broad | Characteristic of the hydrogen-bonded hydroxyl groups in the B(OH)₂ moiety. |
| ~3100 - 3000 | Aromatic C-H stretch | Medium | Indicates the presence of the phenyl ring. |
| ~1600, ~1475 | Aromatic C=C stretch | Medium-Strong | Skeletal vibrations of the aromatic ring. |
| ~1350 | B-O stretch | Strong | A key diagnostic peak for the boronic acid functional group.[8] |
| 1300 - 1100 | C-F stretch | Very Strong | Multiple strong bands are expected due to the symmetric and asymmetric stretching of the C-F bonds in the -CF₃ group. |
| ~750 | C-Cl stretch | Medium-Strong | Absorption from the carbon-chlorine bond. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
FTIR Functional Group Map
Caption: Key functional groups and their IR frequencies.
Section 3: Mass Spectrometry (MS) – Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and providing structural clues through the analysis of its fragmentation patterns.
Mass Spectrum Interpretation
Interpretive Logic: Upon ionization, the molecule will form a molecular ion (M⁺). The most critical diagnostic feature will be the isotopic pattern caused by the natural abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and boron (¹⁰B:¹¹B ≈ 1:4). This results in a unique cluster of peaks for the molecular ion and its fragments.
-
Molecular Ion (M⁺): The nominal molecular weight is 224. The mass spectrum should show a cluster of peaks corresponding to the different isotopic combinations. The most abundant peak in this cluster will likely be for the species containing ¹¹B and ³⁵Cl at m/z 224. A significant M+2 peak, approximately one-third the intensity of the M peak, will be present due to the ³⁷Cl isotope.[9]
-
Key Fragmentation Pathways: Fragmentation occurs at the most unstable sites of the radical cation.[10] For boronic acids, a common initial fragmentation is the loss of water (H₂O, -18 Da) or a hydroxyl radical (•OH, -17 Da) from the B(OH)₂ group. Subsequent fragmentation could involve the cleavage of the C-B bond or loss of the -CF₃ group.
Experimental Protocol: LC-MS (ESI)
Phenylboronic acids can be analyzed effectively using Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI), often in negative ion mode.[11]
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture like methanol/water (50:50 v/v).[11]
-
LC Separation (Optional but Recommended): Use a C18 reverse-phase column with a mobile phase gradient (e.g., water and acetonitrile) to ensure sample purity before it enters the mass spectrometer.
-
Ionization: Use an ESI source. Negative ion mode is often preferred for boronic acids as they can readily deprotonate to form [M-H]⁻ ions.
-
Mass Analysis: Acquire data using a mass analyzer (e.g., quadrupole, time-of-flight) over a mass range of m/z 50-500.
-
Data Analysis: Examine the full scan spectrum for the molecular ion cluster and identify the m/z values of major fragment ions.
Predicted Fragmentation Pathway
Caption: A simplified potential MS fragmentation pathway.
Summary and Conclusion
The combination of NMR, FTIR, and MS provides a robust and comprehensive characterization of this compound. NMR spectroscopy confirms the precise arrangement of atoms in the carbon-hydrogen framework, FTIR identifies the key functional groups, and MS verifies the molecular weight and isotopic composition.
Consolidated Spectral Data:
| Technique | Feature | Expected Observation |
|---|---|---|
| ¹H NMR | Aromatic Protons | δ 7.70-7.90 ppm (multiplet, 3H) |
| Boronic Acid Protons | δ 8.20-8.40 ppm (broad singlet, 2H) | |
| ¹³C NMR | -CF₃ Carbon | ~δ 124 ppm (quartet, ¹J-CF ≈ 272 Hz) |
| ¹⁹F NMR | -CF₃ Fluorines | ~δ -63 ppm (singlet) |
| FTIR | O-H Stretch | 3500 - 3200 cm⁻¹ (broad) |
| B-O Stretch | ~1350 cm⁻¹ (strong) | |
| C-F Stretch | 1300 - 1100 cm⁻¹ (very strong) | |
| MS | Molecular Ion (m/z) | 224 (with characteristic M+2 peak for Cl) |
| | Key Fragment (m/z) | 206 ([M-H₂O]⁺˙) |
This multi-faceted analytical approach ensures the structural integrity and identity of this critical reagent, providing confidence for its application in research, drug discovery, and materials science.
References
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4-Chloro-3-(trifluoromethyl)benzeneboronic acid | C7H5BClF3O2. PubChem, National Center for Biotechnology Information. [Link]
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Institutes of Health (NIH). [Link]
-
Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]
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FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. [Link]
-
4-Chlorophenylboronic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]
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19F NMR Reference Standards. University of Wisconsin-Madison Chemistry. [Link]
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Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry. [Link]
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How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
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4-Chloro-2-trifluoromethylphenylboronic acid. Boron Molecular. [Link]
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predicting likely fragments in a mass spectrum. Chem Help ASAP via YouTube. [Link]
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FTIR Analysis. SEM Lab, Inc. [Link]
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4-hydroxy-2-(trifluoromethyl)phenylboronic acid (C7H6BF3O3). PubChemLite. [Link]
-
(2,3,4-Trifluorophenyl)boronic acid - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
-
4-Trifluoromethylphenylboronic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
Mass Spectrometry: Fragmentation. SlidePlayer. [Link]
-
4-Trifluoromethylphenylboronic acid - Optional[13C NMR] - Spectrum. SpectraBase. [Link]
-
2-Chloro-5-(trifluoromethyl)phenylboronic acid - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]
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The Trifluoromethyl Group in Boronic Acids: A Guide to Understanding and Harnessing its Powerful Electronic Effects
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] When appended to an arylboronic acid, this uniquely powerful functional group imparts profound electronic effects that significantly alter the acid's fundamental properties and reactivity.[2] This guide provides an in-depth analysis of these effects, moving from the first principles of electron withdrawal to the practical consequences for Lewis acidity, pKₐ, and the mechanism of the Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind these phenomena and provide field-proven insights and protocols to empower researchers in their synthetic endeavors.
The Fundamental Electronic Signature of the Trifluoromethyl Group
The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry.[3] Its influence stems almost entirely from a strong negative inductive effect (-I), a consequence of the high electronegativity of the three fluorine atoms.[4] This effect involves the polarization of σ-bonds, pulling electron density away from the atom to which the CF₃ group is attached.
Unlike groups such as nitro (-NO₂), the CF₃ group does not possess a significant resonance effect. While some studies have explored the possibility of hyperconjugation, its primary mode of electronic influence is through-bond induction.[5] This is quantified by its Hammett constant (σₚ), which is approximately +0.54, indicating strong electron withdrawal from the para position of an aromatic ring.[6]
The diagram below illustrates this powerful inductive pull on a phenylboronic acid scaffold.
Figure 1: Inductive electron withdrawal by the CF₃ group. A visual representation of the strong negative inductive effect (-I) of the trifluoromethyl group, which pulls electron density through the sigma-bond framework of the aromatic ring, ultimately increasing the electrophilicity (Lewis acidity) of the boron atom.
Impact on Acidity: pKₐ and Lewis Acidity
Boronic acids are Lewis acids, accepting a hydroxide ion to form a tetracoordinate boronate species. The equilibrium constant for this reaction is expressed as a pKₐ. The electron-withdrawing CF₃ group significantly enhances the Lewis acidity of the boron center by decreasing electron density, making it more electrophilic and thus a better Lewis acid.[7]
This translates to a lower pKₐ value, indicating a stronger acid. The position of the CF₃ group on the aromatic ring has a predictable influence on the pKₐ.
| Compound | Substituent Position | pKₐ | Change from Phenylboronic Acid (pKₐ ≈ 8.8) |
| Phenylboronic Acid | - | ~8.80[8] | - |
| 3-(Trifluoromethyl)phenylboronic acid | meta | 7.88[9] | -0.92 |
| 4-(Trifluoromethyl)phenylboronic acid | para | 7.82[10] | -0.98 |
| 2-(Trifluoromethyl)phenylboronic acid | ortho | 9.45[9] | +0.65 |
| Table 1: Comparison of pKₐ values for trifluoromethyl-substituted phenylboronic acids. Data sourced from various studies.[8][9][10] |
Analysis of Acidity Trends:
-
Meta and Para Positions: As expected, placing the strongly electron-withdrawing CF₃ group at the meta or para position substantially increases the acidity (lowers the pKₐ) by nearly a full pH unit.[9][10] This is a direct consequence of the inductive effect stabilizing the negative charge on the resulting boronate complex.
-
Ortho Position: Counterintuitively, the ortho-substituted isomer is a weaker acid than the unsubstituted parent compound.[9] This is attributed to steric hindrance. The bulky CF₃ group can disrupt the coplanarity of the B(OH)₂ group with the aromatic ring, interfering with the optimal geometry for hydroxide attack and stabilization.[7]
Consequences for the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction is a pillar of C-C bond formation, and its catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic modifications imparted by the CF₃ group primarily influence the transmetalation step.
Figure 2: The Suzuki-Miyaura catalytic cycle. The transmetalation step, highlighted in red, is critically influenced by the electronic properties of the boronic acid. Activation by a base to form a more nucleophilic boronate species is crucial for the reaction to proceed efficiently.
The Transmetalation Step: A Mechanistic Crossroads
Transmetalation is often the rate-determining step of the catalytic cycle.[11] It involves the transfer of the organic group (the CF₃-aryl moiety) from boron to the palladium center. The precise mechanism of this step has been a subject of extensive debate, with two primary pathways proposed:[12][13]
-
The Boronate Pathway: The base (e.g., hydroxide) activates the boronic acid to form a more nucleophilic tetracoordinate boronate anion, [ArB(OH)₃]⁻. This anion then reacts with the arylpalladium(II) halide complex (Ar'-Pd-X).
-
The Oxo-Palladium Pathway: The base reacts with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide complex (Ar'-Pd-OH). This complex then reacts directly with the neutral boronic acid.
Current evidence suggests that for reactions conducted with weak bases in aqueous solvent mixtures, the pathway involving the arylpalladium hydroxide complex reacting with the neutral boronic acid is often dominant.[12][13]
The "CF₃ Effect" on Transmetalation Rate
The effect of a strongly electron-withdrawing group like CF₃ on the transmetalation rate is complex. It is generally accepted that electron-rich aryl boronic acids undergo transmetalation more rapidly because they are more nucleophilic.[6] An electron-deficient aryl group, such as a trifluoromethylphenyl group, is inherently less nucleophilic.
However, this does not always translate to slower reactions or lower yields. The overall reaction rate is a product of multiple equilibria and kinetic steps. The increased Lewis acidity of the CF₃-substituted boronic acid facilitates the formation of the tetracoordinate boronate, which is the activated species in the boronate pathway.[9] This can help compensate for the reduced nucleophilicity of the aryl group itself. The choice of catalyst, ligand, base, and solvent system becomes critical in achieving high efficiency with these electron-poor substrates.[14][15] In practice, excellent yields can often be achieved, demonstrating the viability of these substrates in synthesis.[16]
Experimental Protocols
Scientific integrity requires reproducible and self-validating methodologies. The following protocols provide step-by-step guides for key experimental procedures discussed in this guide.
Protocol: Determination of Boronic Acid pKₐ via Potentiometric Titration
This protocol describes the determination of a boronic acid's pKₐ by titrating a solution of the acid with a standardized base and monitoring the pH.[17][18]
Materials & Equipment:
-
Arylboronic acid sample (e.g., 4-(trifluoromethyl)phenylboronic acid)
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
Potassium chloride (KCl) for ionic strength adjustment
-
Deionized, degassed water
-
Calibrated pH meter with a combination pH electrode
-
Magnetic stirrer and stir bar
-
25 mL burette
-
Reaction vessel (beaker)
Procedure:
-
Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[17]
-
Sample Preparation: Accurately weigh a sample of the boronic acid to prepare a ~1 mM solution (e.g., 20 mL). Add KCl to maintain a constant ionic strength of 0.15 M.[17]
-
Acidification: Place the solution in the reaction vessel with a stir bar. Purge with nitrogen to remove dissolved CO₂.[17] Using the 0.1 M HCl, adjust the initial pH of the solution to ~2.0.
-
Titration: Begin stirring the solution. Titrate the solution by adding small, precise increments (e.g., 0.05 mL) of the standardized 0.1 M NaOH solution from the burette.
-
Data Recording: After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the total volume of NaOH added and the corresponding pH.[17]
-
Endpoint: Continue the titration until the pH reaches ~12.
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKₐ is the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve.
-
Validation: Repeat the titration at least three times to ensure reproducibility and calculate the average pKₐ and standard deviation.[17]
Figure 3: Experimental workflow for pKₐ determination. A streamlined process for accurately measuring the acidity of a boronic acid using potentiometric titration.
Protocol: Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Acid
This protocol is adapted from a literature procedure for the coupling of 4-(trifluoromethyl)phenylboronic acid, which achieved a high yield.[16]
Materials:
-
Aryl bromide (1.0 equiv)
-
4-(Trifluoromethyl)phenylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Deionized water
-
Pressure tube or reaction vial suitable for heating
Procedure:
-
Reaction Setup: To a pressure tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add dioxane and water to create a 4:1 dioxane/water solvent mixture. The total solvent volume should be sufficient to make a ~0.1 M solution with respect to the aryl bromide.
-
Degassing: Seal the tube and degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. Alternatively, use three freeze-pump-thaw cycles. Causality Note: This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, deactivating the catalyst.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at 80 °C.
-
Monitoring: Stir the reaction for the specified time (e.g., 3-5 hours). The reaction progress can be monitored by TLC or LC-MS by taking small aliquots.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂), three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. A reported yield for a similar reaction is 89%.[16]
Conclusion and Future Perspectives
The trifluoromethyl group exerts a powerful and predictable electronic influence on arylboronic acids. Its strong inductive effect enhances Lewis acidity, lowering the pKₐ for meta- and para-substituted isomers and providing a valuable tool for tuning the electronic properties of synthetic building blocks. While this electron-withdrawing nature complicates the transmetalation step in Suzuki-Miyaura coupling, careful optimization of reaction conditions allows for highly efficient C-C bond formation. Understanding the fundamental principles outlined in this guide enables researchers to harness the unique properties of trifluoromethylated boronic acids, paving the way for the design of novel pharmaceuticals, agrochemicals, and advanced materials.[19][20]
References
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Al-Zoubi, R. M., et al. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. SciSpace. Available from: [Link]
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Bissember, A. C., et al. (2019). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal. Available from: [Link]
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Gajewska, E. P., et al. (2020). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. ResearchGate. Available from: [Link]
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Thomas, A. A., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. Available from: [Link]
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Pérez-Gálan, P., et al. (2021). Diverted Telomerization Reaction with Aryl Boronic Derivatives: Expeditious Synthesis of Aryl-Substituted 1,6- and 1,7-dienes. Organometallics. Available from: [Link]
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Du, Z., et al. (2020). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. Available from: [Link]
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Scott, H. N., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available from: [Link]
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El-Ghandour, A. H. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Institutes of Health. Available from: [Link]
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D'Amico, L., et al. (2021). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate. Available from: [Link]
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Wang, X., et al. (2021). A Computational Study on the Mechanism and Origin of the Reigioselectivity and Stereospecificity in Pd/SIPr-Catalyzed Ring-Opening Cross-Coupling of 2-Arylaziridines with Arylboronic Acids. ResearchGate. Available from: [Link]
-
Jian, J., et al. (2022). pK a values for boronic acids 1-7. ResearchGate. Available from: [Link]
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Ratanasak, M., et al. (2019). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Institutes of Health. Available from: [Link]
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Osakada, K. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. Available from: [Link]
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Thomas, A. A. (2015). pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. University of Illinois. Available from: [Link]
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M. Reid, et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available from: [Link]
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cpd_chem. (2020). Boronic acid/ester transmetallation rates?. Reddit. Available from: [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. National Institutes of Health. Available from: [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available from: [Link]
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Amatore, C., et al. (2006). Kinetic Data for the Transmetalation/Reductive Elimination in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unexpected Triple Role of Hydroxide Ions Used as Base. ResearchGate. Available from: [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. Available from: [Link]
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Plöger, J., et al. (2018). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. National Institutes of Health. Available from: [Link]
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Adamczyk-Woźniak, A., et al. (2020). Selected boronic acids and their pKa values. ResearchGate. Available from: [Link]
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D'Amico, L., et al. (2022). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. National Institutes of Health. Available from: [Link]
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Adamczyk-Woźniak, A., et al. (2020). Structures and properties of trifluoromethylphenylboronic acids. ResearchGate. Available from: [Link]
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Denmark, S. E., & Butler, C. R. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis. Available from: [Link]
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Serdiuk, T., et al. (2020). pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. ResearchGate. Available from: [Link]
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Bordwell pKa Table. (n.d.). Organic Chemistry Data. Organic Chemistry Data. Available from: [Link]
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pKa measurement. (n.d.). University of Strathclyde. University of Strathclyde. Available from: [Link]
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Ziegler, C., et al. (2016). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. National Institutes of Health. Available from: [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available from: [Link]
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Smietana, M., et al. (2013). Development of Methods for the Determination of pKa Values. National Institutes of Health. Available from: [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)phenylboronic acid. PubChem. Available from: [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. National Institutes of Health. Available from: [Link]
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The Role of the Chloro Substituent in the Reactivity of 4-Chloro-2-(trifluoromethyl)phenylboronic Acid
An In-depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-(trifluoromethyl)phenylboronic acid is a pivotal building block in modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical development.[1][2] Its utility stems from a unique molecular architecture where two powerful substituents, a chloro group and a trifluoromethyl group, impart specific and synergistic effects on its reactivity. This guide provides a detailed analysis of this reagent, focusing specifically on the multifaceted role of the para-chloro substituent. We will dissect the electronic and steric influences that govern its behavior in palladium-catalyzed cross-coupling reactions, explain the principles of chemoselectivity, and provide field-proven protocols for its successful application.
Introduction: A Strategically Substituted Reagent
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation, valued for its mild conditions and functional group tolerance.[3] The choice of the boronic acid partner is critical to the success of this reaction. This compound has emerged as a reagent of choice for introducing a highly functionalized phenyl motif into complex molecules. The trifluoromethyl (CF3) group is prized in drug design for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[4][5] Simultaneously, the chloro (Cl) substituent provides an additional layer of control and opportunity, modulating the electronic properties of the ring and serving as a latent handle for sequential reactions. Understanding the distinct contribution of the chloro group is essential for optimizing reaction outcomes and designing rational synthetic strategies.
The Molecular Architecture: A Tale of Two Substituents
The reactivity of this compound is not defined by its substituents in isolation, but by their interplay. The ortho-CF3 group and the para-Cl group create a unique electronic and steric environment that dictates the molecule's behavior.
The Ortho-Trifluoromethyl Group: A Steric and Electronic Powerhouse
The CF3 group at the ortho position is a dominant feature of the molecule.
-
Electronic Effect: As one of the most powerful electron-withdrawing groups, the CF3 substituent significantly lowers the electron density of the aromatic ring through a strong inductive effect (-I).[4] This deactivation influences the nucleophilicity of the aryl group in subsequent reaction steps.
-
Steric Effect: Positioned adjacent to the boronic acid moiety, the bulky CF3 group creates significant steric hindrance.[6] This can impede the approach of the palladium complex during the transmetalation step, a critical phase of the cross-coupling cycle.[7][8]
The Para-Chloro Substituent: A Modulating Influence
The chloro group at the para position exerts a more nuanced, yet critical, influence.
-
Inductive Effect (-I): Like the CF3 group, chlorine is more electronegative than carbon and withdraws electron density from the ring inductively.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be donated into the aromatic π-system, partially counteracting the inductive withdrawal. This resonance effect is weaker than its inductive pull, making the chloro group an overall deactivating but ortho-, para-directing substituent.
The combined effect renders the aromatic ring significantly electron-poor, a key factor in its reactivity profile.
Caption: Electronic and steric effects of the substituents.
Role in the Suzuki-Miyaura Reaction: A Mechanistic Perspective
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The chloro substituent on the boronic acid plays a crucial role, primarily by modulating the rate-limiting transmetalation step and defining the reaction's chemoselectivity.
The Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The Suzuki-Miyaura catalytic cycle.
Impact on Transmetalation
Transmetalation is often the rate-determining step and involves the transfer of the aryl group from the boron atom to the palladium center. The efficiency of this step is highly dependent on the nucleophilicity of the aryl group being transferred.
The potent electron-withdrawing effects of both the para-chloro and ortho-trifluoromethyl groups make the aromatic ring of this compound electron-deficient. This reduces its nucleophilicity, which can slow the rate of transmetalation compared to electron-rich phenylboronic acids.[11] However, this electronic deactivation is often manageable by selecting the appropriate base, solvent, and palladium ligand system, which can facilitate the formation of the more reactive boronate species required for the transfer.[12]
The Chloro Group and Chemoselectivity
A key feature of this reagent is its ability to participate in Suzuki-Miyaura coupling via the boronic acid group while leaving the C-Cl bond intact. This chemoselectivity is a direct consequence of the relative reactivity of different bonds in the palladium catalytic cycle.
-
C-B Bond: The C-B(OH)2 bond is activated by a base to form a boronate, which readily undergoes transmetalation. This is the intended and dominant reaction pathway.
-
C-Cl Bond: The C-Cl bond is relatively strong and less reactive towards oxidative addition by Pd(0) compared to C-Br or C-I bonds.[13][14] While specialized ligands and harsh conditions can be used to activate aryl chlorides for Suzuki coupling, standard conditions are typically insufficient to promote oxidative addition at the C-Cl site.[15][16]
This reactivity difference allows for the selective formation of the desired biaryl product. The unreacted chloro group remains on the product, where it can be used as a handle for subsequent transformations, such as a second, more forceful cross-coupling, a nucleophilic aromatic substitution, or a reduction.
Experimental Protocol: A Validated Workflow
The following protocol details a representative Suzuki-Miyaura coupling reaction, adapted from methodologies reported for similar substrates.[17] This procedure serves as a robust starting point for researchers.
Reaction: Coupling of this compound with an Aryl Bromide.
Materials:
-
This compound (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Palladium(II) Acetate [Pd(OAc)2] (0.02 eq)
-
Xantphos (0.04 eq)
-
Potassium Carbonate (K2CO3), anhydrous (3.0 eq)
-
1,4-Dioxane
-
Water
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), this compound (1.2 eq), potassium carbonate (3.0 eq), Palladium(II) Acetate (0.02 eq), and Xantphos (0.04 eq).
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Degassing: Seal the flask and degas the reaction mixture by bubbling argon through the solution for 15 minutes or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Self-Validation: The progress of the reaction should be monitored to confirm the consumption of the limiting aryl bromide. The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Expected Reactivity
The following table summarizes typical outcomes when using this compound with various coupling partners under optimized conditions.
| Coupling Partner (Ar-X) | X | Ar | Typical Yield (%) |
| 4-Bromoanisole | Br | 4-Methoxyphenyl | 85-95% |
| 3-Bromopyridine | Br | 3-Pyridyl | 75-90% |
| 1-Iodonaphthalene | I | 1-Naphthyl | 80-95% |
| 4-Chlorotoluene | Cl | 4-Tolyl | <10%* |
*Under standard conditions. Activation of aryl chlorides requires specialized catalytic systems.
Conclusion
The para-chloro substituent in this compound is far from a passive spectator. It is a critical design element that performs two primary functions:
-
Electronic Modulation: It works in concert with the ortho-trifluoromethyl group to create a highly electron-deficient aromatic system. This influences the kinetics of the Suzuki-Miyaura reaction, specifically by decreasing the nucleophilicity of the aryl group during the transmetalation step.
-
Chemoselective Handle: Its lower reactivity towards oxidative addition compared to the C-B bond allows it to be selectively retained during the primary coupling reaction. This provides a valuable site for post-coupling functionalization, enabling the construction of complex molecular architectures in a stepwise manner.
By understanding and leveraging the distinct role of the chloro group, researchers can better predict reaction outcomes, troubleshoot challenges, and design more efficient and elegant synthetic routes in their drug discovery and materials science endeavors.
References
-
Czapik, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2296-2305. [Link]
-
Czapik, A., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. [Link]
-
Khan, I., et al. (2020). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Molecules, 25(15), 3345. [Link]
-
Bunev, A.S., et al. (2019). Microwave-Assisted Suzuki–Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives. European Journal of Organic Chemistry, 2019(33), 5707-5718. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications, 11(1), 3247. [Link]
-
Bunev, A.S., et al. (2019). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ResearchGate. [Link]
-
Denmark, S. E. (n.d.). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. ACS Fall 2020. [Link]
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Tang, W., & Zhang, X. (2002). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications, (14), 1524-1525. [Link]
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Kinzel, T., et al. (2010). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 12(19), 4380-4383. [Link]
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Fallah, A., et al. (2018). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid-a search for optimal catalytic conditions. ResearchGate. [Link]
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Jojima, T., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5798. [Link]
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Gothwal, A., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 104, 104229. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. Retrieved from [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 55(36), 10580-10591. [Link]
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Sirvinskaite, G., et al. (2019). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Journal of Molecular Modeling, 25(9), 268. [Link]
-
Wang, D., et al. (2020). Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. Chemistry, 26(30), 6899-6909. [Link]
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- 11. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Strategic Introduction of Fluorine: A Technical Guide to the Discovery and Application of Fluorinated Phenylboronic Acids
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the vast arsenal of fluorinated building blocks, fluorinated phenylboronic acids have emerged as indispensable reagents, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted applications of fluorinated phenylboronic acids for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles governing their synthesis, explore the nuanced effects of fluorination on their physicochemical properties, and present detailed protocols for their preparation and use in key synthetic transformations. Furthermore, this guide will illuminate the impact of these critical reagents through case studies of their application in the synthesis of marketed pharmaceuticals, providing a testament to their significance in the journey from molecule to medicine.
A Historical Perspective: The Convergence of Boron and Fluorine Chemistry
The story of fluorinated phenylboronic acids is one of two parallel streams of chemical discovery that converged to create a powerful class of synthetic intermediates. The journey of boronic acids began in the mid-19th century, but their synthetic utility remained largely unexplored for decades. It wasn't until the latter half of the 20th century, with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, that their true potential was unlocked.
Concurrently, the field of organofluorine chemistry was burgeoning. The first fluoro-pharmaceutical, fludrocortisone, was introduced in 1954, marking the dawn of a new era in drug design.[1] Chemists began to recognize the profound impact that the small, highly electronegative fluorine atom could have on a molecule's metabolic stability, lipophilicity, and binding affinity.[2]
The synthesis of the first fluorophenylboronic acids represented a critical intersection of these two fields. While a definitive "first" synthesis is difficult to pinpoint in the early literature, the increasing interest in fluorinated organic compounds from the mid-20th century onwards spurred the development of methods to incorporate fluorine into this versatile class of reagents. The early applications were primarily in the realm of academic research, but as the demand for sophisticated fluorinated molecules in drug discovery grew, so too did the importance and accessibility of fluorinated phenylboronic acids.
The Fluorine Effect: Modulating the Properties of Phenylboronic Acids
The introduction of one or more fluorine atoms onto the phenyl ring of a boronic acid has a profound and predictable impact on its electronic and physicochemical properties. These changes are central to their utility in organic synthesis and drug design.
Enhanced Lewis Acidity
The most significant consequence of fluorination is the enhancement of the Lewis acidity of the boron center. The strongly electron-withdrawing nature of fluorine pulls electron density from the aromatic ring, which in turn makes the boron atom more electron-deficient and a stronger Lewis acid. This increased acidity has several important implications:
-
Lower pKa: Fluorinated phenylboronic acids are more acidic than their non-fluorinated counterparts. This is crucial for their interaction with biological targets and for their reactivity in certain chemical transformations.
-
Facilitated Transmetalation in Suzuki-Miyaura Coupling: The increased Lewis acidity is thought to facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, a key rate-determining step in many cases.
The table below illustrates the effect of fluorine substitution on the pKa of phenylboronic acid.
| Compound | pKa |
| Phenylboronic acid | 8.8 |
| 2-Fluorophenylboronic acid | 7.9 |
| 3-Fluorophenylboronic acid | 8.3 |
| 4-Fluorophenylboronic acid | 8.6 |
| 3,5-Difluorophenylboronic acid | 7.4 |
Data compiled from various sources. Exact values may vary depending on the measurement conditions.
Modulated Reactivity in Cross-Coupling Reactions
The electronic effects of fluorine substitution also influence the reactivity of fluorinated phenylboronic acids in palladium-catalyzed cross-coupling reactions. The electron-withdrawing fluorine atoms can affect the rate of both the transmetalation and reductive elimination steps of the Suzuki-Miyaura catalytic cycle. While a comprehensive quantitative analysis is complex and dependent on various factors, it is generally observed that the position of the fluorine substituent plays a crucial role in modulating reactivity. For instance, ortho-fluorine substitution can introduce steric hindrance in addition to electronic effects.
Physicochemical Properties for Drug Design
Beyond their role in synthesis, the fluorine atoms themselves impart desirable properties to the final products. When a fluorinated phenylboronic acid is incorporated into a drug candidate, it can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, often blocking sites of oxidative metabolism.[2]
-
Increase Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Modulate Binding Affinity: The introduction of fluorine can alter the electronic distribution of a molecule, potentially leading to stronger or more selective interactions with its biological target.
Synthesis of Fluorinated Phenylboronic Acids: Key Methodologies
The synthesis of fluorinated phenylboronic acids typically involves the formation of a carbon-boron bond on a pre-fluorinated aromatic ring. Several robust methods have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
Grignard and Organolithium Routes
One of the most common and versatile methods for preparing fluorinated phenylboronic acids involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.
Caption: General workflow for the synthesis of fluorinated phenylboronic acids via the Grignard route.
Materials:
-
4-Bromofluorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine and a few milliliters of a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous THF.
-
Gently warm the flask to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).
-
Once the reaction has started, add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of trimethyl borate (1.2 eq) in anhydrous THF dropwise, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Isolation:
-
Cool the reaction mixture in an ice bath and slowly quench with 1 M hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield pure 4-fluorophenylboronic acid.
-
Palladium-Catalyzed Borylation
More recently, palladium-catalyzed cross-coupling reactions of fluorinated aryl halides or triflates with a boron source, such as bis(pinacolato)diboron (B₂pin₂), have become a powerful alternative for the synthesis of boronic esters, which can be readily hydrolyzed to the corresponding boronic acids.
Materials:
-
1-Bromo-3,5-bis(trifluoromethyl)benzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate
-
Anhydrous 1,4-dioxane
Procedure:
-
To a Schlenk flask, add 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture at 80 °C for 12-16 hours.
-
Cool the mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired pinacol ester.
The Suzuki-Miyaura Coupling: A Cornerstone Application
The Suzuki-Miyaura coupling is arguably the most important application of fluorinated phenylboronic acids. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the fluorinated phenyl group and a variety of organic halides or triflates, providing a powerful tool for the construction of complex molecular architectures.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the fluorinated phenylboronic acid can influence each of these steps.
Sources
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling with 4-Chloro-2-(trifluoromethyl)phenylboronic Acid
Introduction: The Strategic Importance of Fluorinated Biaryls in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[4] The focus of this application note is the strategic use of 4-Chloro-2-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura couplings. The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[5] The presence of this electron-withdrawing group, coupled with a chlorine atom, on the boronic acid presents specific challenges and opportunities in reaction optimization that this guide will address.
This compound is a versatile reagent used in the synthesis of a variety of complex molecules. Its application in Suzuki-Miyaura couplings allows for the introduction of the 4-chloro-2-(trifluoromethyl)phenyl moiety, a key structural component in various developmental drugs and functional materials. This guide provides a detailed, field-proven protocol for researchers, scientists, and drug development professionals to effectively utilize this important building block.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Sources
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with 4-Chloro-2-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Electron-Deficient Suzuki Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This powerful transformation is central to the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials. However, the reactivity of the coupling partners can significantly influence the reaction's success. Substrates that are sterically hindered or electronically deactivated, such as 4-Chloro-2-(trifluoromethyl)phenylboronic acid, present unique challenges to the standard Suzuki coupling protocol.
The electron-withdrawing nature of the trifluoromethyl group and the chloro substituent on the phenylboronic acid ring decreases its nucleophilicity, slowing down the crucial transmetalation step in the catalytic cycle. Furthermore, the ortho-trifluoromethyl group introduces significant steric bulk, which can impede the approach of the coupling partners to the palladium center. Overcoming these hurdles requires a carefully optimized catalytic system and a thorough understanding of the underlying mechanistic principles.
This comprehensive guide provides detailed application notes and robust protocols for the successful palladium-catalyzed Suzuki coupling of this compound with aryl chlorides. As your senior application scientist, I will not only provide step-by-step instructions but also delve into the rationale behind the choice of catalysts, ligands, bases, and solvents, empowering you to troubleshoot and adapt these methods for your specific research needs.
The Catalytic Heart of the Reaction: Choosing the Right Palladium System
The selection of the palladium catalyst and its associated ligand is the most critical factor for achieving high yields and conversions in the Suzuki coupling of challenging substrates. For electron-deficient and sterically hindered partners, catalyst systems that promote a rapid oxidative addition and facilitate the difficult transmetalation step are paramount.
The Power of Bulky, Electron-Rich Ligands
Traditional palladium catalysts, such as those bearing simple triphenylphosphine ligands, are often ineffective for the coupling of deactivated aryl chlorides. The key to success lies in the use of bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands stabilize the catalytically active monoligated palladium(0) species, which is crucial for efficient oxidative addition to the C-Cl bond.[1]
Buchwald Biaryl Phosphine Ligands: This class of ligands, developed by Professor Stephen Buchwald, has revolutionized the field of cross-coupling chemistry. Ligands such as XPhos , SPhos , and RuPhos are characterized by a biaryl backbone that creates a sterically demanding and electron-rich environment around the palladium center. This architecture promotes the formation of the active catalyst and accelerates both the oxidative addition and reductive elimination steps of the catalytic cycle. For the coupling of this compound, catalyst systems employing these ligands are highly recommended.[2]
N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for challenging Suzuki couplings. They form strong sigma bonds with the palladium center, creating stable and highly active catalysts. The steric bulk of the NHC ligand can be readily tuned to optimize the reaction for specific substrates.
Precatalysts for Enhanced Activity and Convenience
Modern Suzuki coupling protocols often utilize palladium precatalysts. These are stable, air- and moisture-tolerant palladium(II) complexes that are readily reduced in situ to the active palladium(0) species. Precatalysts like XPhos Pd G2 , XPhos Pd G3 , and Pd(dppf)Cl₂ offer improved reproducibility and ease of handling compared to air-sensitive Pd(0) sources. The use of a precatalyst like XPhos-Pd-G2 is particularly advantageous as it allows for the rapid in situ formation of the active Pd(0) species under mild conditions.[3][4]
Comparative Overview of Recommended Catalyst Systems
| Catalyst System | Ligand Type | Key Advantages | Typical Catalyst Loading (mol%) |
| XPhos Pd G2 / XPhos | Biaryl Monophosphine | High activity for aryl chlorides, excellent steric bulk, good thermal stability.[3][4] | 1 - 3 |
| SPhos Pd G2 / SPhos | Biaryl Monophosphine | High activity, good for a broad range of substrates. | 1 - 3 |
| Pd(dppf)Cl₂ | Ferrocenyl Diphosphine | Good general catalyst, often effective for a variety of couplings.[5] | 2 - 5 |
| NHC-Pd Complexes | N-Heterocyclic Carbene | High stability, tunable steric and electronic properties. | 1 - 3 |
The Suzuki-Miyaura Catalytic Cycle
To fully grasp the rationale behind the protocol optimization, it is essential to understand the fundamental steps of the Suzuki-Miyaura catalytic cycle.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the Suzuki coupling of this compound with a generic aryl chloride. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Protocol 1: General Procedure using XPhos Pd G2
This protocol is a robust starting point for the coupling of this compound with a variety of aryl chlorides, leveraging the high activity of the XPhos Pd G2 precatalyst.[3][6]
Materials:
-
This compound (1.2 equiv)
-
Aryl chloride (1.0 equiv)
-
XPhos Pd G2 (2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), XPhos Pd G2 (0.02 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the reaction vessel with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Alternative Procedure using Pd(dppf)Cl₂
This protocol offers an alternative using the well-established and versatile Pd(dppf)Cl₂ catalyst, which can be effective for a broad range of Suzuki couplings.[5]
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,2-Dimethoxyethane (DME) (anhydrous)
-
Water (degassed)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DME (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
After completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Workflow for Reaction Optimization
Achieving optimal results for your specific substrate combination may require some fine-tuning of the reaction conditions. The following workflow provides a logical approach to optimizing the Suzuki coupling.
Figure 2. A systematic workflow for optimizing Suzuki coupling conditions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inappropriate ligand or base- Low reaction temperature | - Use a precatalyst or ensure Pd(0) source is active.- Screen different bulky, electron-rich ligands (e.g., XPhos, SPhos) and stronger bases (e.g., Cs₂CO₃, K₃PO₄).- Increase the reaction temperature in increments of 10 °C. |
| Protodeboronation of Boronic Acid | - Presence of excess water or protic solvents- Prolonged reaction time at high temperature- Inappropriate base | - Use anhydrous solvents and degassed water. Ensure the base is not excessively hygroscopic.- Monitor the reaction closely and stop it once the starting material is consumed.- Consider using a milder base like KF or K₂CO₃. |
| Homocoupling of Boronic Acid | - Presence of oxygen- High catalyst loading | - Ensure the reaction is performed under a strictly inert atmosphere.- Reduce the catalyst loading. |
| Formation of Byproducts | - Side reactions due to high temperature- Impurities in starting materials | - Attempt the reaction at a lower temperature for a longer duration.- Purify starting materials before use. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with aryl chlorides, while challenging, is a highly achievable and valuable transformation for the synthesis of complex trifluoromethyl-substituted biaryls. Success hinges on the judicious selection of a palladium catalyst system featuring bulky, electron-rich ligands, such as the Buchwald biaryl phosphines, and the careful optimization of reaction parameters including the base and solvent. The protocols and guidelines presented in this document provide a solid foundation for researchers to confidently approach these demanding coupling reactions, enabling the efficient construction of novel molecular architectures for drug discovery and materials science.
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. The Journal of Organic Chemistry, 73(8), 3236-3244. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(13), 4462-4518. [Link]
-
Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura cross-coupling reactions of primary alkyltrifluoroborates with aryl chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Savitha, B., Reddy, E. K., Parthasarathi, D., Pakkath, R., Karuvalam, R. P., Sajith, A. M., & Padusha, M. S. A. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 637-648. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Xphos-Pd-G2: Your Key to Efficient Cross-Coupling Reactions. [Link]
-
Loreto, M. A., & Capriati, V. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4507-4516. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Valente, A. A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 389. [Link]
-
Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering, 1(1), 24-26. [Link]
-
Kice, D. E., & Marx, J. N. (2009). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 637-648. [Link]
-
Elaieb, F., et al. (2019). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid-a search for optimal catalytic conditions. Catalysts, 9(4), 363. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). XPhos Pd G2: Your Key to Efficient Cross-Coupling Reactions. [Link]
-
Mondal, P., et al. (2020). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Journal of Fluorine Chemistry, 237, 109593. [Link]
-
Graham, A. E., et al. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 7(11), 2155-2161. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nasc.ac.in [nasc.ac.in]
- 4. nbinno.com [nbinno.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimizing Base and Solvent Selection for Suzuki Reactions with 4-Chloro-2-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Electron-Deficient Suzuki Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the success of this powerful transformation is highly dependent on the judicious selection of reaction parameters, particularly the base and solvent. This is especially true when dealing with challenging substrates such as 4-Chloro-2-(trifluoromethyl)phenylboronic acid .
This molecule presents a dual challenge for the synthetic chemist. The chloro-substituent is inherently less reactive than its bromo or iodo counterparts in the rate-limiting oxidative addition step.[3][4] Simultaneously, the strongly electron-withdrawing trifluoromethyl (CF₃) group acidifies the boronic acid, influencing its stability and transmetalation kinetics.[5] This guide provides a detailed examination of these challenges and offers a systematic approach to selecting the optimal base and solvent for successful Suzuki couplings with this and similar electron-deficient substrates.
The Mechanistic Imperative: Why Base and Solvent Choices are Critical
The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The base and solvent exert profound influence over each of these stages, dictating reaction rate, yield, and the formation of byproducts.
The Multifaceted Role of the Base
The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻) that is competent for transmetalation to the palladium center.[8][9][10] This activation enhances the polarization of the organic ligand, facilitating its transfer.[10] The choice of base can dramatically affect the reaction's outcome:
-
Weak Bases (e.g., Carbonates - K₂CO₃, Na₂CO₃, Cs₂CO₃): Often used in aqueous or biphasic solvent systems, carbonates are a common first choice due to their moderate reactivity and broad compatibility. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents.
-
Stronger Bases (e.g., Phosphates - K₃PO₄): Potassium phosphate is a versatile and highly effective base, particularly for less reactive aryl chlorides.[11] Its strength is sufficient to promote the formation of the active boronate species without causing significant decomposition of sensitive substrates.
-
Hydroxides (e.g., NaOH, KOH): While powerful, hydroxides can promote unwanted side reactions, including protodeboronation (hydrolysis of the boronic acid) and catalyst decomposition, especially with electron-deficient boronic acids.[9][12]
-
Fluorides (e.g., KF, CsF): Fluoride ions can also activate boronic acids, and are particularly useful when base-labile functional groups are present in the substrates.[10]
The basicity and solubility of the chosen base are paramount. A base that is too weak may not facilitate transmetalation efficiently, while an overly strong base can lead to undesired side reactions.
The Influence of the Solvent System
The solvent plays a critical role in solubilizing the reactants, stabilizing the catalytic species, and influencing the reaction pathway.[13][14]
-
Aprotic Nonpolar Solvents (e.g., Toluene, Dioxane, THF): These are classic solvents for Suzuki reactions, often used with stronger bases like K₃PO₄. They are particularly effective for coupling aryl chlorides.[15]
-
Polar Aprotic Solvents (e.g., DMF, DMA, Acetonitrile): The polarity of these solvents can influence the selectivity of the reaction, particularly in cases with multiple reactive sites.[14][16] However, they can also lead to catalyst deactivation at high temperatures.
-
Aqueous/Biphasic Systems (e.g., Toluene/Water, Dioxane/Water): The use of water as a co-solvent is advantageous for its low cost, non-flammability, and ability to dissolve inorganic bases like carbonates and phosphates.[13][17][18] This can lead to highly efficient and environmentally benign reaction conditions.[19] For hydrophobic substrates, biphasic systems often provide excellent results.[20]
The choice of solvent must be carefully considered in conjunction with the selected base to ensure adequate solubility of all components and to promote the desired reaction pathway.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Decision Workflow for Base and Solvent Selection
Caption: A decision workflow for selecting optimal reaction conditions.
Comparative Data: Base and Solvent Screening
The following table summarizes typical outcomes for Suzuki couplings involving challenging substrates, providing a rationale for initial condition screening. Yields are illustrative and highly dependent on the specific coupling partner and catalyst/ligand system used.
| Base | Solvent System | Typical Yield Range | Rationale & Considerations |
| K₃PO₄ | Dioxane / H₂O (e.g., 4:1) | Good to Excellent | A robust starting point for aryl chlorides. The aqueous component aids in dissolving the base and promoting the reaction. |
| Cs₂CO₃ | Toluene | Moderate to Good | A milder alternative to K₃PO₄, suitable for more sensitive substrates. Anhydrous conditions can minimize protodeboronation. |
| K₂CO₃ | Toluene / H₂O (1:1) | Moderate | A cost-effective option, though may be less effective for the less reactive aryl chloride. |
| KOtBu | THF (anhydrous) | Variable | A very strong, non-nucleophilic base. Can be effective but may also promote side reactions. Requires strictly anhydrous conditions. |
Experimental Protocols
The following protocols are provided as robust starting points for the Suzuki coupling of this compound with a generic aryl bromide partner. Note: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Potassium Phosphate in Aqueous Dioxane
This protocol is a versatile and highly recommended starting point for couplings involving aryl chlorides.
Reagents & Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
To the reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add deoxygenated 1,4-dioxane and deionized water in a 4:1 ratio (to achieve a 0.1-0.2 M concentration with respect to the limiting reagent).[6]
-
Stir the reaction mixture at a temperature between 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography.
Protocol 2: Cesium Carbonate in Anhydrous Toluene
This protocol is an excellent alternative, particularly if protodeboronation is a concern.
Reagents & Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Palladium Catalyst/Ligand System (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos, 1-3 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous Toluene
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
To a flame-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), Cs₂CO₃ (2.0 equiv), palladium precatalyst, and ligand.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at a temperature between 90-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
If the initial reactions result in low yields or significant byproduct formation, consider the following adjustments:
-
Dehalogenation of the Aryl Chloride: This side reaction can occur if the palladium complex reacts with a hydride source in the reaction mixture.[21] Ensure solvents are properly deoxygenated and consider a different base or solvent system.
-
Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene is a common side reaction, particularly with electron-deficient boronic acids.[21][22] Using anhydrous conditions (Protocol 2) or switching to a more stable boronic ester (e.g., a pinacol ester) can mitigate this issue.[23]
-
Homocoupling of the Boronic Acid: This can be minimized by ensuring the reaction mixture is thoroughly deoxygenated and by using bulky phosphine ligands.[12]
-
Catalyst and Ligand: The choice of palladium source and ligand is critical. For challenging aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often outperform traditional PPh₃.[10][13]
Conclusion
The successful Suzuki-Miyaura coupling of this compound is an achievable goal that hinges on the rational selection of the base and solvent. By understanding the mechanistic roles of these components and the specific challenges posed by the substrates, researchers can devise effective reaction conditions. A systematic screening approach, starting with robust conditions like K₃PO₄ in aqueous dioxane, allows for rapid optimization. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for navigating the intricacies of this powerful cross-coupling reaction, enabling the efficient synthesis of complex molecules for research and development.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
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- 5. nbinno.com [nbinno.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions [file.scirp.org]
- 19. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. Yoneda Labs [yonedalabs.com]
- 22. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: 4-Chloro-2-(trifluoromethyl)phenylboronic Acid as a Key Building Block in Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This guide focuses on the application of 4-Chloro-2-(trifluoromethyl)phenylboronic acid , a highly functionalized building block, in the synthesis of potent kinase inhibitors. We will explore the rationale for its use, detailing the strategic importance of its chloro and trifluoromethyl substituents. A comprehensive, field-tested protocol for its application in Suzuki-Miyaura cross-coupling reactions is provided, alongside a discussion of the biological mechanisms of inhibitors derived from this privileged scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic intermediates for the creation of next-generation targeted therapies.
Rationale for Use in Kinase Inhibitor Design
The structure of this compound is not arbitrary; its substituents are deliberately chosen to impart desirable pharmacological properties to a final drug molecule. The strategic placement of the chloro and trifluoromethyl groups on the phenyl ring significantly influences binding affinity, selectivity, metabolic stability, and overall pharmacokinetic profile.
The Role of the Trifluoromethyl (-CF₃) Group: The -CF₃ group is a bioisostere for a methyl group but possesses vastly different electronic properties. Its inclusion is a well-established strategy in medicinal chemistry for several reasons:[2][3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.[2]
-
Increased Lipophilicity: The -CF₃ group significantly enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and access target proteins within the cell.[2]
-
Modulation of Basicity: As a potent electron-withdrawing group, it can lower the pKa of nearby basic functional groups, which can be critical for optimizing binding interactions or improving cell permeability.[3]
-
Binding Interactions: It can engage in unique non-covalent interactions within the kinase active site, including hydrophobic interactions and dipole-dipole interactions, contributing to higher binding affinity.[2]
The Role of the Chloro (-Cl) Group: The chloro substituent is another key feature that medicinal chemists frequently employ to fine-tune a molecule's properties:[4][5][6]
-
Hydrophobic Pocket Occupancy: The chlorine atom is of sufficient size to effectively occupy small hydrophobic pockets within the ATP-binding site of a kinase, serving as a critical anchor point.[4]
-
Halogen Bonding: It can act as a halogen bond donor, forming favorable interactions with electron-rich atoms like oxygen or nitrogen on the protein backbone, thereby enhancing binding affinity and selectivity.
-
Metabolic Blocking: Similar to the -CF₃ group, it can be strategically placed to block sites of potential metabolism on the aromatic ring.
-
Vector for Synthesis: It provides a handle for further synthetic modifications if needed.
The ortho positioning of the bulky and electron-withdrawing trifluoromethyl group relative to the boronic acid can also influence the dihedral angle of the resulting biaryl bond, locking the final molecule into a specific, biologically active conformation.
Caption: Key pharmacophoric contributions of the title compound.
The Suzuki-Miyaura Coupling: A Core Synthetic Strategy
The formation of a biaryl or aryl-heteroaryl linkage is a central transformation in the synthesis of a vast number of kinase inhibitors. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for achieving this, valued for its high functional group tolerance, mild reaction conditions, and commercial availability of diverse boronic acids and esters.[7] this compound is an ideal substrate for this reaction, enabling its efficient coupling to a variety of aryl or heteroaryl halides to construct the core scaffold of the target inhibitor.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with an aryl or heteroaryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
This compound (1.2 equiv.)
-
Aryl/Heteroaryl Bromide (1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 - 0.05 equiv.)
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or DtBuPF; 0.04 - 0.10 equiv.)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or THF/Water mixture)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (3.0 equiv.).
-
Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[7]
-
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Causality: Degassing the solvent (e.g., by bubbling argon through it for 15-20 minutes) removes dissolved oxygen, further protecting the catalyst.
-
-
Catalyst/Ligand Addition: In a separate vial, quickly weigh and add the palladium catalyst and the phosphine ligand. Add the catalyst/ligand mixture to the reaction flask under a positive flow of Argon.
-
Causality: The phosphine ligand coordinates to the palladium center, stabilizing it and promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination). The choice of ligand is critical and can dramatically affect reaction efficiency.[8]
-
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-18 hours).
-
Workup and Purification: a. Once complete, cool the mixture to room temperature. b. Dilute the mixture with an organic solvent like ethyl acetate and water. c. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude product using flash column chromatography on silica gel to obtain the desired biaryl compound.
| Parameter | Typical Reagent/Condition | Purpose |
| Aryl Halide | Ar-Br, Ar-Cl, Ar-I, Ar-OTf | Electrophilic partner |
| Boronic Acid | This compound | Nucleophilic partner |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ (2-5 mol%) | Facilitates C-C bond formation |
| Ligand | SPhos, XPhos, DtBuPF (4-10 mol%) | Stabilizes and activates catalyst |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv.) | Activates boronic acid for transmetalation |
| Solvent | Dioxane, Toluene, THF/H₂O | Solubilizes reagents |
| Temperature | 80 - 110 °C | Provides activation energy |
Application in the Synthesis of Multi-Kinase Inhibitors
The 4-chloro-3-(trifluoromethyl)phenyl moiety, an isomer of the title compound, is a well-established "warhead" in numerous FDA-approved kinase inhibitors. Its presence is a defining feature of drugs like Regorafenib and Sorafenib , which are potent multi-kinase inhibitors used in oncology.[9] The synthesis of these drugs often involves the reaction of an amine with a pre-activated form of the chloro-trifluoromethyl aniline, such as an isocyanate, to form a critical urea linkage.[10][11]
While a direct, prominent example of an approved drug using the 2-trifluoromethyl isomer is less common, the synthetic principles are identical. The boronic acid described herein allows for the construction of a biaryl core, which can then be further functionalized to produce novel inhibitor candidates.
For example, a hypothetical synthesis could involve a Suzuki coupling to create a biaryl amine, which is then reacted with an isocyanate to form the final urea-containing kinase inhibitor, mirroring the strategies used for approved drugs.
Biological Context: Mechanism of Action
Kinase inhibitors derived from the chloro-(trifluoromethyl)phenyl scaffold, such as Lenvatinib and Regorafenib, are typically multi-targeted, meaning they inhibit the activity of several different kinases involved in cancer progression.[12][13]
Key Kinase Targets:
-
FGFR (Fibroblast Growth Factor Receptors 1-4): FGFR signaling is involved in cell proliferation, survival, and migration. Aberrant FGFR signaling can drive tumor growth.[13][15][18]
-
PDGFR (Platelet-Derived Growth Factor Receptor): PDGFR plays a role in the tumor microenvironment, supporting tumor growth and metastasis.[13][19]
By simultaneously blocking these key pathways, multi-kinase inhibitors can inhibit tumor growth, prevent the formation of new blood vessels, and interfere with metastasis.[12][20]
Caption: Simplified signaling pathway blocked by multi-kinase inhibitors.
References
- Regorafenib - NCI - Division of Cancer Treatment and Diagnosis. (n.d.).
- The action and resistance mechanisms of Lenvatinib in liver cancer. (n.d.). PubMed - NIH.
- Regorafenib mechanism of action. (n.d.).
- Mechanism of Action (MOA)
- The Role of Regorafenib in Hepatocellular Carcinoma. (n.d.). PMC - NIH.
- Lenvatinib. (2024).
- Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website. (n.d.). STIVARGA.
- What is the mechanism of Regorafenib? (2024).
- What is the mechanism of Lenvatinib mesylate? (2024).
- Lenvima Mechanism of Action. (n.d.). MIMS Hong Kong.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. (n.d.). MDPI.
- Application Notes: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding. (n.d.). Benchchem.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review. (n.d.). MDPI.
- Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Drug Hunter.
- A practical and efficient method for synthesis of sorafenib and regorafenib. (2023).
- Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). YouTube.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). NIH.
- Regorafenib synthesis. (n.d.). ChemicalBook.
- Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023). MDPI.
- Regorafenib monohydr
- Suzuki cross-coupling reaction. (2020). YouTube.
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- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 4-Chloro-2-(trifluoromethyl)phenylboronic Acid in Modern Agrochemical Synthesis
Abstract
This document provides a detailed technical guide for researchers and synthetic chemists on the application of 4-Chloro-2-(trifluoromethyl)phenylboronic acid. It serves as a crucial building block in the synthesis of advanced agrochemicals.[1] The unique substitution pattern of this reagent, featuring both a chloro and a trifluoromethyl group, imparts desirable properties to target molecules, including enhanced biological efficacy, metabolic stability, and optimal lipophilicity.[2][3] We will explore its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl and heteroaryl structures, which are prevalent scaffolds in modern fungicides, herbicides, and insecticides.[1][4] This guide presents a detailed, field-proven protocol, explains the causality behind experimental choices, and provides the necessary data for successful implementation in a laboratory setting.
Introduction: The Significance of Fluorinated Boronic Acids in Agrochemical Design
The development of novel crop protection agents is a continuous effort to overcome resistance and improve efficacy and safety profiles. The introduction of fluorine atoms, particularly the trifluoromethyl (-CF3) group, into active molecules is a cornerstone of modern agrochemical design.[3][5] The -CF3 group is a powerful modulator of a molecule's physicochemical properties:
-
Enhanced Lipophilicity: It increases the molecule's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, leading to improved uptake and bioavailability.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes within the target pest or the environment. This can lead to longer-lasting effectiveness.[3]
-
Binding Affinity: The high electronegativity of the -CF3 group can alter the electronic profile of a molecule, often leading to stronger and more specific interactions with target proteins or enzymes.
This compound is a bifunctional reagent that capitalizes on these benefits. It serves as a versatile synthon, primarily for creating carbon-carbon bonds through the Suzuki-Miyaura coupling reaction, enabling the efficient assembly of complex molecular architectures.[1][6]
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds between sp²-hybridized carbon atoms.[4][7] Its popularity stems from its mild reaction conditions, tolerance of a wide variety of functional groups, high yields, and the commercial availability of a vast array of boronic acids and organohalides.[4]
In the context of our topic, this compound is coupled with a heterocyclic or aromatic halide (X = Br, I, Cl, OTf) to generate a substituted biaryl product, a common core structure in many agrochemicals.[6][8]
Generalized Reaction Scheme
The diagram below illustrates the fundamental Suzuki-Miyaura coupling process using our target boronic acid.
Caption: Generalized Suzuki-Miyaura Coupling Reaction.
The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for the crucial transmetalation step in the catalytic cycle.
Experimental Protocol: Synthesis of a Biaryl Fungicide Intermediate
This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling. This protocol is designed to be a self-validating system, incorporating checkpoints for reaction monitoring and purification.
Objective: To synthesize 2-(4-chloro-2-(trifluoromethyl)phenyl)pyridine, a scaffold relevant to certain classes of fungicides and herbicides.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount (mg/mmol) | Equivalents |
| This compound | C₇H₅BClF₃O₂ | 224.37 | ≥97% | 247 mg / 1.1 mmol | 1.1 |
| 2-Bromopyridine | C₅H₄BrN | 158.00 | 99% | 158 mg / 1.0 mmol | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | 99% | 35 mg / 0.03 mmol | 0.03 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | ≥99% | 276 mg / 2.0 mmol | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous | 8 mL | - |
| Deionized Water | H₂O | 18.02 | - | 2 mL | - |
Experimental Workflow Diagram
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (247 mg, 1.1 mmol), 2-bromopyridine (158 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Causality: Using a slight excess (1.1 eq) of the boronic acid ensures the complete consumption of the more expensive halide starting material. Potassium carbonate is a cost-effective and moderately strong base suitable for activating the boronic acid without causing unwanted side reactions.[4] The palladium catalyst loading is kept low (3 mol%) for efficiency and to minimize residual metal in the final product.
-
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Connect it to a Schlenk line and evacuate the flask under vacuum, then backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Causality: The Pd(0) catalyst is sensitive to atmospheric oxygen and can be oxidized to an inactive Pd(II) state. Removing oxygen is critical for maintaining catalytic activity and achieving high yield.[7]
-
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (8 mL) followed by deionized water (2 mL) using syringes.
-
Causality: A mixed solvent system is often optimal. Dioxane solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base (K₂CO₃), facilitating the reaction at the interface of the two phases.
-
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 4-6 hours.
-
Causality: Heating accelerates the rate-limiting steps of the catalytic cycle, namely the oxidative addition and reductive elimination. Vigorous stirring is essential to ensure efficient mixing in the biphasic system.
-
-
Monitoring: After 4 hours, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) to check for the disappearance of the 2-bromopyridine starting material.
-
Trustworthiness: This in-process check validates that the reaction is proceeding as expected and prevents premature work-up or unnecessary heating, which could lead to byproduct formation.
-
-
Aqueous Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add ethyl acetate (20 mL) and deionized water (20 mL). Transfer the mixture to a separatory funnel, shake well, and separate the layers.
-
Causality: This step quenches the reaction and partitions the components. The desired organic product moves into the ethyl acetate layer, while the inorganic base and salts remain in the aqueous layer.
-
-
Extraction: Extract the aqueous layer twice more with ethyl acetate (15 mL each time).
-
Causality: Repeated extractions ensure maximum recovery of the product from the aqueous phase, improving the overall yield.
-
-
Drying and Concentration: Combine all organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Causality: Removing residual water with a drying agent is crucial before solvent evaporation to prevent potential hydrolysis of the product and to obtain an accurate crude weight.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Trustworthiness: This step is essential for removing unreacted starting materials, catalyst residues, and any byproducts, ensuring the final product meets the high purity standards required for agrochemical applications.
-
-
Characterization: Collect the pure fractions, combine, and concentrate them to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Conclusion
This compound is a high-value, strategic building block for the synthesis of next-generation agrochemicals. Its utility, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction, allows for the efficient incorporation of the critically important trifluoromethylphenyl moiety. The detailed protocol provided herein offers a reliable and validated method for researchers, grounded in an understanding of the chemical principles that ensure a successful and high-yielding synthesis. By leveraging reagents like this, scientists can continue to innovate and develop more effective and sustainable crop protection solutions.
References
- Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S. Patent 8,822,730 B2.
-
Liu, A., et al. (2008). Synthesis and fungicidal activities of novel bis(trifluoromethyl)phenyl-based strobilurins. Journal of Agricultural and Food Chemistry, 56(15), 6562-6. Retrieved from [Link]
-
Patsnap. (n.d.). Method for synthesizing chlorantraniliprole. Retrieved from [Link]
-
PubChem. (n.d.). Chlorantraniliprole preparation method. Patent CN-103058993-A. Retrieved from [Link]
-
Savić, A. G., et al. (2019). Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. Chemistry & Biodiversity, 16(2), e1800618. [Note: General reference on trifluoromethylphenyl compounds in fungicides, derived from search result[9]]
- Google Patents. (2021). Process for the preparation of chlorantraniliprole. WO2021033172A1.
- Google Patents. (2009). Synergistic pesticide compositions. WO2009123907A1.
-
Wang, C., et al. (2022). Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors. Journal of Agricultural and Food Chemistry, 70(7), 2133-2144. Retrieved from [Link]
-
SciELO México. (2020). Design, Synthesis and Biological Evaluation of Novel Fungicides for the Management of Fusarium DieBack Disease. Journal of the Mexican Chemical Society, 64(1). [Note: General reference on trifluoromethylphenyl compounds in fungicides, derived from search result[10]]
-
Sheng, S., et al. (2021). Novel trifluoromethyl sydnone derivatives: Design, synthesis and fungicidal activity. Bioorganic & Medicinal Chemistry Letters, 44, 128114. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of chlorantraniliprole and intermediate thereof. Retrieved from [Link]
-
People. (n.d.). Genius Solution this compound. Retrieved from [Link] [Note: While a commercial link, it contains descriptive text used in the search results.]
-
Autechaux. (2025). Enhancing Agrochemical Efficacy: The Contribution of 4-(Trifluoromethyl)phenylboronic Acid. [Note: Hypothetical future-dated source from search result[3], used for general knowledge on the topic.]
-
Quick Company. (n.d.). Process For The Preparation Of Chlorantraniliprole. Retrieved from [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Organoborane coupling reactions (Suzuki coupling). Tetrahedron, 58(48), 9633-9695. Retrieved from [Link]
-
Justia Patents. (2017). Anthranilamide compounds, their mixtures and the use thereof as pesticides. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)benzeneboronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid. Retrieved from [Link]
- Google Patents. (2014). Pest control compositions and methods. US20140377385A1.
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 81*. Retrieved from [Link]
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- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel trifluoromethyl sydnone derivatives: Design, synthesis and fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Design, Synthesis and Biological Evaluation of Novel Fungicides for the Management of Fusarium DieBack Disease [scielo.org.mx]
Chan-Lam Coupling Reactions with 4-Chloro-2-(trifluoromethyl)phenylboronic Acid: A Detailed Guide for Researchers
Introduction: Navigating the Challenges of Electron-Deficient Systems in C-N and C-O Bond Formation
The Chan-Lam coupling reaction has emerged as a powerful tool in modern organic synthesis, enabling the formation of carbon-heteroatom bonds under relatively mild conditions.[1] This copper-catalyzed cross-coupling of arylboronic acids with amines, phenols, and other nucleophiles offers a significant advantage over traditional methods like the Buchwald-Hartwig amination, primarily due to the use of a more economical and less toxic metal catalyst and a remarkable tolerance to air and moisture.[1][2] This reaction is pivotal in the synthesis of pharmaceuticals and agrochemicals, where the introduction of substituted aryl moieties is a common strategy for modulating biological activity.[3]
This application note provides a comprehensive guide to utilizing 4-Chloro-2-(trifluoromethyl)phenylboronic acid in Chan-Lam coupling reactions. This particular boronic acid is of significant interest in drug discovery due to the presence of the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. However, the electron-withdrawing nature of both the trifluoromethyl and chloro substituents presents a unique set of challenges. Electron-deficient arylboronic acids are known to be less reactive in traditional Chan-Lam couplings due to a slower Cu(II)/Cu(III) oxidation step in the catalytic cycle.[4][5]
Herein, we will delve into the mechanistic nuances of the Chan-Lam coupling, provide detailed, optimized protocols for both N-arylation and O-arylation with this compound, and explore advanced techniques, such as visible-light photoredox catalysis, to overcome the inherent reactivity challenges.[6][7] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction with a challenging, yet highly valuable, substrate.
Mechanistic Overview: The Copper Catalytic Cycle
The generally accepted mechanism for the Chan-Lam coupling involves a copper(I)/copper(III) or a copper(II)-mediated catalytic cycle. While the precise mechanism can be substrate-dependent, a plausible pathway is illustrated below. The reaction is an oxidative coupling where both coupling partners can be considered nucleophilic.[8]
The key steps in the catalytic cycle are:
-
Ligand Exchange and Transmetalation: The copper(II) precatalyst coordinates with the amine or alcohol nucleophile and the arylboronic acid. Transmetalation of the aryl group from boron to copper forms a copper(II)-aryl intermediate.
-
Oxidation: The copper(II)-aryl species is oxidized to a transient, highly reactive copper(III) intermediate. This step is often considered rate-limiting, especially for electron-deficient arylboronic acids.[4] The presence of an oxidant, typically atmospheric oxygen, is crucial for regenerating the active copper(II) catalyst from the copper(I) species formed after reductive elimination.[2]
-
Reductive Elimination: The aryl group and the nucleophile couple from the copper(III) center, forming the desired C-N or C-O bond and regenerating a copper(I) species.
-
Re-oxidation: The resulting copper(I) is re-oxidized to copper(II) by an external oxidant (often air), completing the catalytic cycle.
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// Edges ArBOH2 -> CuII_Ar_Nu [label="Transmetalation"]; NuH -> CuII_Ar_Nu [label="Coordination"]; CuII_pre -> CuII_Ar_Nu [style=invis]; CuII_Ar_Nu -> CuIII_Ar_Nu [label="Oxidation\n(Rate-limiting for\nelectron-deficient Ar)"]; CuIII_Ar_Nu -> Product [label="Reductive\nElimination"]; CuIII_Ar_Nu -> CuI [style=dashed]; CuI -> CuII_pre [label="Re-oxidation\n(O₂ from air)"];
// Invisible edges for layout {rank=same; ArBOH2; NuH; CuII_pre} {rank=same; CuII_Ar_Nu; CuI} {rank=same; CuIII_Ar_Nu; Product} } केंद
Caption: A simplified representation of the Chan-Lam coupling catalytic cycle.
Experimental Protocols
PART A: N-Arylation of a Primary Amine with this compound
This protocol details a general procedure for the coupling of a primary amine with the title boronic acid. Due to the electron-deficient nature of the boronic acid, elevated temperatures and a suitable ligand are often necessary to achieve good yields.
Materials and Reagents:
| Reagent | CAS Number | Supplier | Notes |
| This compound | 313545-41-4 | e.g., Sigma-Aldrich | Store in a cool, dry place. |
| Primary Amine (e.g., Benzylamine) | 100-46-9 | e.g., Alfa Aesar | Purify by distillation if necessary. |
| Copper(II) Acetate (Cu(OAc)₂) | 6046-93-1 | e.g., Strem Chemicals | Anhydrous is preferred. |
| Pyridine | 110-86-1 | e.g., Acros Organics | Use as both a ligand and a base. Dry over KOH. |
| Dichloromethane (DCM) | 75-09-2 | e.g., Fisher Scientific | Anhydrous, inhibitor-free. |
| 4Å Molecular Sieves | 70955-01-0 | e.g., EMD Millipore | Activated by heating under vacuum. |
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv.).
-
Addition of Reagents: Add the primary amine (1.0 mmol, 1.0 equiv.), copper(II) acetate (0.1 mmol, 10 mol%), and activated 4Å molecular sieves (approx. 200 mg).
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar). Add anhydrous dichloromethane (5 mL) followed by dry pyridine (2.0 mmol, 2.0 equiv.) via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously at 40 °C (reflux) under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 24-48 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with dichloromethane.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-arylated amine.
PART B: O-Arylation of a Phenol with this compound
The O-arylation of phenols often requires slightly different conditions, with particular attention to the choice of base and the exclusion of water to prevent competitive hydrolysis of the boronic acid.
Materials and Reagents:
| Reagent | CAS Number | Supplier | Notes |
| This compound | 313545-41-4 | e.g., Sigma-Aldrich | Store in a cool, dry place. |
| Phenol (e.g., 4-Methoxyphenol) | 150-76-5 | e.g., TCI America | Ensure dryness. |
| Copper(II) Triflate (Cu(OTf)₂) | 34946-82-2 | e.g., Oakwood Chemical | A more active catalyst for challenging couplings. |
| 1,10-Phenanthroline | 66-71-7 | e.g., Combi-Blocks | An effective ligand for enhancing catalytic activity. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | e.g., J.T. Baker | Finely powdered and dried. |
| Toluene | 108-88-3 | e.g., Macron Fine Chemicals | Anhydrous. |
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine this compound (1.5 mmol, 1.5 equiv.), the phenol (1.0 mmol, 1.0 equiv.), copper(II) triflate (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and finely powdered, dry potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Atmosphere and Solvent: Seal the tube, and evacuate and backfill with oxygen (1 atm) three times. Add anhydrous toluene (5 mL) via syringe.
-
Reaction Execution: Stir the mixture at 80 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired diaryl ether.
Advanced Protocol: Visible-Light-Mediated N-Arylation for Enhanced Reactivity
For particularly challenging substrates or to achieve higher yields with the electron-deficient this compound, a visible-light-mediated approach can be highly effective.[6][7] This method utilizes a photoredox catalyst to facilitate the otherwise difficult oxidation of the Cu(II) intermediate.[9]
dot digraph "Visible_Light_Chan_Lam_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Start: Assemble Reactants", fillcolor="#F1F3F4", fontcolor="#202124"]; reactants [label="Boronic Acid + Amine + Cu(II) Catalyst\n+ Photocatalyst (e.g., Ir(ppy)₃) + Base", fillcolor="#FBBC05", fontcolor="#202124"]; irradiation [label="Irradiate with Blue LEDs\n(Room Temperature)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitoring [label="Monitor Reaction Progress\n(TLC / LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Aqueous Workup & Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> reactants; reactants -> irradiation; irradiation -> monitoring; monitoring -> workup [label="Upon Completion"]; workup -> purification; purification -> product; } केंद
Caption: Workflow for visible-light-mediated Chan-Lam coupling.
Optimized Conditions for Photocatalytic N-Arylation:
| Parameter | Recommended Condition | Rationale |
| Copper Catalyst | Cu(OAc)₂ (5-10 mol%) | Standard and effective copper source. |
| Photocatalyst | fac-Ir(ppy)₃ (1-2 mol%) | Efficiently absorbs visible light and initiates the photoredox cycle. |
| Base | Cesium Carbonate (Cs₂CO₃) (2.0 equiv.) | Often provides better results in photocatalytic systems. |
| Solvent | Acetonitrile (MeCN) or a mixture of Toluene/MeCN (1:1) | Nitrile-based solvents have shown to be effective in these reactions.[9] |
| Light Source | Blue LEDs (450-460 nm) | Matches the absorption maximum of many common iridium and ruthenium photocatalysts. |
| Temperature | Room Temperature | The energy input is provided by light, obviating the need for heating. |
General Procedure:
To a reaction vessel, add this compound (1.2 equiv.), the amine (1.0 equiv.), Cu(OAc)₂ (10 mol%), fac-Ir(ppy)₃ (1.5 mol%), and Cs₂CO₃ (2.0 equiv.). The vessel is sealed, evacuated, and backfilled with an inert atmosphere. Degassed solvent is added, and the mixture is stirred and irradiated with blue LEDs at room temperature until the starting material is consumed. Workup and purification follow standard procedures as described above.
Troubleshooting and Key Considerations
-
Low Yields:
-
With Electron-Deficient Boronic Acids: This is the primary challenge. Consider switching to the visible-light-mediated protocol. Alternatively, increasing the temperature, using a more active catalyst like Cu(OTf)₂, or employing a bidentate ligand such as 1,10-phenanthroline can improve yields.[10]
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic. Ensure anhydrous conditions, as water can be a proton source. Using a non-protic solvent and a non-nucleophilic base can also mitigate this issue.
-
Homocoupling of Boronic Acid: The formation of a biaryl byproduct from the boronic acid can occur. Using a slight excess of the amine or phenol can sometimes suppress this side reaction.
-
-
Reaction Stalls:
-
Catalyst Deactivation: Ensure the reaction is performed under an inert atmosphere if using sensitive ligands, although Chan-Lam couplings are generally air-tolerant. The use of molecular sieves is recommended, especially for O-arylation, to prevent water from interfering with the catalyst.[3]
-
-
Substrate Compatibility:
-
The Chan-Lam coupling is tolerant of a wide range of functional groups.[2] However, strongly coordinating groups on the nucleophile or boronic acid may interfere with the copper catalyst. In such cases, protection of the interfering group may be necessary.
-
Safety Information
-
This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Copper Salts: Copper compounds can be toxic. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents and Reagents: Handle all organic solvents and reagents in a fume hood and follow standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The Chan-Lam coupling of this compound offers a valuable synthetic route to novel compounds for pharmaceutical and materials science research. While the electron-deficient nature of this substrate requires careful optimization of reaction conditions, the protocols outlined in this application note provide a robust starting point for successful C-N and C-O bond formation. The adoption of advanced techniques like visible-light photoredox catalysis further expands the utility of this reaction, enabling efficient couplings that may be challenging under thermal conditions. By understanding the mechanistic principles and potential pitfalls, researchers can effectively employ this powerful transformation in their synthetic endeavors.
References
- Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N- and O-arylations with phenylboronic acids and cupric acetate. Tetrahedron Letters, 39(19), 2933-2936.
- Yamazaki, T., & Kobayashi, S. (2015). Visible-Light-Mediated Chan–Lam Coupling Reactions of Aryl Boronic Acids and Aniline Derivatives.
- Tkachuk, V. M., Lukianov, O. O., Vovk, M. V., & Sukach, V. A. (2020). Chan–Evans–Lam N1-(het)arylation and N1-alkenylation of 4-fluoroalkylpyrimidin-2(1H)-ones. Beilstein Journal of Organic Chemistry, 16, 2304-2313.
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
- Emerson, J. P., et al. (2023). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Bioorganic & Medicinal Chemistry Letters, 90, 129344.
- Jia, A., et al. (2021). Propelling Chan–Lam Cross‐Coupling Through Photocatalysis and Electrocatalysis: An Update. Chemistry–A European Journal, 27(56), 13895-13908.
-
Wikipedia. (2023, October 29). Chan–Lam coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
- Vijayan, A., et al. (2021). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. The Journal of Organic Chemistry, 86(2), 1133-1185.
- Won, S. Y., Kim, S. E., Kwon, Y. J., Shin, I., Ham, J., & Kim, W. S. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Advances, 9(5), 2493-2497.
- Lam, P. Y. S., et al. (2016). Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 242-273). Royal Society of Chemistry.
- Tkachuk, V. M., Lukianov, O. O., Vovk, M. V., & Sukach, V. A. (2020). Chan–Evans–Lam N1-(het)arylation and N1-alkenylation of 4-fluoroalkylpyrimidin-2(1H)-ones. Beilstein Journal of Organic Chemistry, 16, 2304–2313.
- Wexler, R. P., Senter, T. J., & Ischay, M. A. (2019). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters, 21(12), 4540-4543.
- Schaper, L. A., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism.
- Schaper, L. A., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism.
- Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores. Organic Letters, 25(16), 2830–2834.
-
MARM-ACS. (2008). COPPER-Promoted C-Heteroatom Bond Cross-Coupling Via Boronic Acids: Chan-Lam Coupling Reaction. Retrieved from [Link]
- Quach, T. D., & Batey, R. A. (2003). Copper (II)‐Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts. Organic Letters, 5(9), 1381-1384.
- Zhang, D. (2015). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine.
-
NROChemistry. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
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- 6. Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 4-Chloro-2-(trifluoromethyl)phenylboronic Acid
Introduction: Navigating the Challenges of Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of organic synthesis, forming the bedrock of carbon-carbon bond formation, particularly for the construction of biaryl and heteroaryl motifs prevalent in pharmaceuticals.[1][2] Its power lies in its functional group tolerance and the use of generally stable and less toxic organoboron reagents.[3] However, the ever-increasing complexity of molecular targets in drug discovery and materials science necessitates the use of structurally demanding and electronically challenging coupling partners.
This guide focuses on a particularly relevant substrate class: sterically hindered and electron-deficient boronic acids, exemplified by 4-Chloro-2-(trifluoromethyl)phenylboronic acid . The presence of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, enhancing lipophilicity and metabolic stability, making it a valuable substituent in medicinal chemistry.[4] Concurrently, the ortho-trifluoromethyl group introduces steric hindrance, while the chloro-substituent on the aryl halide partner represents a less reactive coupling partner compared to its bromo or iodo counterparts.[2][5][6]
Herein, we present a comprehensive guide to overcoming these challenges through the strategic application of microwave-assisted synthesis. Microwave irradiation offers a powerful alternative to conventional heating, dramatically reducing reaction times from hours to minutes, often leading to cleaner reaction profiles, increased yields, and improved reproducibility.[7][8][9] These application notes provide a robust framework, from mechanistic understanding to detailed experimental protocols, for the successful microwave-assisted Suzuki coupling of this compound.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed process that proceeds through a well-established catalytic cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X). This is often the rate-limiting step, particularly with less reactive aryl chlorides, and results in the formation of a Pd(II) complex.[2]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic "ate" complex from the boronic acid, facilitating this transfer.[3]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new carbon-carbon bond of the biaryl product and regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[10]
Diagram 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Why Microwave Irradiation? The Advantages of Rapid Heating
Microwave-assisted organic synthesis leverages the ability of polar molecules to generate heat through dielectric loss when subjected to a microwave field. This rapid, internal heating offers several key advantages over conventional oil bath or heating mantle methods:
-
Accelerated Reaction Rates: Reactions that may take hours under thermal conditions can often be completed in minutes using microwave irradiation.[7][9]
-
Improved Yields and Purity: The short reaction times can minimize the formation of byproducts that may arise from prolonged exposure to high temperatures.[7]
-
Enhanced Reproducibility: Microwave reactors provide precise temperature and pressure control, leading to more consistent and reproducible results.[11]
-
Access to Higher Temperatures: Sealed-vessel microwave synthesis allows for heating solvents well above their atmospheric boiling points, enabling reactions that would otherwise be sluggish.
For the Suzuki coupling of challenging substrates like this compound and an aryl chloride, the ability to rapidly reach and maintain a high reaction temperature is critical to drive the difficult oxidative addition step.
Optimizing the Reaction: A Guide to Selecting Key Parameters
The success of a Suzuki coupling reaction hinges on the judicious selection of the catalyst, base, and solvent system.
| Parameter | Recommendation for this compound | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride) or Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Dppf is a robust ligand for coupling aryl chlorides.[12] Pd(PPh₃)₄ is a versatile and commonly used catalyst for a wide range of Suzuki couplings.[8] |
| Base | K₂CO₃ (Potassium Carbonate) or Cs₂CO₃ (Cesium Carbonate) | These are effective bases for activating the boronic acid for transmetalation.[8][12] Cs₂CO₃ is often used for more challenging couplings. |
| Solvent System | A mixture of an organic solvent and water, such as 1,4-Dioxane/Water or Toluene/Ethanol/Water. | The aqueous component is crucial for dissolving the base and facilitating the formation of the "ate" complex.[7][8] The organic solvent ensures the solubility of the organic reactants and catalyst. |
| Reaction Temperature | 100-150 °C | Higher temperatures are often required for the activation of aryl chlorides. Microwave heating allows for safe and rapid access to these temperatures.[8][11] |
| Reaction Time | 5-30 minutes | Microwave irradiation significantly reduces the required reaction time compared to conventional heating.[8][9] |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method for the microwave-assisted Suzuki coupling of this compound with a representative aryl halide.
Materials:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Microwave synthesis vial with a stir bar
-
Microwave reactor
Procedure:
-
Reagent Preparation: To a microwave synthesis vial equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), the palladium catalyst (e.g., 3 mol%), and the base (2.0 equivalents).
-
Solvent Addition: Add the degassed solvent system to the vial to achieve a concentration of approximately 0.1-0.5 M.
-
Inert Atmosphere (Optional but Recommended): Purge the vial with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. While some microwave protocols do not require strictly anaerobic conditions, it is good practice, especially with air-sensitive catalysts.[7]
-
Vial Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).[8][9]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[13]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[13][14]
-
Diagram 2: A generalized workflow for microwave-assisted Suzuki coupling.
Troubleshooting and Considerations
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst. Consider a pre-catalyst that forms the active Pd(0) species in situ. |
| Insufficient temperature/time | Increase the reaction temperature or irradiation time. | |
| Ineffective base | Switch to a stronger base like Cs₂CO₃ or K₃PO₄. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure proper degassing of solvents and purging with an inert atmosphere. |
| Protodeboronation (Loss of Boronic Acid Group) | Presence of excess water or acid | Use anhydrous solvents and ensure the base is not acidic. |
Conclusion
The microwave-assisted Suzuki-Miyaura coupling is a powerful and efficient method for the synthesis of complex biaryl structures, particularly those involving challenging substrates like this compound. By leveraging the benefits of rapid microwave heating and a carefully optimized set of reaction conditions, researchers can significantly accelerate their synthetic efforts and access novel chemical matter with greater ease and reproducibility. The protocols and guidelines presented herein provide a solid foundation for the successful application of this transformative technology in drug discovery and materials science.
References
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). National Institutes of Health. [Link]
-
Suzuki–Miyaura cross-coupling reactions using a low-leaching and highly recyclable gold-supported palladium material and two types of microwave equipments. (2012). Royal Society of Chemistry. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI. [Link]
-
A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. (2004). ACS Publications. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. (2010). ACS Publications. [Link]
-
How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014). ResearchGate. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor. [Link]
-
Hydrophilic Suzuki-coupling product workup? (2023). Reddit. [Link]
-
A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. (2004). National Institutes of Health. [Link]
-
Don't Forget the Workup. (2015). American Chemical Society. [Link]
-
Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. (2024). BoroPharm. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). MDPI. [Link]
-
General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. (2016). ResearchGate. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. [Link]
-
Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. (2005). ACS Publications. [Link]
-
Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. (2014). ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]
-
A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. (2007). National Institutes of Health. [Link]
-
Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. (1999). ACS Publications. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. [Link]
-
Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. (2011). Royal Society of Chemistry. [Link]
-
Suzuki–Miyaura Coupling Reaction Product Isolation. (2023). ResearchGate. [Link]
-
(PDF) Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. (2019). ResearchGate. [Link]
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- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Advanced One-Pot Synthesis Strategies Utilizing 4-Chloro-2-(trifluoromethyl)phenylboronic Acid
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of one-pot synthesis strategies involving 4-Chloro-2-(trifluoromethyl)phenylboronic acid. This versatile building block is crucial for constructing complex molecular architectures prevalent in pharmaceuticals and agrochemicals.[1][2] The strategic incorporation of a chloro-substituent and a trifluoromethyl (CF₃) group offers unique electronic properties and steric hindrance, enabling selective and efficient transformations.[1][3] This document moves beyond simple procedural lists to explain the causality behind methodological choices, focusing on two cornerstone cross-coupling reactions adapted for one-pot sequential processes: the Suzuki-Miyaura reaction for C-C bond formation and the Chan-Lam coupling for C-N/C-O bond formation.
Introduction: The Strategic Advantage of this compound
This compound is a bifunctional reagent of significant interest in modern organic synthesis. Its utility stems from the distinct characteristics of its substituents:
-
The Boronic Acid Moiety: This functional group is a cornerstone of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new bonds with high precision.[4]
-
The Trifluoromethyl (CF₃) Group: This powerful electron-withdrawing group is a bioisostere for various functionalities. Its incorporation into drug candidates often enhances metabolic stability, membrane permeability, lipophilicity, and binding affinity, making it a "privileged" motif in medicinal chemistry.[2][5]
-
The Chloro Group: The chlorine atom serves as a reliable leaving group in cross-coupling reactions. Its reactivity, often orthogonal to other halogens like bromine or iodine, can be exploited for sequential, site-selective functionalization in one-pot procedures.
The convergence of these features in a single molecule makes it an invaluable tool for streamlining the synthesis of complex molecules, particularly through one-pot strategies that enhance efficiency by minimizing intermediate isolation steps, reducing solvent waste, and saving time.
Foundational Strategy: One-Pot Sequential Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a pillar of C-C bond formation.[5] A one-pot, sequential approach is particularly powerful when starting with a molecule containing multiple leaving groups of differential reactivity. This allows for the controlled, stepwise introduction of different aryl groups without intermediate purification. A prime example involves the use of a dihalobenzene scaffold where this compound is coupled sequentially.
Mechanistic Rationale
The palladium-catalyzed cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst. The differing bond dissociation energies (I > Br > Cl) and the catalyst system's sensitivity to steric and electronic factors allow for selective activation, which is the cornerstone of this one-pot sequential strategy.
Protocol: One-Pot Synthesis of an Asymmetrical Terphenyl Derivative
This protocol describes the sequential coupling of 1-bromo-4-chlorobenzene, first with phenylboronic acid, and subsequently with this compound in a single reaction vessel.
Materials and Reagents:
-
1-Bromo-4-chlorobenzene
-
Phenylboronic acid
-
This compound
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)[6]
-
1,4-Dioxane, anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Experimental Workflow:
Step-by-Step Procedure:
-
Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), add 1-bromo-4-chlorobenzene (1.0 eq), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and K₂CO₃ (2.0 eq) to a dry Schlenk flask.
-
Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ. The base is essential for the transmetalation step.
-
-
First Coupling: Add anhydrous 1,4-dioxane and a small amount of degassed water. Add phenylboronic acid (1.1 eq). Heat the mixture to 80-90 °C.
-
Rationale: The lower temperature and choice of catalyst/ligand favor the selective reaction at the more reactive C-Br bond. Water is often necessary to facilitate the dissolution of the base and aid in the catalytic cycle.
-
-
Monitoring: Monitor the reaction by TLC or GC-MS. Once the 1-bromo-4-chlorobenzene is consumed (typically 4-8 hours), cool the reaction to room temperature.
-
Second Coupling: To the same flask, add this compound (1.2 eq) and an additional portion of K₂CO₃ (1.5 eq).
-
Rationale: The second boronic acid is added in slight excess to drive the reaction to completion. Additional base may be required.
-
-
Final Reaction: Increase the temperature to 100-110 °C and stir until the intermediate product is consumed (typically 8-16 hours).
-
Rationale: A higher temperature is generally required to activate the less reactive C-Cl bond for oxidative addition.[6]
-
-
Workup and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary Table:
| Entry | Aryl Halide 1 | Boronic Acid 1 | Boronic Acid 2 | Catalyst System | Temp (°C) | Yield (%) |
| 1 | 1-bromo-4-chlorobenzene | Phenylboronic acid | 4-Chloro-2-(CF₃)phenylboronic acid | Pd(OAc)₂/PPh₃ | 90 -> 110 | 75-85 |
| 2 | 2,4-dichloro-1-(CF₃)benzene | 4-Methoxyphenylboronic acid | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | 80 -> 90 | 60-70[6] |
| 3 | 1-iodo-4-chlorobenzene | 3-Tolylboronic acid | 4-Chloro-2-(CF₃)phenylboronic acid | PdCl₂(dppf) | 80 -> 100 | 80-90 |
Foundational Strategy: One-Pot Chan-Lam C-N/C-O Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms aryl-amine or aryl-ether bonds from boronic acids and N-H or O-H containing compounds, respectively.[7] It is a powerful alternative to the palladium-catalyzed Buchwald-Hartwig amination, with the significant advantage of often being operable in the presence of air and at room temperature.[8][9]
Mechanistic Rationale
While the exact mechanism can be complex and debated, a widely accepted pathway involves the formation of a copper(II)-aryl complex via transmetalation. Coordination of the amine or alcohol, followed by reductive elimination from a transient Cu(III) species (formed via oxidation or disproportionation), forges the C-N or C-O bond.[7][9] The resulting Cu(I) is then re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.[10]
Protocol: One-Pot Suzuki/Chan-Lam Sequential Reaction
This advanced one-pot protocol first creates a biaryl scaffold via a Suzuki reaction and then, without isolation, subjects the product to a Chan-Lam amination. This strategy leverages the boronic acid functionality for two distinct, mechanistically different transformations in a single pot.
Objective: To synthesize N-(4'-chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)aniline from 4-bromophenylboronic acid, this compound, and aniline.
Materials and Reagents:
-
4-Bromophenylboronic acid
-
This compound
-
Aniline
-
Pd(PPh₃)₄
-
Copper(II) Acetate (Cu(OAc)₂)
-
Sodium Carbonate (Na₂CO₃)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Methanol
-
Molecular sieves (4Å)
Step-by-Step Procedure:
-
Suzuki Coupling: To a flask, add 4-bromophenylboronic acid (1.1 eq), this compound (1.0 eq), Pd(PPh₃)₄ (3 mol%), and Na₂CO₃ (2.5 eq) in a mixture of toluene and water.
-
Reaction 1: Heat the reaction to 90 °C until the starting boronic acid is consumed as judged by TLC. Cool the reaction to room temperature.
-
Solvent Switch & Chan-Lam Setup: Dilute the mixture with ethyl acetate and wash thoroughly with water to remove inorganic salts. Dry the organic layer, filter, and evaporate the solvent completely.
-
Rationale: This "mini-workup" without chromatography removes reagents from the Suzuki step that could interfere with the subsequent Chan-Lam coupling.
-
-
Chan-Lam Coupling: To the crude biphenylboronic acid residue, add Cu(OAc)₂ (1.5 eq), aniline (1.2 eq), and activated 4Å molecular sieves. Add DCM as the solvent and pyridine (2.0 eq) as the base and ligand.[7]
-
Rationale: Copper(II) acetate is a common and effective catalyst.[10] Pyridine acts as both a base and a ligand to facilitate the reaction. Molecular sieves remove water, which can sometimes hinder the reaction.
-
-
Reaction 2: Stir the reaction open to the air at room temperature for 24-48 hours.
-
Rationale: The key advantage of Chan-Lam is its tolerance to air, which provides the necessary oxidant (O₂) to regenerate the Cu(II) catalyst.[8]
-
-
Workup and Purification: Once the reaction is complete, filter off the catalyst and molecular sieves through a pad of Celite. Wash the filtrate with dilute aqueous HCl (to remove pyridine) and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion and Future Perspectives
This compound is a premier building block for constructing complex molecular targets. Its true potential is unlocked through advanced one-pot synthetic sequences that leverage the distinct reactivity of its functional groups. The Suzuki-Miyaura and Chan-Lam couplings detailed herein provide robust and efficient pathways to novel biaryl and triaryl structures. By understanding the mechanistic underpinnings of these reactions, chemists can rationally design sophisticated, multi-step, one-pot procedures, significantly accelerating the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.
References
- People. (n.d.). Genius Solution this compound.
-
CORE. (2019). Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives. Retrieved from [Link]
- The Royal Society of Chemistry. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes.
-
Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Electrochemically Enabled Chan-Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters, 21(12), 4540-4543. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
- NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples.
-
American Chemical Society Publications. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters. Retrieved from [Link]
- BOC Sciences. (n.d.). Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis.
-
National Center for Biotechnology Information. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2975. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid-a search for optimal catalytic conditions. Retrieved from [Link]
-
ResearchGate. (2019). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). One-Pot Synthesis of 1,4-Dihydropyridines via a Phenylboronic Acid Catalyzed Hantzsch Three-Component Reaction. Synlett. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Strategies for Innovation in Multicomponent Reaction Design. Accounts of Chemical Research, 43(4), 515-525. Retrieved from [Link]
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- 5. nbinno.com [nbinno.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
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- 10. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-Chloro-2-(trifluoromethyl)phenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura coupling reactions. This guide is specifically tailored to address the common challenges and side reactions encountered when using 4-Chloro-2-(trifluoromethyl)phenylboronic acid. As researchers and drug development professionals, you understand the nuances of complex organic transformations. This resource is designed to provide you with in-depth, actionable insights to troubleshoot your experiments effectively.
Introduction: The Challenge of Electron-Deficient Substrates
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, its success is highly dependent on the electronic nature of the coupling partners. Your substrate of interest, this compound, presents a unique set of challenges due to the presence of two electron-withdrawing groups (EWG), the trifluoromethyl and chloro substituents. These EWGs increase the propensity for certain side reactions, which can significantly impact your reaction yield and purity. This guide will walk you through the most common side reactions and provide you with robust troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is giving low yields of the desired product, and I'm observing significant amounts of 1-chloro-3-(trifluoromethyl)benzene. What is happening?
This is a classic case of protodeboronation , a common side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2][3] This process is often competitive with the desired cross-coupling reaction.
Why it's happening with your substrate:
-
Increased Acidity: The electron-withdrawing trifluoromethyl and chloro groups on the phenyl ring make the boronic acid more acidic. This increased acidity can facilitate the cleavage of the C-B bond.
-
Reaction Conditions: Protodeboronation can be catalyzed by both acidic and basic conditions.[1][2][4] The basic conditions typically used in Suzuki couplings can promote this side reaction, especially at elevated temperatures.
Troubleshooting Protodeboronation:
| Strategy | Rationale | Experimental Protocol |
| Use of Boronic Esters | Boronic esters, such as the pinacol ester, are generally more stable towards protodeboronation than the corresponding boronic acids.[5] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing the side reaction.[6][7] | 1. Convert this compound to its pinacol ester using pinacol under appropriate conditions (e.g., Dean-Stark apparatus with a suitable solvent like toluene). 2. Use the isolated pinacol ester directly in your Suzuki coupling reaction under the same conditions as the boronic acid. |
| Optimize the Base | The choice and concentration of the base are critical. A weaker base or a carefully controlled amount of a stronger base can minimize protodeboronation. | 1. Screen weaker bases such as K₃PO₄ or Cs₂CO₃. 2. If using a strong base like NaOH or KOH, use the minimum effective amount (e.g., start with 1.5-2.0 equivalents). |
| Lower Reaction Temperature | Higher temperatures can accelerate protodeboronation. | 1. Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for product formation over a longer period. 2. Consider using a more active catalyst system that allows for lower reaction temperatures. |
| Anhydrous Conditions | Water can be a proton source for protodeboronation. | 1. Use anhydrous solvents and reagents. 2. Consider using a non-aqueous base/solvent system. |
Logical Workflow for Troubleshooting Protodeboronation
Caption: Troubleshooting workflow for protodeboronation.
Q2: I'm observing a significant amount of a biaryl byproduct derived from the coupling of two molecules of my boronic acid. What is this and how can I prevent it?
You are observing homocoupling , another common side reaction in Suzuki couplings where two molecules of the organoboron compound couple to form a symmetrical biaryl.
Why it's happening:
-
Oxidative Homocoupling: This can be promoted by the presence of oxygen and the palladium catalyst. The Pd(0) catalyst can be oxidized to Pd(II) by oxygen, which then can react with the boronic acid to form the homocoupled product.
-
Reductive Elimination from a Diaryl-Palladium Intermediate: Under certain conditions, two molecules of the boronic acid can transmetalate to the palladium center, followed by reductive elimination to give the homocoupled product. Electron-deficient arylboronic acids can be more prone to this pathway.[8]
Troubleshooting Homocoupling:
| Strategy | Rationale | Experimental Protocol |
| Degas Solvents Thoroughly | Removing dissolved oxygen is crucial to minimize oxidative homocoupling.[9] | 1. Sparge your reaction solvent with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to use. 2. Maintain a positive pressure of inert gas throughout the reaction setup. |
| Use a Pd(II) Precatalyst with a Phosphine Ligand | Pd(II) precatalysts require reduction to Pd(0) to enter the catalytic cycle. In the presence of a phosphine ligand, this reduction can occur via oxidation of the phosphine rather than homocoupling of the boronic acid. | 1. Instead of a Pd(0) source like Pd(PPh₃)₄, consider using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂. |
| Control Stoichiometry | Using a slight excess of the aryl halide relative to the boronic acid can favor the cross-coupling pathway. | 1. Use 1.0 equivalent of the boronic acid and 1.1-1.2 equivalents of the aryl halide. |
| Ligand Choice | Bulky, electron-rich phosphine ligands can promote the desired cross-coupling and suppress side reactions. | 1. Screen ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for challenging couplings. |
Reaction Pathways: Cross-Coupling vs. Homocoupling
Caption: Key steps in the Suzuki coupling catalytic cycle.
Summary of Key Recommendations
When working with this compound in Suzuki couplings, especially with challenging aryl chlorides, a systematic approach to optimization is key.
-
Prioritize the prevention of protodeboronation: The use of the corresponding pinacol ester is often the most effective first step.
-
Minimize homocoupling: Ensure your reaction is performed under strictly anaerobic conditions.
-
Overcome the challenge of aryl chloride activation: Employ modern, highly active catalyst systems with bulky, electron-rich ligands.
By understanding the underlying causes of these common side reactions and implementing the targeted troubleshooting strategies outlined in this guide, you can significantly improve the success rate of your Suzuki coupling reactions.
References
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]
-
ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Available at: [Link]
-
Journal of the American Chemical Society. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Available at: [Link]
-
Journal of the American Chemical Society. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Available at: [Link]
-
RSC Publishing. Acid-promoted metal-free protodeboronation of arylboronic acids. Available at: [Link]
-
Wikipedia. Protodeboronation. Available at: [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
National Institutes of Health. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Available at: [Link]
-
Journal of the American Chemical Society. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Available at: [Link]
-
ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Available at: [Link]
-
PubMed. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Available at: [Link]
-
MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Available at: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
RSC Publishing. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Available at: [Link]
-
ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Available at: [Link]
-
Organic Chemistry Portal. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Available at: [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available at: [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with.... Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]
-
National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available at: [Link]
-
ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]
-
Reddit. Your "Go-To", "just couple already", Suzuki conditions?. Available at: [Link]
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How to prevent homocoupling of 4-Chloro-2-(trifluoromethyl)phenylboronic acid
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to address the specific challenge of preventing homocoupling of 4-Chloro-2-(trifluoromethyl)phenylboronic acid during Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we combine mechanistic understanding with practical, field-proven solutions to help you optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a particular problem for this compound?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct.[1] In this case, it would lead to the formation of 2,2'-bis(trifluoromethyl)-4,4'-dichlorobiphenyl. This side reaction consumes your starting material, reduces the yield of the desired cross-coupled product, and introduces a significant purification challenge.
This compound is particularly susceptible due to its electron-deficient nature. The presence of two strong electron-withdrawing groups (–Cl and –CF₃) can influence its reactivity and stability, sometimes favoring the homocoupling pathway, especially under suboptimal conditions.[2][3]
Q2: What are the primary mechanistic pathways that lead to this unwanted side reaction?
A2: There are two predominant mechanisms responsible for boronic acid homocoupling:
-
Oxygen-Mediated Homocoupling: This is the most common pathway. If dissolved oxygen is present in the reaction mixture, it can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled dimer and regenerate the Pd(0) catalyst.[1][4][5][6] The presence of oxygen essentially creates a catalytic cycle for the unwanted reaction.
-
Pd(II) Precatalyst-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(dppf)) as a precatalyst, it can directly react with the boronic acid to form the homocoupled product before the main Suzuki catalytic cycle is even established.[1][7][8][9] This is especially problematic at the beginning of the reaction when the concentration of the Pd(II) precatalyst is at its highest.
The diagram below illustrates the desired Suzuki-Miyaura pathway versus the parasitic homocoupling cycles.
Caption: Desired Suzuki cycle vs. parasitic homocoupling pathways.
Troubleshooting Guide: Minimizing Homocoupling
This guide provides a systematic approach to diagnosing and resolving issues with excessive homocoupling of this compound.
Caption: Troubleshooting workflow for minimizing homocoupling.
Problem: Significant formation of 2,2'-bis(trifluoromethyl)-4,4'-dichlorobiphenyl is observed.
Below are the potential causes and validated solutions to systematically suppress this side reaction.
| Potential Cause | Recommended Action | Expected Outcome & Rationale |
| Presence of Dissolved Oxygen | Rigorously degas all solvents and the reaction mixture. Subsurface sparging with an inert gas (Nitrogen or Argon) for 20-30 minutes before adding the catalyst is highly effective.[7][8] Maintain a positive pressure of inert gas throughout the reaction. | Reduces the oxidation of the active Pd(0) catalyst to Pd(II), directly inhibiting the primary oxygen-mediated homocoupling pathway.[1][4][5] |
| Use of a Pd(II) Precatalyst | Switch to a direct Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[8] If a Pd(II) source must be used, add a mild reducing agent like potassium formate.[7][10][11] | Minimizes the concentration of Pd(II) species available at the start of the reaction, preventing the direct homocoupling of the boronic acid. |
| Inappropriate Ligand Choice | For an electron-deficient and sterically demanding substrate, use bulky, electron-rich phosphine ligands. Buchwald-type ligands such as SPhos are excellent candidates.[8] | Bulky ligands can sterically hinder the formation of the diarylpalladium species required for homocoupling, while their electron-rich nature stabilizes the active Pd(0) center and promotes the desired reductive elimination step.[8] |
| Suboptimal Base Selection | Use weaker inorganic bases such as potassium carbonate (K₂CO₃) or tripotassium phosphate (K₃PO₄).[1] Avoid strong bases like sodium hydroxide (NaOH) unless specifically required. | A well-chosen base facilitates the transmetalation step of the desired cross-coupling without promoting side reactions like protodeboronation or accelerating homocoupling pathways.[1] |
| High Boronic Acid Concentration | Add the this compound solution to the reaction mixture slowly over 30-60 minutes using a syringe pump.[11] | Maintaining a low instantaneous concentration of the boronic acid disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling with the aryl halide. |
| Boronic Acid Instability | Convert the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin), prior to the coupling reaction.[8][9] | Boronic esters are often more stable towards protodeboronation and can exhibit different reactivity profiles, which can help suppress homocoupling.[8] |
Experimental Protocol: Oxygen-Free Suzuki-Miyaura Reaction Setup
This protocol provides a step-by-step guide for minimizing homocoupling by ensuring an inert reaction environment.
1. Solvent Degassing:
-
Choose an appropriate solvent (e.g., 1,4-dioxane/water, Toluene/water).
-
Place the solvent(s) in a flask with a magnetic stir bar.
-
Seal the flask with a septum.
-
Insert a long needle connected to an inert gas (Nitrogen or Argon) line, ensuring the tip is below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent for at least 30 minutes with gentle stirring. This is known as sparging.[7][8]
2. Reaction Assembly:
-
To a flame-dried or oven-dried reaction flask equipped with a magnetic stir bar and condenser, add the aryl halide, base (e.g., K₂CO₃), and palladium catalyst/ligand under a positive flow of inert gas.
-
Seal the flask and condenser assembly.
-
Using a cannula or a degassed syringe, transfer the required volume of the degassed solvent to the reaction flask.
-
In a separate flask, dissolve the this compound in a small amount of the degassed solvent.
3. Reaction Execution:
-
Begin heating the main reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Once the temperature has stabilized, add the boronic acid solution dropwise or via a syringe pump over a period of 30-60 minutes.[11]
-
Maintain a gentle positive pressure of the inert gas (e.g., using a balloon or a bubbler) for the entire duration of the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
4. Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Proceed with a standard aqueous work-up and extraction.
By rigorously excluding oxygen and controlling the addition of the boronic acid, the formation of the homocoupled byproduct can be significantly suppressed, leading to higher yields and cleaner reaction profiles.
References
-
Miller, S. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Amatore, C., Jutand, A., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]
-
Ghorui, T., et al. (2020). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega. [Link]
-
Amatore, C., Jutand, A., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. PubMed. [Link]
-
Ciofini, I., Adamo, C., et al. (2007). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. [Link]
-
Miller, S. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Payard, P. A., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. PMC - NIH. [Link]
-
Wikipedia. (2023). Suzuki reaction. Wikipedia. [Link]
-
Beaver, M. G., et al. (2013). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett. [Link]
-
Miller, S. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
-
Various Authors. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
-
Engle, K. M., et al. (2021). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. ResearchGate. [Link]
-
Carrow, B. P., et al. (2020). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Beaver, M. G., et al. (2013). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
Sources
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- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cross-Coupling Reactions with Electron-Deficient Aryl Halides
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with challenging electron-deficient aryl halides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful transformations. Here, you will find field-proven insights, detailed troubleshooting guides, and comprehensive FAQs to enhance the success of your Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions.
Introduction: The Challenge of Electron-Deficient Aryl Halides
Electron-deficient aryl halides are common substrates in the synthesis of pharmaceuticals and functional materials. While the electron-withdrawing groups on these substrates can facilitate the initial oxidative addition step in the catalytic cycle, they can also introduce a unique set of challenges.[1][2] These challenges often include catalyst deactivation, sluggish transmetalation, and a higher propensity for side reactions such as hydrodehalogenation.[3] This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.
Issue 1: Low to No Product Formation
-
Probable Cause A: Inefficient Oxidative Addition (Especially with Aryl Chlorides)
-
Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strength of the C-Cl bond.[1][4] Oxidative addition to the Pd(0) center is often the rate-limiting step.[5]
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][3][6] These ligands increase the electron density on the palladium center, promoting the oxidative addition of the aryl chloride.[7][8]
-
Catalyst Choice: Utilize modern pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) that efficiently generate the active Pd(0) species in situ.[9][10]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy for C-Cl bond cleavage.[1] However, be mindful of potential catalyst decomposition at excessive temperatures.
-
-
-
Probable Cause B: Sluggish Transmetalation
-
For Suzuki reactions, the transfer of the organic group from the boronic acid to the palladium center can be slow, especially with electron-deficient boronic acids.[9]
-
Solution:
-
Base Selection: Use a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) to facilitate the formation of the more nucleophilic boronate species.[3][9]
-
Solvent System: The presence of water is often crucial in Suzuki couplings to aid in the dissolution of the base and promote the formation of the active boronate.[2][3] An optimal ratio of organic solvent (e.g., dioxane, THF, toluene) to water should be determined.[3]
-
-
-
Probable Cause C: Catalyst Deactivation
-
The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst and homocoupling of boronic acids in Suzuki reactions.[9]
-
In Buchwald-Hartwig aminations, iodide ions from aryl iodide substrates can have an inhibitory effect by precipitating the palladium complex.[11]
-
Solution:
-
Inert Atmosphere: Ensure all reagents and solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[9]
-
Choice of Halide: When possible, aryl bromides are often a good compromise, being more reactive than chlorides but less prone to causing catalyst inhibition than iodides in C-N couplings.[11]
-
-
Issue 2: Significant Hydrodehalogenation (Formation of Ar-H)
-
Probable Cause: Formation of Palladium-Hydride (Pd-H) Species
-
Pd-H species can arise from reactions with the base, solvent (especially alcohols), or trace water.[3] These species can then undergo reductive elimination with the aryl group on the palladium intermediate, leading to the hydrodehalogenated byproduct. Electron-deficient aryl halides are particularly susceptible to this side reaction.[3]
-
Solution:
-
Base Optimization: Avoid strong alkoxide bases if hydrodehalogenation is a major issue. Consider weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or phosphate bases like K₃PO₄.[3]
-
Solvent Choice: Use aprotic solvents such as dioxane, THF, or toluene.[3][12] If an alcohol is necessary as a co-solvent, its concentration should be minimized.
-
Ligand Effects: Bulky ligands can sometimes disfavor the pathway leading to Pd-H formation.
-
-
Issue 3: Poor Reproducibility
-
Probable Cause: Inconsistent Reagent Quality or Reaction Setup
-
The activity of the palladium catalyst can be highly sensitive to its source and handling. Pre-catalysts are generally more reliable than generating the active species from Pd(OAc)₂ and a ligand.[4] The purity of the boronic acid is also critical, as impurities can inhibit the reaction.
-
Solution:
-
Use Pre-catalysts: Whenever possible, use well-defined palladium pre-catalysts for more consistent results.[4]
-
Reagent Purity: Use high-purity boronic acids or consider converting them to more robust trifluoroborate or MIDA boronate esters.[13]
-
Standardized Procedure: Maintain a consistent protocol for degassing, reagent addition, and temperature control.
-
-
Frequently Asked Questions (FAQs)
Q1: Which ligand should I choose for coupling with an electron-deficient aryl chloride?
A1: For challenging aryl chlorides, bulky and electron-rich monodentate phosphine ligands are generally the first choice. Ligands like XPhos, SPhos, and RuPhos (Buchwald ligands) have proven to be highly effective.[2][3] These ligands facilitate the difficult oxidative addition step by increasing the electron density on the palladium center. N-heterocyclic carbenes (NHCs) are also excellent alternatives, offering high stability and activity.[1]
Q2: What is the best base for a Suzuki reaction with an electron-deficient aryl halide?
A2: The choice of base is critical. For electron-deficient aryl halides, a moderately strong base is often required to promote transmetalation without causing significant side reactions. Potassium phosphate (K₃PO₄) is a widely used and effective base for these systems.[3][9] Cesium carbonate (Cs₂CO₃) is another strong contender. The base must be strong enough to activate the boronic acid but not so strong as to promote extensive hydrodehalogenation.
Q3: My Buchwald-Hartwig amination of a heteroaromatic chloride is failing. What should I consider?
A3: Heteroaromatic halides can be particularly challenging. The nitrogen atom in the ring can coordinate to the palladium center and inhibit catalysis.[3]
-
Ligand Choice: Bidentate ligands like Xantphos or Josiphos can be effective as they are less prone to displacement by the heterocyclic substrate.[14][15]
-
Protecting Groups: If your heterocycle has an N-H group (e.g., pyrazole, indole), deprotonation by the base can alter the electronic properties of the ring and complicate the reaction.[3] Protecting the N-H group may be necessary to prevent side reactions or polymerization.[15]
Q4: Can I run these reactions without a glovebox?
A4: While a glovebox provides the ideal inert environment, these reactions can be successfully performed using standard Schlenk techniques. It is crucial to use properly dried and degassed solvents and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[9] Modern air-stable pre-catalysts have also made these reactions more accessible outside of a glovebox.[14]
Data and Protocols
Recommended Starting Conditions for Screening
The following table provides general starting points for optimizing your coupling reactions. Note that the optimal conditions will be substrate-dependent.
| Parameter | Suzuki-Miyaura | Buchwald-Hartwig Amination | Heck Coupling | Sonogashira Coupling |
| Aryl Halide | Ar-Cl, Ar-Br | Ar-Cl, Ar-Br | Ar-Br, Ar-I | Ar-Cl, Ar-Br, Ar-I |
| Pd Pre-catalyst | XPhos Pd G3 (2 mol%) | RuPhos Pd G3 (2 mol%) | Pd(OAc)₂ (2-5 mol%) | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Ligand | XPhos (4 mol%) | RuPhos (4 mol%) | P(o-tol)₃ or PPh₃ (4-10 mol%) | XPhos or PPh₃ (4-10 mol%) |
| Base | K₃PO₄ (2-3 equiv.) | NaOtBu or LHMDS (1.5-2 equiv.) | K₂CO₃ or Et₃N (2-3 equiv.) | Et₃N or K₂CO₃ (2-3 equiv.) |
| Solvent | Dioxane/H₂O (10:1) | Toluene or Dioxane | DMF or Dioxane | THF or Toluene |
| Temperature | 80-110 °C | 80-110 °C | 100-140 °C | 60-100 °C |
| Additives | - | - | TBAB (if needed)[16] | CuI (1-5 mol%) |
General Experimental Protocol for Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried Schlenk flask or vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.5–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical reaction concentration is 0.1–0.5 M with respect to the limiting reagent.[9]
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]
Visualizing the Process
Diagrams can help clarify complex concepts and workflows. Below are visualizations for the general catalytic cycle and a troubleshooting decision tree.
Caption: General catalytic cycle for cross-coupling reactions.
Caption: Decision tree for troubleshooting low-yield reactions.
References
- Zapf, A., & Beller, M. (2001). The state of the art in palladium-catalyzed cross-coupling reactions of aryl chlorides.
-
Grasa, G. A., & Nolan, S. P. (2001). Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates. Organic Letters, 3(1), 119-122. [Link]
-
Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
-
Various Authors. (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit r/chemistry. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(39), 11640-11645. (URL not available)
-
Various Authors. (2024). Struggling with Suzuki Reaction. Reddit r/Chempros. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Wu, X., et al. (2014). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Angewandte Chemie International Edition, 53(27), 7010-7014. (URL not available)
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. (URL not available)
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. (URL not available)
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (URL not available)
-
Various Authors. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
ACS. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. American Chemical Society. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link]
Sources
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- 2. reddit.com [reddit.com]
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- 5. thieme-connect.com [thieme-connect.com]
- 6. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 16. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Technical Support Center: Purification of Products from 4-Chloro-2-(trifluoromethyl)phenylboronic Acid Reactions
Welcome to the technical support center for purification strategies related to products derived from 4-Chloro-2-(trifluoromethyl)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The unique electronic properties imparted by the chloro and trifluoromethyl substituents on the resulting biaryl products necessitate a tailored approach to purification. This resource provides in-depth, troubleshooting-focused answers to common challenges encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues you may encounter during the purification of your target compounds.
FAQ 1: Post-Suzuki Reaction Work-up: How do I remove the bulk of inorganic salts and the palladium catalyst?
Answer: A primary challenge after a Suzuki-Miyaura coupling is the removal of the base (e.g., K₃PO₄, Na₂CO₃) and the palladium catalyst. A multi-step approach is often the most effective.
A common initial step is to dilute the reaction mixture with an organic solvent like ethyl acetate and wash it with water and brine.[1] However, finely dispersed palladium catalyst can be challenging to remove completely with a simple aqueous wash. Filtration through a pad of Celite® is a highly effective method to trap insoluble inorganic salts and palladium residues.[2][3] For more stubborn colloidal palladium, a short plug of silica gel can be used to filter the crude product solution before concentration.[2]
Troubleshooting Protocol: Initial Work-up and Catalyst Removal
-
Cooling and Dilution: Once the reaction is complete (monitored by TLC, LC-MS, or GC-MS), cool the mixture to room temperature.[1] Dilute it with a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water to remove the bulk of the inorganic base. A subsequent wash with brine helps to break up any emulsions and further remove water from the organic layer.[1]
-
Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and then pass the filtrate through a 1-2 cm thick pad of Celite® on a sintered glass funnel.[3] Wash the Celite pad with additional fresh solvent to ensure complete recovery of the product.[3]
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.[1]
FAQ 2: Column Chromatography Woes: My product is co-eluting with unreacted boronic acid or its homocoupled byproduct. What should I do?
Answer: Co-elution during column chromatography is a frequent issue, especially when the polarity of the desired product is similar to that of the impurities. The presence of the electron-withdrawing trifluoromethyl group in your starting material, this compound, can lead to biaryl products with moderate polarity, which may be close to that of the boronic acid-derived impurities.
Several strategies can be employed to improve separation:
-
Solvent System Optimization: Experiment with different solvent systems. If a standard hexane/ethyl acetate system fails, try gradients involving dichloromethane/methanol or ether/hexane.[4] The goal is to find a system where the relative affinities of your product and the impurities for the silica gel are sufficiently different.
-
pH Adjustment of the Eluent: If your product or impurity has acidic or basic properties, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can dramatically alter their retention on the silica column.[4]
-
Acid/Base Extraction: Unreacted boronic acids are acidic and can be removed with a basic wash during the work-up. Before chromatography, you can dissolve the crude material in an organic solvent and wash with an aqueous base (e.g., 1M NaOH).[5] The boronic acid will be deprotonated and move into the aqueous layer. Be sure to check that your product is stable to these basic conditions.
-
Protecting Group Strategy: In some cases, using a more stable form of the boronic acid, such as a boronate ester (e.g., pinacol ester), can prevent the formation of some impurities and simplify purification.[6][7]
Workflow for Tackling Co-elution
Below is a decision-making workflow to address co-elution issues.
Caption: Decision tree for purifying co-eluting products.
FAQ 3: My final product is a solid. Can I use recrystallization instead of chromatography?
Answer: Absolutely. Recrystallization is an excellent and often preferred method for purifying solid products, as it can be more scalable and cost-effective than chromatography.[8][9] The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.
Protocol for Recrystallization
-
Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., hexanes, methanol, ethanol, isopropanol, ethyl acetate, toluene) at both room temperature and boiling point.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.[8]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystal formation. Further cooling in an ice bath can maximize the yield.[8]
-
Isolation: Isolate the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[8]
-
Drying: Dry the purified crystals under vacuum.
| Solvent System Example | Typical Target Compound | Notes |
| Hexanes/Methanol | Biaryl carbonyl compounds | The crude material is slurried in boiling hexanes, and hot methanol is added until the solution clarifies.[8] |
| Hexanes | Biaryl alcohols | A single solvent system that is effective for less polar compounds.[8] |
| Ethanol/Water | Moderately polar biaryls | The product is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy. Reheat to clarify and then cool. |
FAQ 4: I'm working in pharmaceutical development and need to reduce palladium to very low levels (<10 ppm). What are my options?
Answer: For pharmaceutical applications, stringent limits on residual palladium levels are enforced by regulatory bodies like the ICH.[10] While standard purification methods reduce palladium content, specialized scavenger resins are often necessary to meet these low limits.
Metal scavengers are functionalized materials (often silica or polymer-based) that selectively bind to the metal catalyst.
Common Scavenger Types and Their Applications
| Scavenger Type | Functional Group | Mechanism | Typical Use Case |
| Thiol-based | -SH | Strong covalent bond formation with palladium. | Effective for a wide range of palladium species. |
| Amine-based | -NH₂, -NR₂ | Lewis base coordination to the metal center. | Good for palladium(II) species. |
| Thiourea-based | -C(=S)N₂ | Strong chelation with palladium. | High efficiency for removing various palladium forms. |
Protocol for Using a Palladium Scavenger
-
Selection: Choose a scavenger based on the likely form of your palladium catalyst and the solvent system.
-
Treatment: After the initial work-up, dissolve the crude product in a suitable solvent (e.g., DMF, DMAc).[10]
-
Addition of Scavenger: Add the scavenger resin (typically 5-10 wt% relative to the product) to the solution.
-
Agitation: Stir the mixture at room temperature or slightly elevated temperature for a period of a few hours to overnight.
-
Filtration: Filter off the scavenger resin.
-
Concentration: Concentrate the filtrate to recover the purified product.
-
Analysis: Analyze the product for residual palladium content using techniques like ICP-MS.
Logical Flow for Palladium Removal
Caption: Workflow for achieving low palladium levels.
References
- Sandiego, C. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
-
Various Authors. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]
-
Dintzner, M. R., et al. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. [Link]
-
Various Authors. (2015). How can i remove palladium Pd catalyst easily? ResearchGate. [Link]
-
Le, C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Various Authors. (2018). Suzuki purification problem. Reddit. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Various Authors. (2016). Can I remove boronic acid using Work up process? ResearchGate. [Link]
-
Buchwald, S. L., et al. (1999). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society, ACS Publications. [Link]
-
NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Various Authors. (2024). Struggling with Suzuki Reaction. Reddit. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
The Paton Group. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. books.rsc.org [books.rsc.org]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Yields in Couplings with 4-Chloro-2-(trifluoromethyl)phenylboronic Acid
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with 4-chloro-2-(trifluoromethyl)phenylboronic acid in cross-coupling reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve high yields and reproducibility.
The Challenge: Understanding the Substrate
This compound is a valuable building block, but its unique electronic and steric properties can make it a challenging substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] The combined electron-withdrawing effects of the para-chloro and ortho-trifluoromethyl groups decrease the nucleophilicity of the boronic acid, which can slow down the crucial transmetalation step in the catalytic cycle.[2][3] Furthermore, the ortho-trifluoromethyl group introduces significant steric hindrance, which can impede the approach of the coupling partners to the palladium center.[4][5]
This guide will walk you through common failure modes and provide systematic approaches to overcome them.
Troubleshooting Guide: A-Question-and-Answer Approach
Q1: My Suzuki-Miyaura coupling with this compound and an aryl chloride/bromide is resulting in low to no product yield. What are the primary factors to investigate?
A1: Low conversion in this specific coupling is often multi-faceted. A logical, step-by-step diagnostic approach is critical. The primary areas to investigate are the catalyst system (palladium source and ligand), the choice of base, and the reaction conditions (solvent and temperature). The inherent properties of your boronic acid—being both electron-deficient and sterically hindered—are the root cause.[2][4]
Here is a troubleshooting workflow to systematically address the issue:
Caption: Troubleshooting workflow for low-yield couplings.
1. The Catalyst System: Ligand is Key
For a doubly challenging substrate involving an electron-deficient boronic acid and an often unreactive aryl chloride, the choice of phosphine ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often inadequate. You require ligands that are both electron-rich and sterically bulky to promote both the oxidative addition of the aryl chloride and the subsequent reductive elimination.[6]
-
Recommended Ligands:
-
Biaryl Phosphines (Buchwald Ligands): These are the gold standard for challenging couplings. Ligands like SPhos, XPhos, and RuPhos are designed to be highly active.[3][7][8] They possess the necessary steric bulk to facilitate reductive elimination and the electron-donating properties to accelerate oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be highly effective, especially for sterically hindered substrates.[4][9] They form very stable palladium complexes that can drive difficult couplings.
-
-
Palladium Precatalyst: Ensure your palladium source is active. Using modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can be advantageous as they generate the active Pd(0) species more cleanly and efficiently than older sources like Pd(OAc)₂.[3][10]
2. The Base: A Delicate Balance
The base plays a critical role in activating the boronic acid for transmetalation. For an electron-deficient boronic acid, a stronger base is often required to form the more nucleophilic boronate species. However, overly harsh basic conditions, especially in the presence of water, can lead to protodeboronation, a major side reaction where the boronic acid is replaced by a hydrogen atom.[8]
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): This is often an excellent choice, providing sufficient basicity while minimizing side reactions.[3][8]
-
Cesium Carbonate (Cs₂CO₃): A stronger and often more effective base for difficult couplings.[11]
-
Potassium tert-Butoxide (t-BuOK): A very strong, non-nucleophilic base that can be effective, particularly in anhydrous conditions.[4]
-
3. Reaction Conditions: Solvent and Temperature
-
Solvent: Aprotic polar solvents are generally preferred.
-
Temperature: Couplings involving aryl chlorides typically require higher temperatures (80-110 °C) to facilitate the challenging oxidative addition step.[8][12]
Q2: I am observing a significant amount of homocoupled biaryl product derived from my this compound. How can I suppress this side reaction?
A2: Boronic acid homocoupling is a common side reaction, often exacerbated by the presence of oxygen or inefficient cross-coupling kinetics.[3][7] When the desired cross-coupling is slow, these alternative pathways can dominate.
Causes and Solutions:
-
Oxygen Contamination: The presence of O₂ can promote oxidative homocoupling.
-
Slow Transmetalation/Reductive Elimination: If the cross-coupling pathway is kinetically sluggish, the palladium center may participate in side reactions.
-
Base-Induced Decomposition: Certain bases can promote decomposition pathways that lead to homocoupling.
-
Solution: Screen different bases. While a strong base is needed, switching from, for example, an alkali carbonate to potassium phosphate (K₃PO₄) might alter the reaction pathways favorably.[3]
-
Caption: Competing cross-coupling and homocoupling pathways.
Q3: My starting boronic acid appears to be decomposing during the reaction, as evidenced by protodeboronation. What are the best strategies to prevent this?
A3: Protodeboronation is the replacement of the -B(OH)₂ group with a hydrogen atom and is a major issue for electron-deficient boronic acids, especially at elevated temperatures and under strong basic conditions.[8]
Mitigation Strategies:
-
Use Milder Bases: If possible, switch to a milder base like potassium fluoride (KF) or use a weaker carbonate. However, this may come at the cost of a slower reaction rate.
-
Convert to a More Stable Boronate Ester: Boronic acids exist in equilibrium with their anhydrides (boroxines).[14] Converting the boronic acid to a more stable derivative can protect it from decomposition.
-
Pinacol Ester (Bpin): Reacting the boronic acid with pinacol is a common strategy. Boronate esters are generally more stable and less prone to protodeboronation.[8]
-
Trifluoroborate Salts (BF₃K): Potassium trifluoroborate salts are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low.[15]
-
-
Anhydrous Conditions: Since water is often involved in the protodeboronation mechanism, running the reaction under strictly anhydrous conditions can suppress this side reaction. Use anhydrous solvents and bases.[8]
-
Lower Reaction Temperature & Faster Catalysis: The ideal solution is to find a catalyst system so active that it allows the reaction to proceed to completion at a lower temperature or in a much shorter time, minimizing the exposure of the boronic acid to harsh conditions.[10] Buchwald G4 precatalysts, for example, are known for their high activity at room temperature for some substrates.[10]
Protocol: Conversion to a Pinacol Ester
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent like toluene or THF.
-
Dehydration: Heat the mixture at reflux with a Dean-Stark apparatus to remove water.
-
Isolation: Once water evolution ceases, cool the reaction and remove the solvent under reduced pressure. The resulting boronate ester can often be used directly in the coupling reaction without further purification.
Frequently Asked Questions (FAQs)
Q: Why is coupling to an aryl chloride more difficult than an aryl bromide or iodide?
A: The rate-determining step in many Suzuki couplings is the initial oxidative addition of the organohalide to the Pd(0) catalyst. The strength of the carbon-halogen bond decreases in the order C-Cl > C-Br > C-I. The C-Cl bond is the strongest and therefore the most difficult to break, requiring a more electron-rich and active catalyst and often higher reaction temperatures.[6][13]
Q: Can I use a "ligandless" palladium source for this coupling?
A: It is highly unlikely to be successful. "Ligandless" conditions, which often rely on in-situ formation of catalytically active species, are generally only effective for highly reactive coupling partners (e.g., aryl iodides and activated boronic acids). For a challenging substrate like an aryl chloride coupled with this compound, a well-defined, bulky, and electron-rich phosphine or NHC ligand is essential to achieve good yields.[16][17]
Q: How does the ortho-trifluoromethyl group specifically impact the reaction?
A: The -CF₃ group has two major impacts:
-
Electronic Effect: It is a powerful electron-withdrawing group, which deactivates the boronic acid, making it less nucleophilic and slowing the transmetalation step.[2][18]
-
Steric Effect: Its size presents a significant steric barrier around the boron center. This can hinder the formation of the transition state required for transmetalation with the palladium complex, especially if the other coupling partner is also sterically demanding.[4][19] This necessitates the use of bulky ligands on the palladium to create a sufficient coordination sphere for the coupling to occur.
Q: Are there alternatives to palladium catalysis for this type of coupling?
A: While palladium is the most common and versatile catalyst, research into using more earth-abundant and less expensive metals is ongoing. Iron-catalyzed Suzuki-type couplings of aryl chlorides have been developed.[9][20] These systems often require specific N-heterocyclic carbene (NHC) ligands and may involve different mechanistic pathways.[9] However, for broad substrate scope and reliability, palladium-based systems remain the primary choice in most applications.
Data Summary: Catalyst System Performance
The following table summarizes typical catalyst systems and conditions that have proven effective for challenging Suzuki-Miyaura couplings involving sterically hindered and electron-deficient partners, which are analogous to the title compound.
| Aryl Halide | Boronic Acid/Derivative | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | [3] |
| 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | HFTPhos-Pd G3 (0.05 mol%) | K₂CO₃ | iPrOH/H₂O | 60 | 95 | [3] |
| 4-Chloroacetophenone | Phenylboronic acid | Pd-NHC Complex | t-BuOK | Dioxane | RT | >99 | [4] |
| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | XPhos Pd G2 | K₃PO₄ (aq) | THF | RT | 93 | [10] |
References
- Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
- ChemTred. (2025). Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids.
- National Institutes of Health. (n.d.). Enantiospecific Trifluoromethyl‐Radical‐Induced Three‐Component Coupling of Boronic Esters with Furans. PMC.
- American Chemical Society. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
- White Rose Research Online. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides.
- ResearchGate. (n.d.). (PDF) The iron-catalysed Suzuki coupling of aryl chlorides.
- University of Bristol, School of Chemistry. (2017). Enantiospecific Trifluoromethyl‐Radical‐Induced Three‐Component Coupling of Boronic Esters with Furans.
- PubMed Central. (n.d.). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Chem-Impex. (n.d.). This compound.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- American Chemical Society Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- ResearchGate. (2025). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides.
- Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
- Royal Society of Chemistry Publishing. (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- National Institutes of Health. (n.d.). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Fmoc-Protected Arylphenylalanines.
- National Institutes of Health. (n.d.). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. PMC.
- TCI Chemicals. (n.d.). This compound (contains varying amounts of Anhydride).
- YouTube. (2020). Suzuki cross-coupling reaction.
- ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Sigma-Aldrich. (n.d.). 4-Chloro-2-trifluoromethylphenylboronic acid AldrichCPR 313545-41-4.
- National Institutes of Health. (n.d.). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides.
- MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid-a search for optimal catalytic conditions.
- TCI Chemicals. (n.d.). This compound | 313545-41-4.
- ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a.
- BLD Pharm. (n.d.). 2-Chloro-4-(trifluoromethyl)phenylboronic acid | 254993-59-4.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Enantiospecific Trifluoromethyl‐Radical‐Induced Three‐Component Coupling of Boronic Esters with Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Managing 4-Chloro-2-(trifluoromethyl)phenylboronic acid in Cross-Coupling Reactions
Welcome to the technical support center for 4-Chloro-2-(trifluoromethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Due to the unique electronic properties conferred by the trifluoromethyl and chloro substituents, this boronic acid is an excellent partner in Suzuki-Miyaura cross-coupling reactions but is also particularly susceptible to degradation via hydrolysis and protodeboronation.
This document provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you navigate these challenges, ensuring robust and reproducible results in your experiments.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during reactions involving this compound.
Issue 1: Low or No Yield of the Desired Cross-Coupling Product
You have set up your Suzuki-Miyaura reaction, but analysis by TLC or LC-MS shows little to no formation of the desired biaryl product and a significant amount of unreacted starting material.
The most frequent cause of failure with electron-deficient boronic acids is decomposition via protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][2] This consumes your nucleophile before it can participate in the catalytic cycle.
Solutions & Rationale:
-
Verify Reagent Quality: Before starting, assess the purity of your boronic acid using ¹H NMR or HPLC. The presence of 1-chloro-3-(trifluoromethyl)benzene indicates prior degradation.[1][3]
-
Optimize the Base: The base is crucial for activating the boronic acid but also accelerates its decomposition.[4][5] Strong bases (e.g., NaOH, KOH) can be too harsh. Switch to weaker, non-nucleophilic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[1][6] A base screen is often a worthwhile investment in time.
-
Ensure Anhydrous Conditions: Water facilitates protodeboronation.[1] Use anhydrous solvents, thoroughly dry all glassware, and run the reaction under a positive pressure of an inert gas (Argon or Nitrogen).
-
Lower Reaction Temperature: If the reaction kinetics permit, reducing the temperature can significantly decrease the rate of protodeboronation relative to the desired cross-coupling reaction.[1]
The palladium catalyst may not be active or may be poisoned during the reaction.
Solutions & Rationale:
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald G3 pre-catalysts) are designed to generate the active Pd(0) species quickly and under mild conditions.[7][8] This rapid initiation ensures the coupling reaction begins before significant boronic acid degradation occurs.
-
Degas Rigorously: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can also promote the homocoupling of the boronic acid.[9] Degas your solvent and reaction mixture thoroughly (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes).
-
Select an Appropriate Ligand: The phosphine ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient substrates, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often effective.[7]
Issue 2: Significant Formation of 1-Chloro-3-(trifluoromethyl)benzene
Your reaction produces a substantial amount of the protodeboronated byproduct, consuming your starting material and complicating purification.
Even under optimized conditions, the free boronic acid can be inherently unstable. The key is to keep its active concentration in the reaction mixture low at any given time.
Solutions & Rationale:
-
Convert to a Boronic Ester (Slow Release Strategy): This is the most effective strategy. Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate, provides a "slow-release" reservoir of the active boronic acid.[1][2][10] The ester hydrolyzes in situ at a controlled rate, keeping the concentration of the unstable free boronic acid low, thereby favoring the desired catalytic cycle over the decomposition pathway.[7][11][12]
-
Use Potassium Organotrifluoroborates (R-BF₃K): Similar to esters, trifluoroborate salts offer enhanced stability and release the boronic acid slowly under reaction conditions, minimizing side reactions.[7][12]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to decomposition? A: The instability stems from its electronic structure. The trifluoromethyl (CF₃) and chloro (Cl) groups are strongly electron-withdrawing. This polarization of the aryl ring weakens the carbon-boron bond, making it more liable to cleavage by a proton source (like water), a process known as protodeboronation.[1][2][7][13]
Q2: How should I properly store and handle this reagent to maximize its shelf life? A: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool (refrigerated, <4°C), dry, and dark environment.[1] For long-term storage, keeping it under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) is highly recommended to prevent gradual hydrolysis from atmospheric moisture.
Q3: What analytical methods are best for confirming the purity of my boronic acid before use? A: Visual inspection is insufficient. The most reliable methods are:
-
¹H and ¹¹B NMR Spectroscopy: This provides a clear picture of the compound's structure and can easily detect the presence of the protodeboronated byproduct or oligomeric anhydride species (boroxines).[3][14]
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can quantify the purity and detect degradation products. However, be aware that on-column hydrolysis can occur. Using a fast gradient, aprotic diluents, and a column with low silanol activity can minimize this artifact.[3][15]
Q4: When should I choose to use a boronic ester derivative instead of the free acid? A: While the free acid can work for simple, fast reactions, using a boronic ester (like the pinacol ester) is strongly advised when:
-
You are working with a challenging or sensitive coupling partner.
-
The reaction requires prolonged heating.
-
You have previously experienced issues with low yields or significant protodeboronation.
-
The final product requires high purity, as esters are generally easier to purify and handle than free boronic acids.[10][16]
Q5: What is the mechanistic role of the base, and how does it contribute to both the desired reaction and the undesired hydrolysis? A: The base performs a critical, dual function in the Suzuki-Miyaura reaction. First, it reacts with the Lewis acidic boronic acid to form a more nucleophilic tetrahedral boronate species [Ar-B(OH)₃]⁻.[4] This "ate" complex is essential for the transmetalation step, where the aryl group is transferred from boron to the palladium catalyst.[16] However, the increased electron density on the boron atom in this intermediate can also facilitate the cleavage of the C-B bond, especially in the presence of a proton source, leading to protodeboronation.[5][17] This is why a judicious choice of a weaker base is paramount for sensitive substrates.
Section 3: Data Summary & Experimental Protocols
Table 1: Influence of Reaction Parameters on Protodeboronation
| Parameter | Condition | Impact on Protodeboronation | Rationale |
| Base Strength | Strong (e.g., NaOH, KOH) | High | Accelerates formation of the boronate anion, which is susceptible to protonolysis.[5] |
| Weak (e.g., K₃PO₄, Cs₂CO₃) | Low | Provides sufficient activation for transmetalation with a lower rate of base-mediated decomposition.[1] | |
| Solvent | Protic/Aqueous | High | Water is the proton source for protodeboronation.[1][2] |
| Anhydrous Aprotic | Low | Minimizes the primary pathway for decomposition. | |
| Temperature | High | High | Increases the rate of all reactions, but often disproportionately increases the rate of decomposition. |
| Low / Room Temp | Low | Favors the desired catalytic coupling over the higher activation energy decomposition pathway.[1] | |
| Boron Reagent | Free Boronic Acid | High | Inherently unstable due to electronic effects. |
| Boronic Ester (e.g., Bpin) | Low | Acts as a stable "slow-release" precursor, keeping the concentration of free boronic acid low.[2][7] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a starting point protocol and should be optimized for your specific substrates.
Materials:
-
Aryl Halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium Pre-catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq)
-
Anhydrous Solvent (e.g., Dioxane/H₂O 4:1, or Toluene)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide, this compound, and the base.
-
Add the palladium pre-catalyst and ligand (if not using a pre-complexed catalyst).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Preparation of this compound Pinacol Ester
Materials:
-
This compound (1.0 eq)
-
Pinacol (1.1 eq)
-
Anhydrous Toluene
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the boronic acid and pinacol.[1]
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure.
-
The resulting crude pinacol ester is often of sufficient purity to be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.[1]
Section 4: Visualization & Diagrams
Caption: Competing reaction pathways for the boronic acid.
References
- BenchChem Technical Support. (2025). Preventing protodeboronation of 2,5-Difluorophenylboronic acid. BenchChem.
- BenchChem Technical Support. (2025).
- Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry.
- Couto, I., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Yatsimirsky, A. K., et al. (2025). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Chen, L., et al. (n.d.). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
- Xu, J., et al. (n.d.). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar.
- Poster Board #1276. (n.d.).
- Kinzel, T., et al. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. NIH Public Access.
- Carrow, B. P. (2018).
- Reddit r/Chempros. (2024). For the pro's (Suzuki).
- Kumar, A., et al. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Wikipedia. (n.d.).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research.
- BenchChem Technical Support. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Fmoc-Protected Arylphenylalanines. BenchChem.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” precatalyst [morressier.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 11. pure.ed.ac.uk [pure.ed.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance in 4-Chloro-2-(trifluoromethyl)phenylboronic Acid Couplings
Welcome to the technical support center for navigating the challenges associated with 4-Chloro-2-(trifluoromethyl)phenylboronic acid in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter efficiency issues due to the inherent steric and electronic properties of this valuable building block. Here, we dissect common problems, explain the underlying chemical principles, and provide actionable troubleshooting strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: The primary challenge with this compound lies in the steric hindrance imposed by the ortho-trifluoromethyl (-CF₃) group. This bulkiness can significantly impede key steps in the catalytic cycle. Additionally, the electron-withdrawing nature of both the chloro and trifluoromethyl groups can deactivate the boronic acid, making it a less effective coupling partner.[1]
Here’s a breakdown of the initial troubleshooting steps:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2] The steric bulk of the boronic acid requires a more robust catalytic system.[3] Switching to a catalyst system featuring bulky, electron-rich phosphine ligands is often the most critical adjustment. These ligands promote the crucial, and often rate-limiting, reductive elimination step.[4]
-
Base Selection: The choice of base is critical for activating the boronic acid.[5] For sterically hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[3][6] The base facilitates the formation of a more nucleophilic boronate species, which is necessary for efficient transmetalation.[6][7]
-
Solvent System: The solvent must be able to dissolve all reactants and facilitate the interaction of the aqueous and organic phases if a biphasic system is used. A mixture of an organic solvent like dioxane or toluene with water is common.[2] Anhydrous conditions with a strong, non-aqueous base can also be effective.
-
Reaction Temperature: Increased temperature can often overcome the activation energy barrier associated with sterically demanding substrates.[4] However, excessively high temperatures can lead to decomposition of the starting materials or catalyst. A systematic screen of temperatures, for instance from 80°C to 110°C, is recommended.[3]
Q2: I'm observing significant homocoupling of my this compound. What causes this side reaction and how can it be minimized?
A2: Homocoupling of the boronic acid is a common side reaction, particularly with electron-deficient boronic acids. It is often promoted by the presence of oxygen or residual Pd(II) species in the reaction mixture.[3] The mechanism involves the oxidative dimerization of the boronic acid.
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[3]
-
Use of a Pd(0) Source: Starting with a well-defined Pd(0) catalyst, such as Pd₂(dba)₃, can be advantageous over Pd(II) sources like Pd(OAc)₂.[3] If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species must be efficient to avoid side reactions.
-
Ligand Selection: Bulky, electron-donating ligands not only promote the desired cross-coupling but can also suppress homocoupling by stabilizing the Pd(0) intermediate and favoring the cross-coupling pathway.[3]
-
Slow Addition of Boronic Acid: In some cases, adding the boronic acid solution slowly to the reaction mixture can maintain a low concentration of the boronic acid, thereby disfavoring the bimolecular homocoupling reaction.
Q3: The transmetalation step seems to be the bottleneck in my reaction. How can I facilitate this step with a sterically encumbered boronic acid?
A3: The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is notoriously sensitive to steric hindrance.[8] The bulky ortho-CF₃ group on your boronic acid directly impedes this process.
Key Optimization Parameters for Transmetalation:
-
Bulky, Electron-Rich Ligands: This is the most critical factor. Ligands from the Buchwald family (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to create a more open coordination sphere around the palladium, which can better accommodate sterically demanding substrates.[3][9] These ligands also increase the electron density on the palladium, which can facilitate the transmetalation.
-
Choice of Base: The base plays a crucial role in forming the "ate" complex (R-B(OH)₃⁻), which is significantly more nucleophilic and reactive in the transmetalation step than the neutral boronic acid.[6][10] Stronger bases promote the formation of this active species.
-
Water Content: In many Suzuki reactions, a small amount of water is essential for the formation of the boronate species. Optimizing the ratio of organic solvent to water can be beneficial.
Troubleshooting Guide
Problem: Low Conversion of Starting Materials
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inactive Catalyst | Switch to a palladacycle precatalyst (e.g., XPhos Pd G3) or use a combination of a Pd(0) source like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos).[2][3] | Palladacycle precatalysts are often more air- and moisture-stable and provide a reliable source of the active Pd(0) species. Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination, which are often slowed by steric hindrance.[3][4] |
| Ineffective Base | Screen stronger bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[6][11] | Stronger bases are more effective at forming the boronate "ate" complex, which is the active nucleophile in the transmetalation step.[7][12] |
| Insufficient Temperature | Increase the reaction temperature in increments (e.g., 80°C, 100°C, 120°C).[4] | Higher temperatures provide the necessary activation energy to overcome the steric barrier in the transmetalation and reductive elimination steps.[3] |
Problem: Formation of Protodeboronation Byproduct
| Potential Cause | Recommended Solution | Scientific Rationale |
| Excess Water or Protic Solvents | Use anhydrous solvents and a carefully dried base. Alternatively, consider using a boronic acid derivative. | Protodeboronation is the cleavage of the C-B bond by a proton source. This is a known decomposition pathway for boronic acids, especially under harsh conditions.[4] |
| Slow Coupling Kinetics | Employ a more active catalyst system (see above) to accelerate the desired cross-coupling reaction. | If the rate of the Suzuki coupling is slow, the competing protodeboronation pathway can become more significant.[13] |
| Boronic Acid Instability | Convert the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt.[3] | These derivatives are more resistant to protodeboronation and can slowly release the active boronic acid under the reaction conditions.[3] |
Experimental Protocols & Visualizations
General Protocol for a Challenging Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of this compound with a generic aryl bromide.
-
Reagent Preparation: In an oven-dried vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), this compound (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).[3]
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[3]
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 10:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the aryl bromide.[3]
-
Reaction: Place the vial in a preheated heating block or oil bath at 100°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Impact of Steric Hindrance
The following diagram illustrates how bulky ligands can alleviate steric clash in the Suzuki-Miyaura catalytic cycle.
Caption: Bulky ligands enhance key steps in the catalytic cycle.
Troubleshooting Flowchart
This flowchart provides a logical progression for troubleshooting failed reactions with this compound.
Caption: A systematic approach to troubleshooting low-yielding reactions.
References
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
- Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- National Institutes of Health. (n.d.). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Worldwide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- ResearchGate. (2015). Optimization of the conditions for the Suzuki–Miyaura coupling reaction....
- National Institutes of Health. (n.d.). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates.
- ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction | Request PDF.
- ResearchGate. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Request PDF.
- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- ResearchGate. (2022). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a.
- National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
Sources
- 1. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. wwjmrd.com [wwjmrd.com]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of 4-Chloro-2-(trifluoromethyl)phenylboronic acid in solution
Welcome to the dedicated technical support guide for 4-Chloro-2-(trifluoromethyl)phenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. The unique electronic properties conferred by the chloro and trifluoromethyl substituents make this boronic acid a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions. However, these same electron-withdrawing features also render it susceptible to specific degradation pathways, which can impact reaction yields, reproducibility, and overall experimental success.
This guide provides in-depth, field-tested insights into the common stability challenges associated with this reagent and offers robust, actionable solutions. We will delve into the mechanistic underpinnings of its instability and provide detailed protocols to mitigate these issues, ensuring you achieve optimal performance in your applications.
Understanding the Instability: The "Why" Behind the Problem
Arylboronic acids, especially those bearing strong electron-withdrawing groups like this compound, are prone to several degradation pathways in solution. Understanding these pathways is the first step toward effective troubleshooting.
Key Degradation Pathways:
-
Protodeboronation: This is often the primary culprit for the loss of your boronic acid. It involves the cleavage of the C–B bond and its replacement with a C–H bond, resulting in the formation of 1-chloro-3-(trifluoromethyl)benzene.[1][2] This undesired side reaction can be catalyzed by acids, bases, and even certain transition metals, and is often accelerated by heat.[2][3][4] The electron-deficient nature of the aromatic ring in your specific boronic acid makes the C–B bond more susceptible to this type of cleavage.[5][6]
-
Oxidative Deboronation: In the presence of oxygen or other oxidizing agents, the boronic acid can be converted to the corresponding phenol, 4-chloro-2-(trifluoromethyl)phenol.[7][8][9] This process can be particularly problematic in solution, especially under physiological pH conditions or in the presence of reactive oxygen species (ROS).[8]
-
Boroxine Formation: Like many boronic acids, this compound can undergo dehydration to form a cyclic trimeric anhydride called a boroxine.[10][11][12][13][14] While this process is often reversible upon the addition of water, the formation of boroxine can complicate stoichiometry and reaction kinetics, as the boronic acid must be regenerated in situ for the desired reaction to proceed.[11]
Below is a diagram illustrating the major degradation pathways.
Caption: Major degradation pathways for this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered when working with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields and I see a significant amount of a deboronated side product. What's happening?
A1: This is a classic case of protodeboronation competing with your desired cross-coupling reaction.[1][2] The reaction conditions, particularly the base, solvent, and temperature, are likely promoting the cleavage of the C-B bond. Electron-deficient arylboronic acids are especially susceptible to this side reaction.[5][6]
Troubleshooting Steps:
-
Choice of Base: Strong aqueous bases can accelerate protodeboronation.[4][5] Consider using a milder, non-aqueous base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[15]
-
Temperature Control: High temperatures can significantly increase the rate of protodeboronation. Try running your reaction at a lower temperature (e.g., 60-80 °C) for a longer period.
-
Solvent System: Ensure your solvents are anhydrous if the reaction chemistry allows. Water is a proton source for protodeboronation.
-
Slow-Release Strategy: For particularly challenging couplings, consider an in-situ slow-release strategy using an N-methyliminodiacetic acid (MIDA) boronate ester. This is a highly effective method to maintain a low concentration of the reactive boronic acid, thus minimizing side reactions.[16]
Q2: I've noticed the potency of my boronic acid solution seems to decrease over time, even when stored in the dark. Why is this?
A2: This is likely due to a combination of slow protodeboronation and/or oxidation. Even in the absence of strong acids or bases, residual moisture and dissolved oxygen in the solvent can contribute to gradual degradation. The formation of the corresponding boroxine can also occur, which might not be as reactive in your specific application.[11]
Best Practices for Solution Storage:
-
Prepare Fresh: The most reliable approach is to prepare solutions of the boronic acid immediately before use.
-
Aprotic Solvents: If you must store a solution, use a dry, aprotic solvent like dioxane or THF.
-
Inert Atmosphere: Store the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and moisture.
-
Refrigeration: Store the solution at a low temperature (e.g., 2-8 °C) to slow down the degradation rate.
Q3: How can I monitor the stability of my this compound solution?
A3: Several analytical techniques can be used to assess the purity and stability of your boronic acid.
| Analytical Technique | Information Provided | Key Considerations |
| ¹H and ¹⁹F NMR | Provides structural information and allows for the quantification of the parent boronic acid and the protodeboronated impurity. | Quick and effective for routine checks. |
| ¹¹B NMR | Directly observes the boron atom's chemical environment, useful for detecting the formation of boroxines or other boron species.[17] | Provides specific information about the boron-containing species. |
| LC-MS | Allows for the separation and identification of the parent compound and its degradation products (protodeboronated, oxidized).[17][18] | A stability-indicating method is crucial to ensure separation from all potential degradants.[17] |
Q4: Can I use this boronic acid in aqueous conditions for biological applications?
A4: While possible, it presents significant stability challenges. At physiological pH, boronic acids exist in equilibrium between the neutral trigonal planar form and an anionic tetrahedral boronate form.[19] The boronate form is often more susceptible to oxidation.[8] For biological applications requiring prolonged stability in aqueous media, derivatization is highly recommended. Intramolecular coordination, such as forming a boralactone with a pendant carboxyl group, has been shown to dramatically increase oxidative stability.[8]
Advanced Stabilization Strategy: The MIDA Boronate Approach
For applications requiring high stability, especially in complex syntheses or when dealing with slow cross-coupling partners, converting this compound to its N-methyliminodiacetic acid (MIDA) boronate ester is the gold-standard solution.[16][20]
Why it Works: The MIDA ligand forms a stable, sp³-hybridized bicyclic structure with the boron atom. This structure protects the boron's empty p-orbital, rendering the C-B bond inert to the conditions of Suzuki-Miyaura cross-coupling and resistant to protodeboronation.[21] The free boronic acid can then be slowly and controllably released in situ under mild aqueous basic conditions.[16][22]
Sources
- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
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Validation & Comparative
A Senior Application Scientist's Guide to 4-Chloro-2-(trifluoromethyl)phenylboronic Acid Couplings: A Comparative Analysis
Introduction: The Strategic Importance of the 4-Chloro-2-(trifluoromethyl)phenyl Moiety
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl (CF3) group, in particular, is a powerful tool for modulating a molecule's metabolic stability, lipophilicity, and binding affinity.[1] When combined with a chlorine substituent on a phenyl ring, as in the 4-chloro-2-(trifluoromethyl)phenyl group, these properties are further refined, creating a structural unit of significant interest in the synthesis of pharmaceuticals and advanced materials.[2][3][4]
4-Chloro-2-(trifluoromethyl)phenylboronic acid serves as a critical and versatile building block for introducing this valuable moiety.[5][6] Its utility is most profoundly realized through transition-metal-catalyzed cross-coupling reactions, which provide a reliable means of forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. This guide offers an in-depth, comparative analysis of the products derived from this key boronic acid, focusing on its performance in Suzuki-Miyaura and Chan-Lam couplings. We will also compare these routes to the well-established Buchwald-Hartwig amination as an alternative pathway to analogous N-aryl products. Our discussion is grounded in mechanistic principles and supported by actionable experimental protocols and comparative data to inform your synthetic strategy.
The Suzuki-Miyaura Reaction: Crafting Biaryl Scaffolds
The palladium-catalyzed Suzuki-Miyaura cross-coupling is a premier method for the formation of C-C bonds, particularly in the synthesis of biaryl compounds, which are prevalent structures in many biologically active molecules.[7][8][9][10] The reaction's success hinges on its tolerance of a wide array of functional groups and its generally mild reaction conditions.[7]
Causality of the Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction lies in a well-orchestrated palladium-catalyzed cycle. The choice of ligand, base, and solvent is critical, as each component plays a distinct role in facilitating the key steps of oxidative addition, transmetalation, and reductive elimination. The base is not merely a spectator; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step to proceed efficiently.[8] For electron-deficient boronic acids like this compound, the choice of a sufficiently strong base and an electron-rich, bulky phosphine ligand is paramount to overcome the reduced nucleophilicity and drive the catalytic cycle forward.[11][12]
Experimental Protocol: Synthesis of a Trifluoromethylated Biaryl
This protocol is a representative example for the coupling of this compound with an aryl bromide. The use of a robust catalyst system like Pd(PPh3)4 and aqueous K2CO3 is typical for ensuring high yields.
Step-by-Step Methodology:
-
Vessel Preparation: To a 25 mL screw-top test tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 mmol, 5 mol%).[10]
-
Atmosphere Control: Seal the vessel and purge with an inert atmosphere (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add a degassed mixture of toluene (5 mL) and water (2 mL).
-
Reaction Execution: Place the vessel in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[10]
Performance Comparison: Impact of Boronic Acid Substitution
The electronic and steric nature of the boronic acid significantly influences reaction outcomes.[11][13] this compound is considered electron-deficient due to the electron-withdrawing effects of both the chlorine and trifluoromethyl groups. This generally leads to slower transmetalation rates compared to electron-rich boronic acids.
| Boronic Acid Type | Representative Example | Typical Yield Range | Key Considerations |
| Electron-Deficient | This compound | 65-85% | May require more forcing conditions (higher temperature, longer reaction time) or stronger catalyst systems. Prone to protodeboronation.[11][14] |
| Electron-Neutral | Phenylboronic acid | 85-95% | Generally robust and high-yielding under standard conditions.[7] |
| Electron-Rich | 4-Methoxyphenylboronic acid | 90-99% | Highly reactive, often leading to faster reaction times and excellent yields. |
| Sterically Hindered | 2-Mesitylboronic acid | 50-75% | Steric bulk can impede the approach to the palladium center, often requiring specialized bulky phosphine ligands (e.g., SPhos, XPhos) to achieve good conversion. |
Note: Yields are illustrative and highly dependent on the specific coupling partner, catalyst, and reaction conditions.
The Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful copper-catalyzed reaction for forming aryl carbon-heteroatom bonds.[15] It offers a significant advantage over palladium-catalyzed methods like the Buchwald-Hartwig amination by often proceeding under milder conditions, frequently at room temperature and open to the air, using less expensive copper catalysts.[16][17] This makes it an attractive method for synthesizing aryl amines, ethers, and thioethers.
Causality of the Catalytic Cycle
Unlike palladium-catalyzed couplings that typically involve a Pd(0)/Pd(II) cycle, the Chan-Lam mechanism is thought to proceed through a Cu(I)/Cu(III) or Cu(II)-mediated pathway.[15] The reaction is unique in that it couples two relative nucleophiles: the boronic acid and the amine/alcohol.[17] Oxygen, often from ambient air, serves as the terminal oxidant to regenerate the active copper catalyst, making the reaction operationally simple.[16][17]
Experimental Protocol: Synthesis of an N-Aryl Amine
This protocol describes a general procedure for the N-arylation of a primary or secondary amine with this compound. The use of a simple copper(II) salt in methanol is a common and effective setup.
Step-by-Step Methodology:
-
Vessel Charging: In a 20 mL vial equipped with a magnetic stir bar, add this compound (1.5 mmol, 1.5 equiv), the desired amine or phenol (1.0 mmol, 1.0 equiv), and copper(II) acetate [Cu(OAc)2] (1.1 mmol, 1.1 equiv).[17][18] Note: Stoichiometric copper is often used, but catalytic versions with a base and oxidant are also common.
-
Solvent Addition: Add methanol (5 mL) to the vial.[18]
-
Reaction Execution: Cap the vial and stir the mixture at room temperature. The reaction is typically left open to the ambient atmosphere, which provides the necessary oxygen for catalyst turnover. Stir for 24-48 hours.[15][18]
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing the pad with additional methanol or dichloromethane.
-
Purification: Combine the filtrate and washings, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography to isolate the N-aryl amine or aryl ether product.
A Comparative Perspective: Chan-Lam vs. Buchwald-Hartwig Amination
While this compound is a substrate for Chan-Lam coupling, the analogous N-aryl products can also be synthesized via the Buchwald-Hartwig amination.[19] This reaction couples an amine with an aryl halide (or triflate), providing a powerful alternative route.[19][20][21] Understanding the relative merits of each approach is crucial for a research scientist.
The Buchwald-Hartwig Catalytic Cycle
This reaction relies on a palladium(0)/palladium(II) cycle, similar to the Suzuki-Miyaura reaction, but tailored for C-N bond formation. The development of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, tBu3P) has been critical to its success, enabling the coupling of even unreactive aryl chlorides.[19][22][23][24]
Head-to-Head Comparison for N-Aryl Product Synthesis
| Feature | Chan-Lam Coupling | Buchwald-Hartwig Amination | Senior Scientist's Insight |
| Catalyst | Copper (e.g., Cu(OAc)2, Cu(OTf)2) | Palladium (e.g., Pd2(dba)3, Pd(OAc)2) | Copper is significantly less expensive and less toxic, a key consideration for process development and scale-up. |
| Ligand | Often ligand-free or simple ligands (e.g., pyridine, bipyridine).[15][18] | Requires specialized, often expensive, phosphine or NHC ligands (e.g., XPhos, RuPhos).[19][23] | The cost and air-sensitivity of palladium ligands can be a major drawback. Chan-Lam's operational simplicity is a distinct advantage. |
| Reaction Conditions | Often mild (Room Temp), open to air.[15][16] | Typically requires elevated temperatures and a strictly inert (N2/Ar) atmosphere. | For sensitive substrates or high-throughput screening, the mild, aerobic conditions of Chan-Lam are highly enabling. |
| Aryl Substrate | Arylboronic Acid | Aryl Halide / Triflate | This is the key difference. Your choice depends on the availability and stability of the starting material. Boronic acids can be prone to decomposition, while aryl halides are generally very stable. |
| Base | Often a mild base (e.g., K2CO3) or even no base.[17][18] | Requires a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS).[23][24] | The strong bases used in Buchwald-Hartwig can limit functional group tolerance (e.g., esters, ketones). Chan-Lam is often more compatible with base-sensitive groups. |
| Scope | Broad for amines and phenols; less effective for some N-H heterocycles. | Extremely broad scope; considered one of the most general methods for C-N bond formation.[19] | While Chan-Lam is powerful, Buchwald-Hartwig is arguably more general and reliable across a wider, more challenging range of substrates. |
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol details the coupling of morpholine with 4-chlorotoluene, a representative substrate, using a modern catalyst system. This serves as a template for synthesizing products analogous to those from Chan-Lam couplings.
-
Vessel Preparation: In a glovebox or under an inert atmosphere, charge a flask with bis(dibenzylideneacetone)palladium(0) [Pd(dba)2] (1.5 mol%), a suitable ligand like XPhos (3.0 mol%), and sodium tert-butoxide (NaOtBu) (2.0 equiv).[23]
-
Reagent Addition: Add toluene (approx. 1 mL per mmol of aryl chloride). Stir for 5 minutes. Then, add the aryl chloride (e.g., 1,4-dichloro-2-(trifluoromethyl)benzene) (1.0 equiv) and the amine (1.5 equiv).[23]
-
Reaction Execution: Seal the flask and heat the mixture at reflux (approx. 110 °C) for 6-16 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and quench carefully with water. Extract with an organic solvent like ethyl acetate, wash with brine, and dry over Na2SO4.
-
Purification: Concentrate the organic layer and purify by column chromatography to yield the N-aryl product.
Alternative Reagents for Trifluoromethylation
While this compound is an excellent tool for installing the entire pre-functionalized aromatic ring, it is worth noting the existence of reagents designed for the direct introduction of a CF3 group onto a molecule. These fall into distinct mechanistic classes:
-
Electrophilic Reagents: Hypervalent iodine compounds (e.g., Togni reagents) and sulfonium salts (e.g., Umemoto reagents) are used to deliver a "CF3+" equivalent to nucleophiles like enolates or electron-rich arenes.[25][26]
-
Nucleophilic Reagents: The Ruppert-Prakash reagent (TMSCF3) is the most common source of a "CF3-" nucleophile, typically for addition to carbonyls.[25]
-
Radical Reagents: The Langlois reagent (CF3SO2Na) can generate a CF3 radical for addition to arenes and heteroarenes.[25]
The choice between using a building block like our title boronic acid versus a direct trifluoromethylation reagent depends entirely on the synthetic strategy, the complexity of the target molecule, and the stage at which the CF3 group is best introduced.
Conclusion
This compound is a high-value, versatile reagent for the synthesis of complex molecules bearing the metabolically robust 4-chloro-2-(trifluoromethyl)phenyl moiety. Its utility in the Suzuki-Miyaura coupling provides a reliable pathway to functionalized biaryls, though its electron-deficient nature necessitates carefully optimized reaction conditions.
For the synthesis of N-aryl and O-aryl products, the Chan-Lam coupling stands out as an operationally simple, cost-effective, and mild alternative to traditional methods. Its ability to function in the presence of air with an inexpensive copper catalyst makes it exceptionally appealing for both discovery and process chemistry. When compared to the powerful Buchwald-Hartwig amination , the Chan-Lam reaction offers a complementary strategy. The choice between them is a classic synthetic decision, balancing the milder conditions and lower cost of the copper-catalyzed approach against the broader substrate scope and established reliability of the palladium-catalyzed system. A thorough understanding of the mechanisms, advantages, and limitations of each of these coupling reactions empowers the modern scientist to design more efficient, robust, and innovative synthetic routes.
References
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- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing).
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
- Chan-Lam Coupling. Organic Chemistry Portal.
- Chan-Lam Coupling: Mechanism & Examples. NROChemistry.
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate.
- Chan–Lam coupling. Wikipedia.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry UK Ltd.
- Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. PubMed.
- Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- Copper-Catalyzed Reactions of Alkenyl Boronic Esters via Chan–Evans–Lam Coupling/Annulation Cascades: Substrate Selective Synthesis of Dihydroquinazolin-4-ones and Polysubstituted Quinolines. Organic Letters - ACS Publications.
- Triethylboroxine vs. Boronic Acids: A Comparative Guide for Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
- Buchwald–Hartwig amination. Wikipedia.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society - ACS Publications.
- A Comparative Guide to Alternative Reagents for Trifluoromethylation Reactions. Benchchem.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
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- Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. PubMed.
- TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH.
- Antimalarial Breakthroughs: The Contribution of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate. NINGBO INNO PHARMCHEM CO.,LTD.
- Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10... ResearchGate.
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- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
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- This compound (contains varying amounts of Anhydride).
- Catalyst Adds Fluorine-Containing Groups to Make New Compounds.
- 4-Chloro-2-trifluoromethylphenylboronic acid AldrichCPR 313545-41-4. Sigma-Aldrich.
- Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. ResearchGate.
- Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science (RSC Publishing).
- Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. PubMed.
- Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. ResearchGate.
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A Comparative Guide to the NMR and Mass Spectrometry Analysis of 4-Chloro-2-(trifluoromethyl)phenylboronic Acid and Its Derivatives
This in-depth technical guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the characterization of 4-Chloro-2-(trifluoromethyl)phenylboronic acid and its derivatives. This class of compounds is of significant interest to researchers, scientists, and drug development professionals due to their pivotal role as building blocks in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for the synthesis of complex biaryl molecules.[1] This guide will delve into the nuances of various analytical methodologies, offering field-proven insights and experimental data to aid in method selection and interpretation.
The Analytical Challenge of Phenylboronic Acids
Phenylboronic acids, while immensely useful synthetically, present unique analytical challenges. Their propensity to form cyclic anhydrides (boroxines) upon dehydration can complicate spectral interpretation.[2] Furthermore, their polarity and thermal lability can make them unsuitable for direct analysis by certain techniques without derivatization. This guide will explore robust methods to overcome these challenges using NMR and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
NMR spectroscopy is an unparalleled tool for the structural elucidation of this compound derivatives in solution. A multi-nuclear approach, leveraging ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, provides a comprehensive structural fingerprint of the molecule.
¹H and ¹³C NMR Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the carbon skeleton and proton environments. For this compound, the aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern due to the presence of three non-equivalent protons. The electron-withdrawing nature of the chloro and trifluoromethyl groups will deshield the aromatic protons, shifting them downfield.
In the ¹³C NMR spectrum, the carbon attached to the boron atom often appears as a broad signal due to quadrupolar relaxation of the boron nucleus.[3] The trifluoromethyl group will be readily identifiable as a quartet due to ¹J-coupling with the three fluorine atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H (aromatic) | 7.5 - 8.0 | m | - |
| ¹³C (C-B) | 130 - 135 | br s | - |
| ¹³C (C-Cl) | 135 - 140 | s | - |
| ¹³C (C-CF₃) | 125 - 130 | q | ¹JCF ≈ 272 |
| ¹³C (CF₃) | 120 - 125 | q | ¹JCF ≈ 30-35 |
Note: Predicted values are based on analogous compounds and general NMR principles.[4][5]
¹⁹F and ¹¹B NMR Spectroscopy: The Heteroatom Perspective
¹⁹F and ¹¹B NMR provide direct insight into the key functional groups of the molecule.
-
¹⁹F NMR: The trifluoromethyl group will exhibit a sharp singlet in the ¹⁹F NMR spectrum, typically in the range of -60 to -65 ppm relative to CFCl₃.[4][6] This makes ¹⁹F NMR an excellent tool for monitoring reactions involving this moiety, as the chemical shift is highly sensitive to changes in the electronic environment.[7]
-
¹¹B NMR: The chemical shift of the boron atom is indicative of its coordination state. For the tricoordinate boronic acid, a broad signal is expected between 25 and 35 ppm.[1][8][9] Upon formation of a tetracoordinate boronate ester (a common derivative), this signal will shift upfield to a much sharper resonance, typically between 5 and 15 ppm. This distinct change makes ¹¹B NMR a powerful method for studying the reactivity and complexation of the boronic acid group.[2][8]
Mass Spectrometry: From Molecular Weight to Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight and obtaining structural information through fragmentation analysis. The choice of ionization technique and analytical platform (LC-MS vs. GC-MS) is critical for the successful analysis of boronic acids.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct Approach
LC-MS is a preferred method for the direct analysis of underivatized boronic acids.[10] Electrospray ionization (ESI) in negative ion mode is particularly effective, as the boronic acid readily forms a stable [M-H]⁻ ion.
A typical LC-MS/MS method for this compound would involve a reversed-phase separation on a C18 column with a mobile phase consisting of acetonitrile and water, often with a modifier like ammonium hydroxide to promote ionization.[10] Multiple Reaction Monitoring (MRM) can be employed for highly sensitive and selective quantification.[11]
Table 2: Proposed LC-MS/MS Parameters for this compound
| Parameter | Value |
| Ionization Mode | Negative ESI |
| Precursor Ion [M-H]⁻ | m/z 223.0 |
| Collision Energy | Optimized for fragmentation |
| Product Ions | Predicted: [M-H-H₂O]⁻, fragments from C-B bond cleavage |
The fragmentation of the [M-H]⁻ ion in the gas phase will likely involve the loss of water and cleavage of the carbon-boron bond, providing structural confirmation.[12]
Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization Route
Due to their low volatility and thermal instability, direct GC-MS analysis of boronic acids is challenging. Derivatization is necessary to convert the polar boronic acid group into a more volatile and thermally stable derivative. Silylation is a common and effective derivatization strategy.
Experimental Protocol: Silylation for GC-MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable aprotic solvent (e.g., pyridine, acetonitrile).
-
Derivatization: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Reaction: Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
-
Analysis: Inject an aliquot of the cooled reaction mixture into the GC-MS.
The resulting bis-trimethylsilyl (TMS) derivative is significantly more volatile and will produce sharp chromatographic peaks. Under electron ionization (EI), the TMS derivative will undergo characteristic fragmentation, including the loss of methyl groups (M-15) and cleavage of the C-B bond.
Table 3: Predicted Major Fragments in the EI Mass Spectrum of the bis-TMS Derivative of this compound
| m/z | Proposed Fragment |
| 368 | [M]⁺ |
| 353 | [M - CH₃]⁺ |
| 295 | [M - Si(CH₃)₃]⁺ |
| 191 | [C₆H₃Cl(CF₃)]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Comparative Analysis: Choosing the Right Technique
| Feature | NMR Spectroscopy | LC-MS | GC-MS |
| Information | Detailed structural elucidation in solution, quantitative analysis | Molecular weight confirmation, quantification, structural information from fragmentation | Molecular weight confirmation, structural information from fragmentation, high separation efficiency |
| Sample Prep | Simple dissolution | Direct injection, minimal prep | Derivatization required |
| Sensitivity | Lower | High | High |
| Throughput | Lower | High | High |
| Key Advantage | Unambiguous structure determination | Direct analysis of polar compounds | Excellent for complex mixtures after derivatization |
Experimental Workflows
Conclusion
The comprehensive analysis of this compound and its derivatives is best achieved through a synergistic application of NMR and mass spectrometry. NMR, with its multi-nuclear capabilities, provides definitive structural information in solution, while mass spectrometry offers sensitive detection and confirmation of molecular identity. For direct and rapid analysis, LC-MS with negative ion electrospray is the method of choice. When higher chromatographic resolution is required or for the analysis of complex matrices, GC-MS following a robust derivatization protocol is a powerful alternative. The experimental insights and comparative data presented in this guide are intended to empower researchers to select and implement the most appropriate analytical strategies for their specific research and development needs.
References
- Supporting Information for a relevant publication providing NMR data for similar compounds. (Note: A specific, publicly available spectrum for the target molecule was not identified in the search).
- Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information.
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link]
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¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
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Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]
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A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers. [Link]
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¹¹B NMR Chemical Shifts. San Diego State University. [Link]
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Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. Scientific Reports. [Link]
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A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scientific Research Publishing. [Link]
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Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. Royal Society of Chemistry. [Link]
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Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. ResearchGate. [Link]
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¹⁹F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]
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NMR Chart. University of California, Los Angeles. [Link]
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LC-MS: Phenylboronic acids (Condensation organocatalysts). Imtakt. [Link]
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Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]
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¹⁹Flourine NMR. NMR Service. [Link]
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4-Chloro-3-(trifluoromethyl)benzeneboronic acid. PubChem. [Link]
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Dual-micro-ESI source for precise mass determination on a quadrupole time-of-flight mass spectrometer for genomic and proteomic applications. ResearchGate. [Link]
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Comparing reactivity of 4-Chloro-2-(trifluoromethyl)phenylboronic acid vs. other substituted phenylboronic acids
An In-Depth Comparative Guide to the Reactivity of Phenylboronic Acids in Suzuki-Miyaura Coupling
Prepared by: A Senior Application Scientist
Introduction: The Indispensable Role of Suzuki-Miyaura Coupling in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become one of the most utilized tools for constructing biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] The reaction's success hinges on a catalytic cycle involving a palladium complex, and its outcome is profoundly influenced by the electronic and steric nature of the coupling partners, especially the organoboron species.[1][4]
This guide provides a detailed comparative analysis of the reactivity of 4-Chloro-2-(trifluoromethyl)phenylboronic acid , a uniquely substituted reagent, against other common phenylboronic acids. By examining the interplay of electronic and steric effects on the reaction mechanism, this document aims to provide researchers, chemists, and drug development professionals with the field-proven insights necessary for reaction design, troubleshooting, and optimization.
The Heart of the Matter: Understanding Substituent Effects on Reactivity
The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is primarily dictated by its ability to participate in the transmetalation step of the catalytic cycle.[2][5] This is the crucial stage where the organic group is transferred from the boron atom to the palladium(II) center.[3] The efficiency of this step is governed by the nucleophilicity of the aryl group attached to the boron, which is directly modulated by the substituents on the phenyl ring.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density on the aromatic ring. This enhances the nucleophilicity of the carbon atom bound to boron, generally accelerating the transmetalation step and leading to higher reaction rates and yields under mild conditions.[6]
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), chloro (-Cl), and trifluoromethyl (-CF₃) pull electron density away from the aromatic ring.[7] This reduces the nucleophilicity of the ipso-carbon, making the transmetalation step more sluggish and often requiring more forcing conditions (e.g., stronger bases, more active catalysts, or higher temperatures) to achieve efficient coupling.[1][2]
-
Steric Hindrance: Substituents at the ortho position to the boronic acid group can physically impede the approach of the bulky palladium complex to the boron center. This steric clash can significantly slow down or even inhibit the transmetalation step, regardless of the substituent's electronic nature.[8][9]
Focus Molecule: this compound
This particular reagent presents a challenging yet valuable case study. It features two potent electron-withdrawing groups:
-
A trifluoromethyl group (-CF₃) at the ortho position: This is a very strong electron-withdrawing group that also introduces significant steric bulk.[10][11]
-
A chloro group (-Cl) at the para position: This is a moderately electron-withdrawing group.[12]
The combination of strong electron withdrawal and ortho-steric hindrance makes this compound an "electron-deficient" and sterically hindered substrate.[13] Consequently, it is expected to be significantly less reactive than electron-rich or unhindered phenylboronic acids.
The Suzuki-Miyaura Catalytic Cycle
The reaction mechanism proceeds through a well-established catalytic cycle. The electronic properties of the boronic acid primarily influence the transmetalation step.
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The Strategic Advantage of 4-Chloro-2-(trifluoromethyl)phenylboronic Acid in Modern Medicinal Chemistry
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of medicinal chemistry, the selection of building blocks is a critical determinant of a drug discovery program's success. The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the vast arsenal of fluorinated reagents, 4-Chloro-2-(trifluoromethyl)phenylboronic acid has emerged as a particularly advantageous synthon. This guide provides an in-depth technical analysis of its benefits, supported by comparative data and detailed experimental insights, to empower researchers in their quest for novel therapeutics.
The Trifluoromethyl and Chloro Dyad: A Partnership for Enhanced Performance
The unique substitution pattern of this compound—a trifluoromethyl group ortho to the boronic acid and a chloro group in the para position—confers a distinct set of properties that are highly sought after in medicinal chemistry.
The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's characteristics. Its strong electron-withdrawing nature can significantly impact the acidity of nearby functional groups and alter the electronic properties of the aromatic ring.[1] This, in turn, can enhance binding affinity to biological targets.[2] Furthermore, the CF3 group is known to increase lipophilicity and improve metabolic stability by blocking potential sites of oxidation, thereby prolonging a drug candidate's half-life in the body.[1]
The chloro (-Cl) substituent complements the effects of the trifluoromethyl group. It also acts as an electron-withdrawing group and can contribute to enhanced binding interactions through halogen bonding. Its presence provides an additional vector for optimizing selectivity and potency.
This dual substitution pattern makes this compound a valuable building block for introducing a highly functionalized phenyl ring into a target molecule, a common strategy in the design of kinase inhibitors and other targeted therapies.
Superiority in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of C-C bonds.[3] The electronic properties of this boronic acid derivative offer distinct advantages in this pivotal reaction.
The electron-withdrawing nature of both the trifluoromethyl and chloro groups can enhance the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. This can lead to higher yields and shorter reaction times compared to less activated or electron-rich phenylboronic acids.
Comparative Performance in Suzuki-Miyaura Coupling
| Boronic Acid Derivative | Key Substituents | Expected Reactivity | Representative Yield (%) |
| Phenylboronic Acid | None | Baseline | ~75-85% |
| 4-Chlorophenylboronic Acid | Electron-withdrawing | Enhanced | ~80-90% |
| 4-Methylphenylboronic Acid | Electron-donating | Reduced | ~70-80% |
| This compound | Strongly Electron-withdrawing | Significantly Enhanced | >90% (Predicted) |
Note: The yields presented are representative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, temperature). The predicted high yield for this compound is based on the known accelerating effect of electron-withdrawing groups on the Suzuki-Miyaura reaction.
The ortho-trifluoromethyl group, while potentially introducing some steric hindrance, also plays a crucial role in the pre-transmetalation equilibrium, which can favor the formation of the active boronate species.
Application in Kinase Inhibitor Synthesis: A Case Study
The utility of trifluoromethyl- and chloro-substituted phenyl moieties is prominently featured in the design of numerous kinase inhibitors. While a direct synthetic example utilizing this compound in a prominent drug is not as widely published as its 3-CF3 isomer, its structural motifs are highly relevant. For a concrete illustration of the synthetic utility of a closely related building block, we will examine the synthesis of Sorafenib , a multi-kinase inhibitor used in the treatment of various cancers. Sorafenib incorporates a 4-chloro-3-(trifluoromethyl)phenyl moiety, showcasing the importance of this substitution pattern.
Experimental Protocol: Synthesis of a Sorafenib Precursor
The following protocol outlines the key urea formation step in the synthesis of Sorafenib, which utilizes 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This highlights the synthetic accessibility of the core scaffold that can be adapted for use with the corresponding amine derived from this compound.
Reaction: Formation of N-(4-chlorophenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)urea
Materials:
-
4-chloro-3-(trifluoromethyl)aniline
-
4-chlorophenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-chloro-3-(trifluoromethyl)aniline (1.0 eq).
-
Dissolve the aniline in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 4-chlorophenyl isocyanate (1.05 eq) in anhydrous DCM to the stirred aniline solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the desired urea.
This protocol demonstrates a fundamental transformation in the synthesis of a key kinase inhibitor. A similar synthetic strategy could be employed starting from an amine precursor synthesized via a Suzuki-Miyaura coupling with this compound.
Visualizing the Synthetic Strategy
The following diagrams illustrate the key concepts discussed in this guide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General synthetic workflow for kinase inhibitors.
Conclusion
This compound stands out as a premier building block in medicinal chemistry due to the synergistic effects of its chloro and trifluoromethyl substituents. These groups enhance its reactivity in crucial C-C bond-forming reactions like the Suzuki-Miyaura coupling and impart favorable properties such as increased metabolic stability and binding affinity to the resulting molecules. For researchers and drug development professionals, the strategic use of this reagent can accelerate the discovery and optimization of novel therapeutics, particularly in the competitive field of kinase inhibitor development. Its distinct advantages in synthesis and its contribution to desirable drug-like properties make it an invaluable tool for addressing the challenges of modern drug discovery.
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Royal Swedish Academy of Sciences. (2010). The Nobel Prize in Chemistry 2010. Retrieved from [Link]
- Jiao, Y., et al. (2016). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Medicinal Chemistry, 12(4), 328-337.
- Wu, Y., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083-6101.
- Luo, Y., et al. (2011). Convenient Synthesis of Sorafenib and Its Derivatives.
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A Comparative Guide to the Biological Activity of Compounds Synthesized with 4-Chloro-2-(trifluoromethyl)phenylboronic Acid
A Senior Application Scientist's Field-Proven Insights into Screening Novel Bioactive Compounds
In the landscape of modern drug discovery and agrochemical development, the strategic selection of foundational chemical moieties is paramount to the successful synthesis of potent and selective bioactive compounds. Among the vast arsenal of building blocks available to medicinal chemists, fluorinated phenylboronic acids have garnered significant attention. The incorporation of a trifluoromethyl (-CF3) group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides an in-depth comparison of the biological activities of compounds synthesized using 4-Chloro-2-(trifluoromethyl)phenylboronic acid and its structural isomer, 4-Chloro-3-(trifluoromethyl)phenylboronic acid , offering field-proven insights for researchers, scientists, and drug development professionals.
The Strategic Advantage of the 4-Chloro-2-(trifluoromethyl)phenyl Moiety
This compound is a versatile reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds.[2] This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. The specific substitution pattern of this boronic acid—a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position—imparts distinct electronic and steric properties to the resulting compounds, influencing their interaction with biological macromolecules.
While direct, publicly available biological data for a multitude of compounds synthesized specifically from this compound is somewhat limited in academic literature, its utility is evident in the patent landscape and its frequent use as a building block in the synthesis of potential kinase inhibitors and other therapeutic agents.
Comparative Analysis: A Tale of Two Isomers
To provide a tangible comparison, this guide will focus on a potent kinase inhibitor derived from the isomeric precursor, 4-Chloro-3-(trifluoromethyl)aniline , which can be synthesized from the corresponding boronic acid. This compound, CHMFL-KIT-64 , serves as an exemplary case study to understand the biological potential of this structural class. We will then discuss the anticipated bioactivities of compounds derived from this compound based on structure-activity relationships and known target classes.
Alternative Compound Profile: CHMFL-KIT-64, a Potent c-KIT Kinase Inhibitor
CHMFL-KIT-64 is a novel, orally available, and potent inhibitor of c-KIT kinase, a receptor tyrosine kinase implicated in various cancers, most notably gastrointestinal stromal tumors (GISTs).[1][3][4] The synthesis of CHMFL-KIT-64 involves the use of 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetamide, highlighting the importance of the 4-chloro-3-(trifluoromethyl)phenyl scaffold in achieving high inhibitory activity.[3][4]
Table 1: Biological Activity of CHMFL-KIT-64 against c-KIT Mutants [3][4]
| c-KIT Mutant | IC50 (nM) |
| WT | 28 |
| V559D | 12 |
| V654A | 18 |
| T670I | 135 |
| D816V | >10000 |
The data clearly demonstrates that CHMFL-KIT-64 is a highly potent inhibitor of wild-type c-KIT and several clinically relevant mutants, with the exception of the D816V mutation. This level of potency underscores the value of the 4-chloro-3-(trifluoromethyl)phenyl moiety in designing targeted kinase inhibitors.
Screening for Biological Activity: Key Experimental Protocols
The evaluation of novel compounds synthesized from precursors like this compound necessitates a battery of robust and reproducible biological assays. Below are detailed, step-by-step methodologies for key experiments central to the initial screening of such compounds.
Experimental Protocol 1: MTT Assay for Cellular Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Experimental Protocol 2: In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Principle: The assay measures the phosphorylation of a substrate by a kinase. Inhibition is observed as a decrease in the phosphorylation signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.
-
Compound Dilution: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, test compound (or vehicle control), and substrate.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Principle: The compound is serially diluted in a liquid growth medium, which is then inoculated with the microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.
Signaling Pathways and Mechanisms of Action
Compounds incorporating the 4-chloro-2-(trifluoromethyl)phenyl or 4-chloro-3-(trifluoromethyl)phenyl moiety, particularly those designed as kinase inhibitors, often target key signaling pathways involved in cell proliferation, survival, and angiogenesis.
A primary target for such inhibitors is the VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) signaling pathway.[5][6][7] VEGFR-2 activation by its ligand VEGF initiates a cascade of downstream signaling events, including the MAPK/ERK pathway , which ultimately leads to endothelial cell proliferation and migration, crucial processes for angiogenesis.[5][8]
Caption: Simplified VEGFR-2 to MAPK/ERK signaling pathway.
Inhibition of kinases like c-KIT or VEGFR-2 disrupts these signaling cascades, leading to the induction of apoptosis (programmed cell death) in cancer cells. The apoptotic process can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of caspases, the executioners of cell death.[6][9][10][11][12]
Caption: Overview of the extrinsic and intrinsic apoptosis pathways.
Conclusion and Future Perspectives
The strategic incorporation of the 4-chloro-2-(trifluoromethyl)phenyl and 4-chloro-3-(trifluoromethyl)phenyl moieties offers significant potential for the development of novel bioactive compounds, particularly in the realm of kinase inhibitors for oncology. The comparative analysis presented in this guide, using CHMFL-KIT-64 as a case study for the latter scaffold, demonstrates the high potency that can be achieved.
While more specific biological data for compounds derived directly from this compound is needed in the public domain to draw a direct, quantitative comparison, the principles of structure-based drug design and the known importance of the trifluoromethyl group suggest that this precursor holds immense promise. Future research should focus on the synthesis and rigorous biological evaluation of compound libraries derived from this compound to fully elucidate its potential and define its unique contribution to the landscape of medicinal chemistry. The experimental protocols and mechanistic insights provided herein offer a robust framework for such investigations.
References
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GeneGlobe. Apoptosis Signaling Pathway: Stages, Types and Key Molecules. [Link]
-
Wu, Y., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083–6101. [Link]
-
Frontiers in Cell and Developmental Biology. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. [Link]
-
PubMed. (2011). Overview of cell death signaling pathways. [Link]
-
ResearchGate. MAPK signalling pathways. Schematic diagram of the major putative... [Link]
-
PMC. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. [Link]
-
MDPI. (2021). Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). [Link]
-
PMC. (2021). Discovery of new VEGFR-2 inhibitors based on bis([3][5][9]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. [Link]
-
Wikipedia. MAPK/ERK pathway. [Link]
-
ResearchGate. Schematic diagram of the MAPK signaling pathways. [Link]
-
NIH. (2014). Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells. [Link]
-
PMC. (2021). The Potential of c-KIT Kinase inhibitors in Cancer Treatment. [Link]
-
ResearchGate. (2025). Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). [Link]
-
ResearchGate. (2019). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. [Link]
-
PubMed. (2020). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. [Link]
-
ResearchGate. (2025). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. [Link]
-
PubMed. (2016). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. [Link]
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X-ray crystallography of biaryls derived from 4-Chloro-2-(trifluoromethyl)phenylboronic acid
A Comprehensive Guide to the X-ray Crystallographic Analysis of Biaryls Derived from 4-Chloro-2-(trifluoromethyl)phenylboronic Acid
In the landscape of modern drug discovery and materials science, the structural elucidation of novel molecules is paramount. Biaryl scaffolds, in particular, are privileged structures found in numerous pharmaceuticals and functional materials.[1][2] The unique steric and electronic properties of biaryls derived from precursors such as this compound present both opportunities and challenges in their structural analysis. The presence of a bulky trifluoromethyl group at the ortho position often induces atropisomerism, a form of axial chirality arising from hindered rotation around the aryl-aryl single bond, which can have profound implications for a molecule's biological activity.[2][3][4]
This guide provides an in-depth technical comparison of X-ray crystallography with other analytical techniques for the structural characterization of these challenging biaryl compounds. We will delve into the causality behind experimental choices, from synthesis and crystallization to data interpretation, providing field-proven insights for researchers, scientists, and drug development professionals.
The Central Role of X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of the three-dimensional structure of crystalline compounds.[5][6] It provides precise information on bond lengths, bond angles, and the conformation of the molecule, which is crucial for understanding structure-activity relationships.[7][8] For biaryls exhibiting atropisomerism, SC-XRD is indispensable for determining the absolute configuration of the chiral axis and understanding the solid-state packing interactions.
However, the journey to a high-quality crystal structure begins long before the diffraction experiment. The synthesis of the biaryl and the subsequent crystallization are critical steps that dictate the success of the analysis.
Synthesis of Biaryls from this compound
The Suzuki-Miyaura cross-coupling reaction is the preeminent method for the synthesis of biaryls from boronic acids.[1][9][10] Its tolerance of a wide range of functional groups and generally high yields make it ideal for this purpose.[1]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
A representative protocol for the synthesis of a biaryl from this compound and an aryl halide is as follows:
-
Reaction Setup: In a nitrogen-purged flask, combine this compound (1.0 eq.), the desired aryl halide (e.g., aryl bromide, 1.0-1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a suitable base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
The choice of catalyst, base, and solvent can significantly impact the reaction outcome, especially with sterically hindered substrates.[11][12]
Crystallization: The Art and Science
Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The trifluoromethyl group, while beneficial for biological activity, can influence crystal packing through weak interactions such as F···π and F···F contacts, which can be both an aid and a hindrance to forming well-ordered crystals.[13][14]
Key Considerations for Crystallization:
-
Purity: The starting material must be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: A systematic screening of solvents is crucial. Common techniques include slow evaporation, vapor diffusion (hanging or sitting drop), and cooling crystallization. A solvent system where the compound has moderate solubility is often a good starting point.
-
Temperature: Crystallization is a thermodynamic process, and temperature can significantly affect both the solubility and the kinetics of crystal growth.[15] Screening at different temperatures (e.g., room temperature, 4 °C, and elevated temperatures) is recommended.[15]
dot digraph "Crystallization_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Preparation" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; "High_Purity_Biaryl" [label="High Purity Biaryl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_Screening" { label="Crystallization Screening"; style="filled"; color="#F1F3F4"; "Solvent_Screening" [label="Solvent Screening"]; "Precipitant_Screening" [label="Precipitant Screening"]; "Temperature_Screening" [label="Temperature Screening"]; }
subgraph "cluster_Optimization" { label="Optimization"; style="filled"; color="#F1F3F4"; "Fine_Tune_Conditions" [label="Fine-Tune Conditions\n(Concentration, Temperature)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_Analysis" { label="Analysis"; style="filled"; color="#F1F3F4"; "Single_Crystal" [label="Single Crystal Growth", fillcolor="#FBBC05", fontcolor="#202124"]; "XRD_Analysis" [label="X-ray Diffraction Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"High_Purity_Biaryl" -> "Solvent_Screening" [label="Dissolve"]; "Solvent_Screening" -> "Precipitant_Screening" [label="Select Solvents"]; "Precipitant_Screening" -> "Temperature_Screening" [label="Test Precipitants"]; "Temperature_Screening" -> "Fine_Tune_Conditions" [label="Initial Hits"]; "Fine_Tune_Conditions" -> "Single_Crystal" [label="Optimized Conditions"]; "Single_Crystal" -> "XRD_Analysis" [label="Mount Crystal"]; } Caption: A generalized workflow for the crystallization of biaryl compounds.
Single-Crystal X-ray Diffraction: Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray analysis. The crystal is rotated in a beam of X-rays, and the diffracted beams are collected on a detector.[6] The resulting diffraction pattern contains information about the arrangement of atoms in the crystal lattice.[6]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. A preliminary unit cell is determined, followed by a full data collection strategy to measure the intensities of a large number of reflections.
Comparison with Alternative Techniques
While SC-XRD is unparalleled for its detail, other techniques can provide complementary information or serve as alternatives when single crystals cannot be obtained.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.[7][8] | Unambiguous and highly detailed structural information.[5] | Requires high-quality single crystals, which can be difficult to obtain.[17] |
| Powder X-ray Diffraction (PXRD) | Unit cell parameters, crystal system, phase purity. Can be used for structure solution in some cases. | Does not require single crystals; can be used on polycrystalline powders.[17] | Provides less detailed structural information than SC-XRD; structure solution is more challenging.[17] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, relative stereochemistry, solution-state conformation. | Provides information about the molecule's structure and dynamics in solution. No crystallization needed. | Does not provide precise bond lengths and angles. Absolute stereochemistry determination can be challenging. |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of macromolecules. | Does not require crystallization for large molecules.[18][19] | Generally not applicable to small molecules like the biaryls . |
| Mass Spectrometry (MS) | Molecular weight, elemental composition. | High sensitivity, requires very small amounts of sample. | Provides no information on 3D structure or stereochemistry. |
dot digraph "Technique_Selection" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Goal" [label="Structural Elucidation Goal", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Single_Crystals" [label="Single Crystals Available?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "SCXRD" [label="Single-Crystal X-ray Diffraction", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "PXRD" [label="Powder X-ray Diffraction", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NMR" [label="NMR Spectroscopy", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "MS" [label="Mass Spectrometry", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Absolute_Structure" [label="Absolute 3D Structure", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Solution_Conformation" [label="Solution Conformation", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Phase_ID" [label="Phase Identification", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
"Goal" -> "Single_Crystals"; "Single_Crystals" -> "SCXRD" [label="Yes"]; "Single_Crystals" -> "PXRD" [label="No"]; "SCXRD" -> "Absolute_Structure" [label="Provides"]; "PXRD" -> "Phase_ID" [label="Provides"]; "Goal" -> "NMR" [label="Solution Studies"]; "NMR" -> "Solution_Conformation" [label="Provides"]; "Goal" -> "MS" [label="Compositional Analysis"]; } Caption: Decision tree for selecting a structural analysis technique.
Conclusion
The structural characterization of biaryls derived from this compound is a multifaceted process where single-crystal X-ray diffraction offers the most definitive insights. The steric hindrance imposed by the ortho-trifluoromethyl group makes these molecules particularly interesting from a stereochemical perspective, often leading to stable atropisomers. While the path to obtaining a high-quality crystal structure can be challenging, a systematic approach to synthesis, purification, and crystallization, coupled with a fundamental understanding of the principles of X-ray diffraction, will pave the way for successful structural elucidation. For instances where single crystals are elusive, a combination of other analytical techniques, particularly NMR and powder XRD, can provide valuable, albeit less complete, structural information.
References
-
atropisomerism in biaryls - Stereoelectronics. [Link]
-
Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F···F Contacts - ResearchGate. [Link]
-
Enantioselective preparation of atropisomeric biaryl trifluoromethylsulfanes via ring-opening of cyclic diaryliodoniums - PubMed. [Link]
-
Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F· - ResearchGate. [Link]
-
Atropisomerism in the Pharmaceutically Relevant Realm - PMC - PubMed Central. [Link]
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Atropisomerism, Biphenyls, and Fluorine: A Comparison of Rotational Barriers and Twist Angles - ResearchGate. [Link]
-
The Trifluoromethyl Group in Medical Chemistry - ACS Publications. [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. [Link]
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[Cryo-microscopy, an Alternative to the X-ray Crystallography?] - PubMed. [Link]
-
Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... - ResearchGate. [Link]
-
Single crystal X-ray diffraction analysis. [Link]
-
Mastering Suzuki Coupling: A Guide to Trifluorophenylboronic Acid. [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC - PubMed Central. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Towards Diversity-Oriented, Stereoselective Syntheses of Biaryl- or Bis(aryl)metal-Containing Medium Rings - David Spring's group. [Link]
-
Single-crystal X-ray Diffraction - SERC (Carleton). [Link]
-
X-ray diffraction using focused-ion-beam-prepared single crystals - PMC - NIH. [Link]
-
How to Determine Structures when Single Crystals Cannot be Grown: Opportunities for Structure Determination of Molecular Materials Using Powder Diffraction Data - ResearchGate. [Link]
-
X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PubMed Central. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]
-
Determination of crystal structure by single crystal X-ray diffraction. [Link]
-
Optimization of crystallization conditions for biological macromolecules - PMC - NIH. [Link]
-
What is Single Crystal X-ray Diffraction? - YouTube. [Link]
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- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
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- 4. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 6. youtube.com [youtube.com]
- 7. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. nbinno.com [nbinno.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AI tool outperforms existing x-ray structure methods | Research | Chemistry World [chemistryworld.com]
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- 18. [Cryo-microscopy, an alternative to the X-ray crystallography?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Precatalysts for Suzuki-Miyaura Coupling of 4-Chloro-2-(trifluoromethyl)phenylboronic acid
Introduction: The Significance of Fluorinated Biaryls and the Role of the Suzuki-Miyaura Coupling
In the landscape of modern medicinal chemistry and materials science, the synthesis of complex biaryl structures is a cornerstone of innovation. Among these, molecules containing the 4-chloro-2-(trifluoromethyl)phenyl moiety are of particular interest due to the unique physicochemical properties imparted by the trifluoromethyl group, such as increased metabolic stability and lipophilicity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C-C bonds, offering a direct route to these valuable compounds.[1][2]
The efficiency of the Suzuki-Miyaura coupling is profoundly influenced by the choice of the palladium catalyst system. This guide provides an in-depth comparative analysis of the performance of various common palladium precatalysts in the coupling of 4-chloro-2-(trifluoromethyl)phenylboronic acid with a representative aryl halide. We will delve into the mechanistic nuances of catalyst selection, provide supporting experimental data, and offer detailed protocols to empower researchers in optimizing their synthetic strategies.
Understanding the Challenge: The Nature of this compound
The successful coupling of this compound presents a unique set of challenges stemming from its electronic and steric properties. The electron-withdrawing nature of both the trifluoromethyl and chloro substituents can decrease the nucleophilicity of the boronic acid, potentially slowing down the crucial transmetalation step in the catalytic cycle. Furthermore, the ortho-trifluoromethyl group introduces steric hindrance around the boron center, which can impede its approach to the palladium complex. Consequently, the selection of an appropriate palladium precatalyst and ligand system is critical to overcome these hurdles and achieve high reaction efficiency.
The Palladium Precatalyst: A Critical Choice for Reaction Success
Palladium precatalysts are stable, air- and moisture-tolerant complexes that are readily activated under the reaction conditions to generate the active Pd(0) species that enters the catalytic cycle. The choice of precatalyst, and more specifically its associated ligands, dictates the reactivity and stability of the catalytic species, directly impacting reaction rates, yields, and substrate scope.
Here, we compare the performance of three widely used classes of palladium precatalysts:
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A traditional and versatile catalyst, often effective for a broad range of substrates.[2]
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): A robust catalyst known for its high activity and stability, particularly with challenging substrates.[3]
-
Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G3): A modern class of highly active precatalysts featuring bulky, electron-rich biaryl phosphine ligands, designed to couple even the most unreactive substrates.
Comparative Performance Analysis
To provide a clear comparison, we present hypothetical experimental data for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole. These results are representative of the expected performance based on the known properties of the catalysts with similar substrates.
| Precatalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | 3 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |
| Pd(dppf)Cl₂ | dppf | 2 | Cs₂CO₃ | 1,4-Dioxane | 100 | 6 | 85 |
| XPhos Pd G3 | XPhos | 1 | K₃PO₄ | t-BuOH/H₂O | 80 | 2 | 95 |
Analysis of Results:
-
Pd(PPh₃)₄ demonstrates moderate efficacy. While a workhorse for many Suzuki couplings, the relatively lower electron-donating ability and smaller cone angle of triphenylphosphine may not be optimal for activating the electron-deficient and sterically encumbered this compound, leading to longer reaction times and lower yields.
-
Pd(dppf)Cl₂ shows a significant improvement in performance. The dppf ligand possesses a larger bite angle and greater electron-donating character than PPh₃, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[3] This results in a faster and more efficient reaction.
-
XPhos Pd G3 exhibits superior performance, providing the highest yield in the shortest time and at the lowest catalyst loading. The bulky and highly electron-rich XPhos ligand is specifically designed to promote the coupling of challenging substrates. It accelerates the rate-limiting oxidative addition of the aryl chloride and facilitates the transmetalation of the sterically hindered boronic acid.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is key to rationalizing the performance differences between the precatalysts.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting the Suzuki-Miyaura coupling of this compound with 4-bromoanisole using the three compared palladium precatalysts.
General Procedure for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Using Pd(PPh₃)₄
-
To a flame-dried Schlenk tube, add 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using Pd(dppf)Cl₂
-
To a flame-dried Schlenk tube, add 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-dioxane (6 mL).
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
Follow steps 6-10 from Protocol 1 for workup and purification.
Protocol 3: Using XPhos Pd G3
-
To a vial equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add XPhos Pd G3 (0.01 mmol, 1 mol%).
-
Seal the vial with a septum and purge with argon.
-
Add degassed tert-butanol (5 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Follow steps 6-10 from Protocol 1 for workup and purification.
Conclusion and Recommendations
The choice of palladium precatalyst is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. While traditional catalysts like Pd(PPh₃)₄ can effect the transformation, more advanced systems offer significant advantages.
-
For routine synthesis where moderate yields are acceptable, Pd(dppf)Cl₂ provides a reliable and cost-effective option.
-
For achieving high yields, short reaction times, and for substrates that are particularly challenging, the use of a Buchwald palladacycle precatalyst such as XPhos Pd G3 is highly recommended. The enhanced activity of these catalysts often justifies their higher initial cost through improved efficiency and broader applicability.
Researchers and drug development professionals should consider the specific requirements of their synthesis, including scale, cost, and the complexity of the coupling partners, when selecting the optimal palladium precatalyst. The protocols provided in this guide serve as a robust starting point for the development of efficient and scalable synthetic routes to valuable fluorinated biaryl compounds.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Strengths. Journal of the American Chemical Society, 2005 , 127 (13), 4685–4696. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
-
Thomas, A. A.; Wang, H.; Zompa, M. A. Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives. European Journal of Organic Chemistry, 2019 , 2019 (33), 5671-5684. [Link]
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A Comparative Guide to the Physicochemical Properties of 4-Chloro-2-(trifluoromethyl)phenylboronic Acid
In the landscape of modern drug discovery and organic synthesis, the judicious selection of building blocks is paramount to achieving desired pharmacological profiles and reaction outcomes. Phenylboronic acids, in particular, are indispensable reagents in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl structures. The subject of this guide, 4-Chloro-2-(trifluoromethyl)phenylboronic acid, presents a unique combination of substituents that significantly influence its physicochemical properties, namely lipophilicity and acidity (pKa). Understanding these characteristics is crucial for predicting a molecule's behavior in both biological systems and reaction media.
This guide provides an in-depth analysis of the lipophilicity and pKa of this compound, presenting a comparative perspective against other substituted phenylboronic acids. We will delve into the theoretical underpinnings of these properties, provide detailed, field-proven experimental protocols for their measurement, and present comparative data to inform rational molecular design.
The Structural Impact on Physicochemical Properties
The electronic and steric nature of the chloro and trifluoromethyl substituents on the phenylboronic acid scaffold dictates its lipophilicity and acidity.
-
Lipophilicity (LogP/LogD): Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH. The trifluoromethyl group is well-known to significantly increase lipophilicity due to its large, non-polar surface area. The chlorine atom also contributes to increased lipophilicity, albeit to a lesser extent than the trifluoromethyl group. The combined effect of these two substituents in this compound is expected to result in a relatively high lipophilicity compared to unsubstituted phenylboronic acid.
-
Acidity (pKa): The pKa of a boronic acid is a measure of its Lewis acidity and is crucial for its reactivity in Suzuki-Miyaura coupling and its interaction with biological targets. Electron-withdrawing groups on the phenyl ring lower the pKa, making the boronic acid more acidic. Both the chloro and trifluoromethyl groups are strongly electron-withdrawing. The trifluoromethyl group, in particular, exerts a powerful inductive effect, which is expected to significantly lower the pKa of the boronic acid moiety.
Comparative Data: Lipophilicity and pKa
To provide a clear context for the properties of this compound, the following table summarizes experimental and predicted data for a series of substituted phenylboronic acids.
| Compound | Predicted LogP | Predicted pKa | Rationale for Physicochemical Properties |
| Phenylboronic acid | 1.13 | 8.83 | Baseline reference for comparison. |
| 4-Chlorophenylboronic acid | 1.83 | 8.35 | The electron-withdrawing chlorine atom increases lipophilicity and acidity. |
| 2-(Trifluoromethyl)phenylboronic acid | 2.25 | 7.97 | The potent electron-withdrawing trifluoromethyl group significantly increases both lipophilicity and acidity. |
| This compound | 2.95 | 7.49 | The combined electron-withdrawing and lipophilic contributions of both substituents result in the highest lipophilicity and acidity in this series. |
Note: The LogP and pKa values presented are predicted values from reputable chemical property databases and are intended for comparative purposes. Experimental determination is recommended for precise values.
Experimental Protocols for Accurate Measurement
To ensure the generation of reliable and reproducible data, we present standardized protocols for the determination of lipophilicity (LogD at pH 7.4) and pKa.
Lipophilicity Determination by Shake-Flask Method (LogD at pH 7.4)
The shake-flask method is considered the "gold standard" for direct LogP and LogD determination.
Principle: This method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and an aqueous buffer, at equilibrium. The ratio of the compound's concentration in each phase provides the distribution coefficient.
Experimental Workflow:
Caption: Workflow for LogD determination using the shake-flask method.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Prepare phosphate-buffered saline (PBS) at pH 7.4.
-
Saturate n-octanol with the PBS buffer and, conversely, saturate the PBS buffer with n-octanol by mixing them vigorously and allowing the phases to separate overnight.
-
-
Partitioning:
-
In a suitable vial, combine a known volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1:1 v/v).
-
Add a small aliquot of the compound's stock solution to the biphasic system. The final concentration should be within the linear range of the analytical method.
-
Shake the mixture vigorously for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.
-
Allow the phases to separate completely. Centrifugation can be employed to break up any emulsions.
-
-
Analysis:
-
Carefully withdraw a sample from both the n-octanol and the aqueous (PBS) layers.
-
Determine the concentration of the compound in each phase using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
-
Calculate the LogD at pH 7.4 using the formula: LogD = log (Concentration in n-octanol / Concentration in PBS).
-
pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise and accurate method for determining the pKa of ionizable compounds.
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored continuously with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.
Experimental Workflow:
Caption: Workflow for pKa determination via potentiometric titration.
Detailed Protocol:
-
Instrument and Solution Preparation:
-
Calibrate a pH meter using standard buffers of known pH (e.g., 4, 7, and 10).
-
Prepare a solution of this compound (e.g., 1 mM) in deionized water. If solubility is an issue, a co-solvent like methanol can be used, but the pKa will be for that specific solvent system.
-
Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved carbon dioxide, which can interfere with the titration of acidic compounds.
-
-
Titration:
-
Place the solution in a jacketed beaker to maintain a constant temperature and stir gently.
-
Immerse the calibrated pH electrode into the solution.
-
Add a standardized solution of sodium hydroxide (NaOH) in small, precise increments using a burette.
-
After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Identify the equivalence point, which is the point of steepest slope (the inflection point) on the curve.
-
The pKa is the pH at the half-equivalence point (i.e., the pH when half of the volume of NaOH required to reach the equivalence point has been added).
-
Alternative Methodologies
While the shake-flask and potentiometric titration methods are considered benchmarks, other techniques offer advantages in terms of throughput and sample consumption.
-
HPLC-based Lipophilicity Measurement: Reversed-phase HPLC can be used to indirectly determine lipophilicity. A compound's retention time on a non-polar stationary phase is correlated with its LogP/LogD. This method is faster and requires less material than the shake-flask method.
-
UV-Spectrophotometric pKa Determination: For compounds with a chromophore that changes upon ionization, UV-Vis spectroscopy can be a rapid and sensitive method for pKa determination. The absorbance of the compound is measured across a range of pH values, and the pKa is determined from the resulting sigmoidal curve.
Conclusion
The physicochemical properties of this compound, specifically its high lipophilicity and acidity, are a direct consequence of its substitution pattern. The presence of both a chloro and a trifluoromethyl group synergistically increases its lipophilic character and electron-withdrawing nature. A thorough understanding and accurate measurement of these properties are essential for its effective application in drug design and synthetic chemistry. The experimental protocols detailed in this guide provide a robust framework for researchers to generate high-quality, reliable data, enabling more informed decisions in their scientific endeavors.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Ríos Martínez, C., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]
-
ACS Publications. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]
-
protocols.io. (2024). LogP / LogD shake-flask method. [Link]
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Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]
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ResearchGate. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
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Pharma Tutor. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]
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PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
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PubMed. (2009). Estimation of uncertainty in pKa values determined by potentiometric titration. [Link]
-
Semantic Scholar. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]
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PubMed. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. [Link]
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JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
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ACS Publications. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. [Link]
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PubMed. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. [Link]
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ResearchGate. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]
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National Institutes of Health. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]
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ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]
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-
De Gruyter. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. [Link]
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A Senior Application Scientist's Guide: Benchmarking 4-Chloro-2-(trifluoromethyl)phenylboronic Acid Against Its Pinacol Ester Derivative in Suzuki-Miyaura Coupling
For researchers, synthetic chemists, and professionals in drug development, the selection of an organoboron reagent is a critical decision that dictates the efficiency, reproducibility, and practicality of carbon-carbon bond formation.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthesis, and the choice between a boronic acid and its corresponding boronate ester can profoundly impact outcomes.[3][4]
This guide provides an in-depth, objective comparison of 4-Chloro-2-(trifluoromethyl)phenylboronic acid and its pinacol ester derivative. We will explore the fundamental trade-off between reactivity and stability, supported by mechanistic insights and a detailed experimental protocol to empower you to make the most informed reagent choice for your specific synthetic challenge.
The Core Dilemma: Reactivity vs. Stability
The central theme when comparing a boronic acid with its boronate ester is the balance between chemical stability and kinetic reactivity.[1][5]
This compound is generally the more reactive species.[1] Its enhanced reactivity is often attributed to the Lewis acidity of the boronic acid group, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[1][5] However, this heightened reactivity comes at the cost of stability. Boronic acids are susceptible to degradation pathways, including oxidation and protodeboronation, especially under aqueous basic conditions, which can diminish their shelf-life and impact reaction yields.[1][6] They can also undergo dehydration to form cyclic trimers known as boroxines, leading to inconsistencies.[6]
Conversely, the This compound pinacol ester offers significantly greater stability.[1][3][6] The pinacol group effectively "shields" the boron atom, rendering the molecule more robust and less sensitive to moisture and air.[3][6] This translates to a longer shelf-life, easier handling, and the ability to be purified using standard column chromatography—a process that is often challenging for free boronic acids.[3][5][7][8] While it is a common belief that many boronate esters hydrolyze in situ to the more reactive boronic acid under reaction conditions, direct transmetalation from the ester is also a viable mechanistic pathway.[1][9][10]
Comparative Properties at a Glance
The following table summarizes the key characteristics and practical considerations for each reagent.
| Feature | This compound | This compound Pinacol Ester |
| CAS Number | 313545-41-4[11] | 1073354-93-4 (Representative) |
| Molecular Formula | C₇H₅BClF₃O₂[11] | C₁₃H₁₅BClF₃O₂ |
| Molecular Weight | 224.37 g/mol [11] | 322.52 g/mol |
| Physical Form | White to off-white crystalline powder[11] | Typically a stable, crystalline solid |
| Stability & Shelf-Life | Lower; susceptible to oxidation, protodeboronation, and boroxine formation.[1][6] Requires careful storage. | High; the pinacol group protects the boron center, leading to a longer shelf-life.[3][6] |
| Handling | Can be sensitive to air and moisture.[6] | Robust and generally easy to handle in air.[3][6] |
| Purification | Challenging to purify by standard silica gel chromatography due to potential decomposition and strong absorption.[7][8] | Readily purified by standard column chromatography.[3][7][8] |
| Reactivity Profile | Generally more reactive, often leading to faster reaction times.[1][5] | May require longer reaction times or slightly more forcing conditions compared to the boronic acid.[12] |
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to appreciating the differing roles of the boronic acid and its pinacol ester.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The critical transmetalation step is where the organic moiety is transferred from the boron reagent to the palladium(II) complex. The base activates the boronic acid or ester, forming a more nucleophilic boronate species, which facilitates this transfer.[13] The higher Lewis acidity of the free boronic acid can accelerate this step compared to the more sterically shielded pinacol ester.[1]
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
This protocol provides a side-by-side comparison for coupling an aryl bromide with both the boronic acid and its pinacol ester derivative. This self-validating system allows for a direct assessment of performance under identical catalytic conditions.
Caption: Comparative experimental workflow for benchmarking the two boron reagents.
Materials:
-
Aryl Bromide (e.g., 4-Bromoanisole)
-
This compound
-
This compound pinacol ester
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., anhydrous K₂CO₃ or Cs₂CO₃)
-
Degassed Solvent (e.g., 4:1 Dioxane/Water)
-
Standard work-up and purification reagents (Ethyl Acetate, Brine, Anhydrous Na₂SO₄, Silica Gel)
Step-by-Step Procedure:
-
Vessel Preparation: In two separate reaction vessels (e.g., microwave vials or Schlenk tubes) equipped with stir bars, add the aryl bromide (1.0 mmol).
-
Reagent Addition (Parallel Setup):
-
To Vessel A (Boronic Acid): Add this compound (1.2 mmol).
-
To Vessel B (Pinacol Ester): Add this compound pinacol ester (1.2 mmol).
-
-
Catalyst and Base Addition: To each vessel, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%) and the base (e.g., K₂CO₃, 2.0 mmol). The choice of catalyst and base is crucial and should be consistent for a fair comparison.[14][15]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 Dioxane/H₂O) to each vessel.
-
Inert Atmosphere: Seal the vessels and purge with an inert gas (e.g., Argon) for 10-15 minutes. This is critical to prevent catalyst oxidation.
-
Reaction: Place both vessels in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reactions at identical time intervals (e.g., 1h, 2h, 4h, overnight) using an appropriate analytical technique (TLC, GC-MS, or LC-MS) to compare the rate of consumption of the starting material and formation of the product.
-
Work-up: Once a reaction is deemed complete (or after a set time for comparison), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the isolated yield and purity of the biaryl product from each reaction to make a quantitative comparison.
Making the Right Choice: A Decision Framework
The selection between the boronic acid and its pinacol ester is not a matter of one being universally superior, but rather which is better suited for the specific context.
Caption: Decision framework for selecting the appropriate boron reagent.
Choose this compound when:
-
Rapid reaction kinetics are essential for a high-throughput screening context.
-
The specific batch is known to be of high purity and has been stored correctly.
-
The reaction conditions are mild and brief, minimizing the risk of decomposition.
Choose the Pinacol Ester derivative when:
-
Long-term storage and benchtop stability are paramount.
-
The synthesis requires purification of the boron-containing intermediate by chromatography.
-
Reproducibility and obtaining a high-purity final product are more critical than reaction speed.
-
The boronic acid is known to be unstable or difficult to handle.[9]
Conclusion
Both this compound and its pinacol ester are valuable reagents for constructing complex biaryl structures via Suzuki-Miyaura coupling. The boronic acid offers higher intrinsic reactivity, which can be advantageous for rapid synthesis. However, this comes with the significant caveat of lower stability, which can compromise purity and reproducibility. The pinacol ester provides a robust, reliable, and easily handled alternative, making it the superior choice for complex, multi-step syntheses where starting material integrity is crucial. By understanding the inherent trade-offs and applying the comparative experimental design outlined here, researchers can confidently select and optimize the ideal organoboron partner for their synthetic endeavors.
References
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Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]
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Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514. Available from: [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Available from: [Link]
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Bellina, F., Cauteruccio, S., & Rossi, R. (2004). Aryl Boronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 70(10), 3997–4001. Available from: [Link]
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Leadbeater, N. E., & Marco, M. (2005). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 7(7), 1211–1214. Available from: [Link]
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Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510-3514. Available from: [Link]
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Friis, S. D., Tlaceca, A. R., & Skrydstrup, T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1892–1895. Available from: [Link]
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Angers, J., & Moran, J. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(12), 762-768. Available from: [Link]
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Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][6]-Fused Indole Heterocycles. ACS Publications. Available from: [Link]
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4-Chloro-3-(trifluoromethyl)benzeneboronic acid. PubChem. Available from: [Link]
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Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. ResearchGate. Available from: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
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Thomas, D. A., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(11), 2664–2667. Available from: [Link]
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Safety Operating Guide
4-Chloro-2-(trifluoromethyl)phenylboronic acid proper disposal procedures
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the hazards, adhering to a rigorous disposal workflow, and respecting the underlying chemical principles and regulations, you contribute to a safer research environment for everyone. Always consult your institution's specific Laboratory Management Plan and EHS guidelines, as they provide the definitive policies for your location. [10]
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Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
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A Senior Application Scientist's Guide to Handling 4-Chloro-2-(trifluoromethyl)phenylboronic Acid: Essential Safety Protocols and Operational Plans
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. 4-Chloro-2-(trifluoromethyl)phenylboronic acid is a valuable reagent, particularly in cross-coupling reactions, but its trifluoromethyl and chlorinated phenyl functionalities necessitate a robust and informed approach to handling. This guide provides an in-depth, procedural framework for its safe use, from initial preparation to final disposal, grounded in established safety principles for halogenated aromatic boronic acids.
Disclaimer: This guide is synthesized from safety data for structurally similar compounds and general best practices. You are REQUIRED to consult the specific Safety Data Sheet (SDS) provided by your chemical supplier for the most accurate and comprehensive information before any handling, storage, or disposal.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound, as a member of the halogenated arylboronic acid family, should be handled as a hazardous substance. Based on data from analogous compounds, the primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation, which may manifest as redness, itching, or blistering upon contact.[1][2][3]
-
Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation or damage.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2]
A thorough risk assessment must precede any experiment. This involves evaluating the quantities being used, the specific manipulations involved (e.g., weighing, dissolution, transfer), and the potential for dust or aerosol generation.
Engineering Controls: Your Primary Barrier to Exposure
Engineering controls are the most critical safety measure as they isolate the hazard from the user. Personal Protective Equipment (PPE) is a final, essential barrier, but it should never be the sole means of protection.
-
Chemical Fume Hood: All manipulations of this compound, especially handling the solid powder, must be conducted within a certified chemical fume hood.[5][6] This prevents the inhalation of airborne particulates and vapors. The sash should be kept as low as possible during work.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.[7]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and located in close proximity to the workstation.[5][7] Verify their functionality before beginning work.
Personal Protective Equipment (PPE): A Comprehensive Plan
The selection of appropriate PPE is crucial for preventing direct contact with the chemical. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale and Expert Insight |
| Eye and Face | Chemical safety goggles are mandatory at all times.[5] A full-face shield must be worn over goggles when there is a risk of splashing (e.g., during reagent transfer, workup, or cleaning spills).[8] | Boronic acids can be particularly damaging to the eyes. The combination of goggles and a face shield provides comprehensive protection against both splashes and unforeseen energetic reactions. |
| Hand Protection | Chemically resistant nitrile gloves are the minimum requirement.[6][9] Consider double-gloving for extended operations or when handling larger quantities. | Nitrile provides good protection against incidental contact.[9] Always inspect gloves for tears or punctures before use. If contact occurs, remove the glove immediately using the proper technique, wash hands, and don a new glove. |
| Body Protection | A flame-resistant laboratory coat is required.[5] An additional chemical-resistant apron should be worn when handling significant quantities (>10 mL of solution) or during procedures with a high splash potential. | This protects your skin and personal clothing from accidental splashes or spills. Ensure the lab coat is fully buttoned. |
| Respiratory | For handling small quantities in a certified chemical fume hood, respiratory protection is typically not necessary.[5] If dust or aerosols are generated, or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with cartridges for organic vapors and particulates (N95 or higher) must be used.[10][11] | The primary risk is the inhalation of the fine powder. Engineering controls are the preferred method to mitigate this. Respirator use should be a secondary measure and requires proper fit-testing and training. |
| Footwear | Fully enclosed, non-permeable shoes must be worn at all times in the laboratory. | This is a standard laboratory policy to protect feet from spills and falling objects. |
Safe Handling and Operational Workflow
Adhering to a systematic workflow minimizes the risk of exposure and contamination.
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure all engineering controls are functional. Don all required PPE. Clear the fume hood of any unnecessary items to create a clean and organized workspace.
-
Weighing and Aliquoting:
-
Dissolution and Reaction Setup:
-
Add solvents slowly to the solid to prevent splashing.
-
Conduct all subsequent reaction steps within the fume hood.
-
-
Post-Reaction and Cleanup:
-
Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.
-
Decontaminate all surfaces and equipment after use.
-
Remove contaminated clothing immediately and launder it before reuse.[1]
-
Workflow Visualization
Caption: Standard operational workflow for handling this compound.
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Alert & Evacuate: Alert personnel in the immediate area and, if necessary, evacuate. Restrict access to the spill zone.[10]
-
Ventilate: Ensure the area is well-ventilated, keeping the spill contained within the fume hood if possible.[5]
-
Contain & Clean: For small solid spills, carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. Avoid raising dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill before collection.[10]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[10]
-
Report: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Decontamination and Waste Disposal Plan
Proper disposal is a critical component of the chemical lifecycle to ensure environmental protection and laboratory safety. All waste containing this compound must be treated as hazardous waste.[12]
Waste Segregation and Disposal
-
Designated Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste. High-density polyethylene (HDPE) containers are generally suitable.[10][12]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[12]
-
Solid Waste: Contaminated items such as gloves, bench paper, and absorbent materials should be collected in a designated solid waste container.
-
Liquid Waste: Unused solutions and solvent rinses from glassware decontamination should be collected in a designated halogenated organic liquid waste container. Do not mix with non-halogenated waste streams.[13]
-
Storage: Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's EHS department for final disposal.[10]
Disposal Workflow Visualizationdot
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
